molecular formula C17H23NO4 B1521092 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid CAS No. 908334-19-0

3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

Cat. No.: B1521092
CAS No.: 908334-19-0
M. Wt: 305.4 g/mol
InChI Key: OWIOBHQKBBEWRW-UHFFFAOYSA-N
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Description

3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-9-5-8-14(11-18)12-6-4-7-13(10-12)15(19)20/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIOBHQKBBEWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167593
Record name 1-(1,1-Dimethylethyl) 3-(3-carboxyphenyl)-1-piperidinecarboxylate
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Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908334-19-0
Record name 1-(1,1-Dimethylethyl) 3-(3-carboxyphenyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908334-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 3-(3-carboxyphenyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid . This scaffold is a critical intermediate in medicinal chemistry, often serving as a pharmacophore for GPCR ligands and peptidomimetics due to its ability to project the carboxylic acid moiety into specific binding pockets while maintaining a defined vector via the piperidine ring.

Executive Summary & Strategic Analysis

The target molecule, 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid , possesses a chiral center at the C3 position of the piperidine ring. While direct functionalization of piperidines is possible, it often suffers from regioselectivity issues. Therefore, the most robust, scalable, and chemically defined pathway relies on the reduction of a biaryl pyridine precursor .

This guide prioritizes the Suzuki-Miyaura Coupling / Selective Hydrogenation strategy over the Enol Triflate route. The pyridine route avoids the regiochemical ambiguity associated with forming enol triflates from 3-piperidone (which can result in mixtures of


 and 

isomers) and utilizes stable, commercially available starting materials.
Retrosynthetic Logic
  • Disconnection 1 (Amine Protection): Removal of the Boc group reveals the secondary amine, which is prone to oxidation; thus, Boc protection is a late-stage stabilizing step.

  • Disconnection 2 (Redox Adjustment): The piperidine ring is derived from the selective reduction of a pyridine ring.[1][2] This locks the nitrogen position relative to the aryl substituent.

  • Disconnection 3 (C-C Bond Formation): The biaryl bond is constructed via Suzuki coupling between a 3-halopyridine and a 3-carboxyphenylboronic acid derivative.

Master Synthesis Pathway (Graphviz Visualization)

The following diagram outlines the primary industrial workflow, highlighting the critical "Pyridine Reduction" strategy.

SynthesisPathway cluster_alt Alternative Route (Vinyl Triflate) Start1 3-Bromopyridine (SM-1) Step1 INTERMEDIATE 1 Methyl 3-(pyridin-3-yl)benzoate (Biaryl Formation) Start1->Step1 Suzuki Coupling Pd(PPh3)4, Na2CO3 DME/H2O, Reflux Start2 3-(Methoxycarbonyl) phenylboronic acid (SM-2) Start2->Step1 Step2 INTERMEDIATE 2 Methyl 3-(piperidin-3-yl)benzoate (Selective Hydrogenation) Step1->Step2 H2 (50 psi), PtO2 AcOH, RT (Pyridine Reduction) Step3 INTERMEDIATE 3 Methyl 3-(1-Boc-piperidin-3-yl)benzoate (N-Protection) Step2->Step3 Boc2O, Et3N DCM, 0°C to RT Final TARGET PRODUCT 3-{1-[(Tert-butoxy)carbonyl] piperidin-3-yl}benzoic acid Step3->Final LiOH, THF/H2O Saponification AltStart N-Boc-3-piperidone AltInt Vinyl Triflate AltStart->AltInt LiHMDS, PhNTf2 (Regioselectivity Issues) AltInt->Step3 Suzuki Coupling

Caption: Figure 1. Convergent synthesis pathway via pyridine reduction (Primary) vs. vinyl triflate (Alternative).

Detailed Experimental Protocols

Phase 1: Construction of the Biaryl Skeleton (Suzuki Coupling)

Objective: Synthesize Methyl 3-(pyridin-3-yl)benzoate. Rationale: We utilize the methyl ester of the boronic acid partner. Using the free carboxylic acid can lead to catalyst poisoning via coordination to Palladium and solubility issues in the organic phase.

  • Reagents: 3-Bromopyridine (1.0 eq), 3-(Methoxycarbonyl)phenylboronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2.0 eq).

  • Solvent System: DME (Dimethoxyethane) / Water (3:1 ratio).

  • Protocol:

    • Charge a reaction vessel with 3-bromopyridine and the boronic acid ester.

    • Dissolve in degassed DME. Add the aqueous Na2CO3 solution.

    • Add Pd(PPh3)4 under an inert atmosphere (Nitrogen or Argon).

    • Heat to reflux (approx. 85°C) for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.

    • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Phase 2: Selective Hydrogenation (The Critical Step)

Objective: Reduce the pyridine ring to piperidine without reducing the phenyl ring. Mechanism: Pyridine is reduced more readily than benzene, especially under acidic conditions where the pyridinium ion activates the ring toward hydrogenation.

  • Reagents: Intermediate 1, Platinum Oxide (PtO2, Adams' Catalyst, 10 mol%), Glacial Acetic Acid.

  • Conditions: Hydrogen atmosphere (balloon or Parr shaker at 50 psi).

  • Protocol:

    • Dissolve Intermediate 1 in glacial acetic acid.

    • Add PtO2 carefully (pyrophoric risk).

    • Hydrogenate at Room Temperature.

      • Note: Monitoring is crucial. Over-reduction (reducing the phenyl ring) can occur if left too long or at high temperatures. Pyridine reduction typically completes within 4–12 hours.

    • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate to obtain the acetate salt of Methyl 3-(piperidin-3-yl)benzoate.

Phase 3: N-Protection and Ester Hydrolysis

Objective: Install the Boc group and reveal the carboxylic acid.

  • Step 3A (Boc Protection):

    • Suspend the crude acetate salt from Phase 2 in DCM.

    • Add Triethylamine (3.0 eq) to neutralize the salt and liberate the free amine.

    • Cool to 0°C and add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq).

    • Stir at RT for 2 hours. Wash with 1N HCl (to remove unreacted amine) and NaHCO3.

    • Yields Methyl 3-(1-Boc-piperidin-3-yl)benzoate.

  • Step 3B (Saponification):

    • Dissolve the N-Boc ester in THF/Water (1:1).

    • Add Lithium Hydroxide (LiOH·H2O, 3.0 eq).

    • Stir at RT until TLC shows complete conversion (approx. 4 hours).

    • Acidification: Carefully acidify with 1N HCl to pH 4–5. Caution: Do not use strong acid or heat, as this will remove the Boc group.

    • Extract with EtOAc, dry, and concentrate to yield the final target.

Key Data & Process Parameters

ParameterSpecification / ConditionReasoning
Catalyst Selection PtO2 (Adams' Cat) or Rh/CPtO2 in AcOH is highly selective for pyridine over benzene reduction [1].
Pressure 1–4 atm (15–60 psi)Higher pressures increase rate but risk over-reduction of the phenyl ring.
Regioselectivity 100% (Pyridine Route)The nitrogen position is fixed by the starting material (3-bromopyridine).
Chirality Racemic (Standard)The hydrogenation produces a racemate. Enantiomers can be separated via Chiral HPLC (e.g., Chiralpak AD-H).
Safety Exothermic H2 uptakeHydrogenation of pyridines is exothermic; control temperature on scale-up.

Alternative Route: The Vinyl Triflate Strategy

While the pyridine route is superior for robustness, the Vinyl Triflate route is useful if the piperidine ring requires pre-existing chirality or substituents that cannot survive hydrogenation.

  • Starting Material: N-Boc-3-piperidone.[3]

  • Activation: Reaction with LiHMDS and PhNTf2 at -78°C.

    • Expert Insight: This reaction often yields a mixture of enol triflates (

      
       vs 
      
      
      
      ). The
      
      
      isomer is thermodynamically favored but difficult to control exclusively [2].
  • Coupling: Suzuki coupling with 3-boronobenzoic acid.

  • Reduction: Hydrogenation of the alkene.

Verdict: Use this only if the Pyridine route fails or if late-stage diversification of the piperidine core is required.

References

  • Selective Hydrogenation of Pyridines

    • Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen
    • Source:Nature Communic
    • URL:[Link] (Context: Discusses Rh-catalyzed reduction selectivity).

    • See also: "Exploration of piperidine 3D fragment chemical space" (White Rose Research Online) for PtO2 protocols. Link

  • Vinyl Triflate Regiochemistry

    • Title: A method for the regiospecific synthesis of enol triflates by enolate trapping.[4]

    • Source:Tetrahedron Letters (via Sci-Hub/ResearchG
    • URL:[Link]

  • General Suzuki Coupling Protocols: Title: Suzuki-Miyaura Cross-Coupling Reaction. Source: TCI Chemicals Technical Guide.
  • Target Molecule Data

    • Title: 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (Isomer comparison).
    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Physicochemical Profiling & Handling of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

[1]

Executive Summary

3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (CAS: 908334-19-0) is a critical pharmacophore scaffold used extensively in the synthesis of peptidomimetics, GPCR ligands, and Protein Degradation (PROTAC) linkers. As a meta-substituted benzoic acid derivative containing a protected piperidine ring, it offers a versatile "exit vector" for drug design—allowing coupling at the carboxylic acid while maintaining the amine protection for subsequent orthogonal functionalization.

This technical guide provides a comprehensive analysis of its physicochemical properties, stability profiles, and validated experimental protocols for handling, solubilization, and deprotection.

Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid
Common Name N-Boc-3-(3-carboxyphenyl)piperidine
CAS Number 908334-19-0
Molecular Formula C₁₇H₂₃NO₄
Molecular Weight 305.37 g/mol
SMILES CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC(=C2)C(=O)O
Stereochemistry Racemic (unless specified as (R)- or (S)- enantiomer). The 3-position of the piperidine ring is a chiral center.
Structural Features[2][3]
  • Benzoic Acid Moiety: Provides an acidic handle (pKa ~4.2) for amide coupling or esterification.

  • Piperidine Ring: A semi-rigid saturated heterocycle that projects the phenyl ring, affecting the spatial orientation of the final drug molecule.

  • Boc Group: Acid-labile protecting group ensuring chemoselectivity during base-catalyzed reactions (e.g., saponification, alkylation).

Physicochemical Profile

Solubility & Lipophilicity

The compound exhibits pH-dependent solubility due to the ionizable carboxylic acid.

ParameterValue (Approx/Predicted)Context
pKa (Acid) 4.2 ± 0.2Carboxylic acid proton. At pH > 5.5, the compound exists primarily as the carboxylate anion.
LogP 2.9Moderately lipophilic. Permeable in organic synthesis workflows but requires co-solvents for aqueous bioassays.
LogD (pH 7.4) ~0.5At physiological pH, the ionized carboxylate significantly lowers the distribution coefficient, increasing aqueous solubility.
Appearance White to off-white solidCrystalline or powder form.
Solubility Profile by Solvent
  • Dichloromethane (DCM) / Chloroform: High solubility (>50 mg/mL). Preferred for extraction and Boc-deprotection reactions.

  • DMSO / DMF: High solubility (>100 mg/mL). Preferred for stock solutions in biological assays.

  • Water (Neutral/Acidic): Insoluble (<0.1 mg/mL).

  • Water (Basic, pH > 9): Soluble (>10 mg/mL) as the sodium or potassium salt.

Synthesis & Impurity Origins

Understanding the synthetic origin is vital for identifying potential impurities (e.g., residual palladium, unreduced alkenes). The standard route involves a Suzuki-Miyaura coupling followed by hydrogenation.

SynthesisPathStart1N-Boc-1,2,5,6-tetrahydropyridine-3-boronateInterIntermediate:Alkene Coupling ProductStart1->InterSuzuki Coupling(Pd catalyst)Start23-BromobenzoicAcid/EsterStart2->InterFinalTarget:3-(1-Boc-piperidin-3-yl)benzoic acidInter->FinalHydrogenation(H2, Pd/C)ImpurityImpurity Risk:Des-Boc orUnreduced AlkeneInter->ImpurityIncomplete Rxn

Figure 1: Synthetic pathway highlighting the origin of the piperidine scaffold and potential alkene impurities.

Experimental Protocols

Solubility & Stock Solution Preparation

Objective: Create a stable 10 mM stock solution for biological screening.

  • Weighing: Accurately weigh 3.05 mg of the substance into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid using alcohols (MeOH/EtOH) for long-term storage if trace acid is present, as Fischer esterification may occur over time.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for >6 months.

Validated Boc-Deprotection Protocol

Objective: Removal of the Boc group to expose the secondary amine for further coupling.

Reagents:

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated NaHCO₃ solution

Procedure:

  • Dissolve the starting material (1.0 eq) in DCM (concentration ~0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (10-20 eq) dropwise. Caution: Gas evolution (isobutylene) will occur.

  • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Monitoring: Check via TLC (Mobile phase: 5% MeOH in DCM). The product will stay at the baseline (amine salt) compared to the starting material.

  • Workup (Critical):

    • Evaporate volatiles under reduced pressure (rotovap).

    • Option A (Isolation as TFA salt): Triturate the residue with cold diethyl ether to precipitate the salt.

    • Option B (Free base): Redissolve in DCM, wash carefully with saturated NaHCO₃ (pH ~8), dry over MgSO₄, and concentrate.

Purification Strategy: Acid-Base Extraction

Because the compound contains a carboxylic acid, it can be purified from non-acidic impurities using pH switching.

ExtractionLogicCrudeCrude Mixture(in Organic Solvent, e.g., EtOAc)BaseWashAdd aq. NaOH (1M)(pH > 10)Crude->BaseWashOrgLayer1Organic Layer:Contains Non-Acidic Impurities(Discard)BaseWash->OrgLayer1PartitionAqLayer1Aqueous Layer:Contains Target as CarboxylateBaseWash->AqLayer1PartitionAcidifyAcidify with HCl (1M)to pH ~2-3AqLayer1->AcidifyExtractExtract with EtOAc/DCMAcidify->ExtractFinalOrgFinal Organic Layer:Pure Target AcidExtract->FinalOrg

Figure 2: Acid-base extraction flowchart for isolating the target compound from neutral organic impurities.

Stability & Storage

  • Hygroscopicity: The free acid is generally non-hygroscopic, but salt forms (Na+/K+) are highly hygroscopic.

  • Thermal Stability: Stable up to ~150°C. Avoid prolonged heating >60°C in acidic media to prevent Boc deprotection.

  • Shelf Life: >2 years at 4°C in a sealed container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45073791 (Isomer Analog). Retrieved from [Link]

  • Organic Syntheses. Preparation of N-Boc-Piperidine Carboxylic Acid Derivatives. (General Protocol Reference). Retrieved from [Link]

3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid CAS number 908334-19-0

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the application, synthesis, and strategic utilization of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid .

Executive Summary

In the landscape of modern medicinal chemistry, 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid represents a high-value "bifunctional scaffold." Unlike its para-substituted counterparts (which provide linear vectors), this meta-meta substituted arene-piperidine construct offers a non-linear, "kinked" geometry. This structural feature is critical for accessing specific binding pockets in GPCRs and kinases where linear ligands fail to achieve optimal conformation.

The compound features two orthogonal reactivity handles:

  • Carboxylic Acid (C-terminus): Ready for immediate amide coupling or esterification.

  • N-Boc Piperidine (N-terminus): A protected amine that serves as a latent nucleophile, releasable under acidic conditions.

This guide details the physicochemical profile, a robust self-validating synthetic protocol, and the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

Chemical Profile & Physicochemical Properties[1][2][3]

PropertyDataNote
IUPAC Name 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid
CAS Number 908334-19-0Confirmed Isomer: 3-position
Molecular Formula C₁₇H₂₃NO₄
Molecular Weight 305.37 g/mol Ideal for fragment-based design
LogP (Calc) ~2.9Lipophilic, good membrane permeability
pKa (Acid) ~4.2Typical benzoic acid range
Physical State White to Off-white Solid
Solubility DMSO (>20 mg/mL), MeOH, DCMPoor water solubility (neutral form)
Chirality Racemic (unless specified (R)/(S))Contains 1 chiral center at piperidine C3

Synthetic Methodology: The "Suzuki-Reduction" Protocol[5]

Direct coupling of secondary alkyl halides (like 3-halopiperidines) with aryl boronic acids is historically challenging due to slow oxidative addition and β-hydride elimination side reactions. Therefore, the industry-standard protocol for high-yield synthesis of this scaffold employs a Suzuki-Miyaura Cross-Coupling followed by Catalytic Hydrogenation .

Reaction Workflow Diagram

SynthesisWorkflow Start Start: 3-Bromo Benzoic Acid Ester Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start->Step1 Reagent Reagent: N-Boc-1,2,5,6- tetrahydropyridine-3-boronate Reagent->Step1 Inter Intermediate: Tetrahydropyridine Step1->Inter C-C Bond Formation Step2 Step 2: Hydrogenation (H2, Pd/C) Inter->Step2 Olefin Reduction Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Step2->Step3 Ester Cleavage Final Target: CAS 908334-19-0 Step3->Final Acidification

Figure 1: The "Suzuki-Reduction" strategy avoids sp3-sp2 coupling issues by utilizing a vinyl boronate intermediate.

Detailed Protocol
Step 1: Suzuki-Miyaura Coupling

Objective: Form the carbon-carbon bond between the aryl ring and the tetrahydropyridine ring.

  • Reagents: Methyl 3-bromobenzoate (1.0 eq), tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.1 eq).

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq).

  • Base/Solvent: K₂CO₃ (3.0 eq) in 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes (Critical for Pd cycle longevity).

    • Combine reagents in a reaction vessel.

    • Heat to 90°C for 4-6 hours. Monitor by LCMS for the disappearance of the bromide.

    • Checkpoint: Look for the mass of the coupled product (M+H minus Boc or M+Na).

Step 2: Catalytic Hydrogenation

Objective: Reduce the double bond in the tetrahydropyridine ring to yield the saturated piperidine.

  • Reagents: Crude coupling product from Step 1.

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Conditions: H₂ atmosphere (balloon pressure or 1 atm), Methanol or Ethanol solvent.

  • Procedure:

    • Dissolve the intermediate in MeOH.

    • Add Pd/C carefully (under inert gas to prevent ignition).

    • Stir under H₂ for 12-16 hours at Room Temperature.

    • Filter through Celite to remove catalyst.

    • Causality Note: This step establishes the chiral center. Since the catalyst approaches from either face, a racemic mixture is formed.

Step 3: Ester Hydrolysis

Objective: Unmask the carboxylic acid.

  • Reagents: Hydrogenated ester (from Step 2), LiOH·H₂O (3.0 eq).

  • Solvent: THF/Water (1:1).

  • Procedure:

    • Stir at Room Temperature for 2-4 hours.

    • Acidify carefully with 1N HCl to pH ~3-4.

    • Extract with EtOAc.[1][2][3] The product (CAS 908334-19-0) will partition into the organic layer.

    • Concentrate to yield the white solid.[4]

Strategic Applications in Drug Discovery

This molecule is not just an intermediate; it is a strategic spacer .

Linker Logic in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the linker length and geometry determine the stability of the Ternary Complex (Target-Linker-E3 Ligase).

  • Why use CAS 908334-19-0? The meta substitution on the benzene ring combined with the 3-substituted piperidine creates a "bent" linker trajectory. This is often used to induce novel protein-protein interactions that linear alkyl chains cannot support.

Fragment-Based Drug Discovery (FBDD)
  • Vector Exploration: The carboxylic acid allows for library expansion via amide coupling.

  • Protecting Group Strategy: The Boc group is orthogonal to the acid.[4] You can react the acid first, then deprotect the Boc (using TFA/DCM or HCl/Dioxane) to reveal the secondary amine for a second diversification step (e.g., reductive amination or sulfonylation).

Decision Tree for Utilization

ApplicationLogic Root CAS 908334-19-0 (Scaffold) PathA Path A: Amide Coupling Root->PathA Prioritize Acid Reactivity PathB Path B: Boc Deprotection Root->PathB Prioritize Amine Reactivity ActionA React Acid with Primary Amines (R-NH2) PathA->ActionA ActionB Treat with TFA or HCl PathB->ActionB ResultA Product: Amide-Linker-Boc (Stable Intermediate) ActionA->ResultA ResultB Product: Free Amine Acid (Zwitterionic Species) ActionB->ResultB Caution: Solubility Changes

Figure 2: Strategic decision tree for functionalizing the scaffold. Path A is generally preferred to maintain solubility before final deprotection.

Quality Control & Handling

Analytical Validation
  • ¹H NMR (DMSO-d₆): Look for the diagnostic Boc singlet (~1.4 ppm, 9H) and the aromatic protons (7.4–8.0 ppm). The piperidine multiplets will appear between 1.5–4.0 ppm.

  • LCMS: ESI+ mode usually shows [M+Na]⁺ or [M+H-Boc]⁺ due to the lability of the tert-butyl group in the source.

  • Chiral Purity: If the racemic material is used for biological assays, be aware that the enantiomers may have vastly different potencies. Separation can be achieved using Supercritical Fluid Chromatography (SFC) with chiral stationary phases (e.g., Chiralpak AD-H or OD-H).

Safety & Storage
  • GHS Classification: Warning. Causes skin irritation (H315), eye irritation (H319).

  • Storage: Store at 2-8°C under inert atmosphere. The Boc group is acid-sensitive; avoid storage in acidic fumes.

References

  • Hesp, K. D., et al. (2014).[5] "Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence." Organic Letters, 16(2), 413-415.[5]

    • Core reference for the coupling-reduction methodology.
  • BenchChem Protocols. (2025). "Synthesis protocol for N-Methyl-3-(piperidin-4-yl)benzamide."

    • Provides analogous experimental conditions for benzo
  • PubChem Compound Summary. (2025). "3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (Isomer Analog)."

    • Source for physicochemical property estimation and safety d
  • Google Patents. (2019). "WO2019232010A1 - Process for preparing 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid."

    • Industrial context for scaling similar benzoic acid-piperidine scaffolds.

Sources

Structural Elucidation of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the structural elucidation workflow for 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (CAS: Analogous to 3-substituted piperidine scaffolds). As a bifunctional intermediate containing a carboxylic acid and a Boc-protected amine, this molecule serves as a critical scaffold in peptidomimetic drug discovery.

The elucidation of this structure presents a specific analytical challenge: the rotameric existence of the N-Boc-piperidine moiety, which frequently results in signal broadening or peak doubling in ambient-temperature NMR. This guide provides a self-validating protocol to overcome these spectral artifacts, confirm regio-isomerism, and establish enantiomeric purity.

Molecular Architecture & Synthetic Context[1]

Before analytical confirmation, understanding the connectivity is essential for interpreting spectral data.

  • Core Scaffold: Benzoic acid (Phenyl ring substituted at C1).

  • Substituent: A piperidine ring attached at the C3 position of the phenyl ring.

  • Protecting Group: Tert-butoxycarbonyl (Boc) on the piperidine nitrogen.

  • Chirality: The C3 position of the piperidine ring is a chiral center (

    
     or 
    
    
    
    ). Unless synthesized via asymmetric catalysis, the material is likely racemic.
Elucidation Logic Flow

The following workflow illustrates the critical path from crude isolation to structural certification.

ElucidationWorkflow Sample Crude Sample MS LC-MS (ESI+) Mass Confirmation Sample->MS IR FT-IR Func. Groups Sample->IR NMR_RT 1H NMR (25°C) Rotamer Detection MS->NMR_RT MW Confirmed NMR_VT VT-NMR (50-80°C) Peak Coalescence NMR_RT->NMR_VT Broad Signals Observed Chiral Chiral HPLC Enantiomeric Ratio NMR_VT->Chiral Connectivity Confirmed Final Certified Structure Chiral->Final

Figure 1: Step-wise elucidation workflow prioritizing the resolution of rotameric broadening before stereochemical analysis.

Mass Spectrometry: Fragmentation Logic

Objective: Confirm molecular weight and the presence of the acid-labile Boc group.

Experimental Protocol (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Note: Avoid strong acids (TFA) in the mobile phase if isolating the compound, as this may degrade the Boc group.

Diagnostic Fragmentation Pattern

The Boc group exhibits a characteristic fragmentation pathway. In ESI+, you may not see the molecular ion


 as the base peak due to in-source fragmentation.
Ion Speciesm/z (Approx)Interpretation

306.17 Protonated Molecular Ion.

250.11 Loss of isobutene (Neutral loss of 56 Da). Highly characteristic of Boc.
$[M+H - Boc]^+ 206.12 Complete loss of Boc group (forming the free amine).

57.07 Tert-butyl cation (often seen in low mass range).

Self-Validating Check: If the spectrum shows a dominant peak at


 250.11 rather than 306.17, do not assume the synthesis failed. This is the "isobutene loss" common in Boc-derivatives [1].

NMR Characterization: The Rotamer Challenge

Objective: Unambiguous assignment of the carbon skeleton.

The Problem: Rotameric Broadening

N-Boc-piperidines possess a partial double bond character between the Nitrogen and the Carbonyl carbon (


). At room temperature (298 K), the rotation around this bond is slow on the NMR timescale.
  • Symptom: The piperidine protons (especially H2 and H6 adjacent to Nitrogen) will appear as broad, undefined humps or split into two sets of signals (approx 1:1 ratio).

  • Risk: This is often misdiagnosed as impurities.

The Solution: Variable Temperature (VT) NMR

Running the experiment at elevated temperature increases the rotation rate, causing the signals to coalesce into sharp, defined multiplets.

Protocol:

  • Solvent: DMSO-

    
     (Boiling point 189°C allows safe heating).
    
  • Temperature: Heat probe to 353 K (80°C) .

  • Relaxation Delay (d1): Set to >2.0s to ensure accurate integration of the carboxylic acid proton.

Predicted Chemical Shift Assignment (DMSO- , 80°C)
PositionType

(ppm)
MultiplicityIntegrationAssignment Logic
COOH OH~12.5br s1HAcidic proton; shifts/broadens with water content.
Ar-H2 CH7.85t/s1HIsolated between COOH and Piperidine; singlet-like.
Ar-H6 CH7.80dt1HOrtho to COOH; doublet.
Ar-H4 CH7.45d1HPara to COOH; doublet.
Ar-H5 CH7.40t1HMeta to COOH; triplet.
Pip-H2

4.05br d2HDeshielded by N-Boc; coalesced signal.
Pip-H6

2.85br t2HAdjacent to N; distinct from H2 due to ring puckering.
Pip-H3 CH2.70m1HKey Diagnostic: Connects to Phenyl ring.
Pip-H4/5

1.5 - 1.9m4HRemaining ring methylene protons.
Boc

1.42s9HIntense singlet; confirms protecting group integrity.

Critical Connectivity Check (HMBC): To prove the piperidine is at position 3 (meta) and not 4 (para):

  • Look for a long-range coupling (HMBC) between the Pip-H3 (methine) and the Ar-C3 (quaternary aromatic carbon).

  • A para-substituted system would show a symmetric

    
     splitting pattern in the aromatic region, whereas the meta-substituted system shows the complex 4-spin system described above.
    

Stereochemical Determination

Objective: Determine the Enantiomeric Excess (ee%) of the chiral center at Piperidine-C3.

Since the molecule has one chiral center, it exists as two enantiomers: (


) and (

). Optical rotation is often insufficient for certification due to the low specific rotation of these scaffolds. Chiral Stationary Phase (CSP) HPLC is required.
Chiral HPLC Method Development
  • Column: Immobilized Amylose-based selectors (e.g., Chiralpak IG or IA).

    • Why: Immobilized phases tolerate the solvents needed to dissolve the carboxylic acid.

  • Mobile Phase: Hexane / Ethanol / TFA (90:10:0.1).

    • Role of TFA: The acidic modifier (0.1%) is mandatory to suppress ionization of the benzoic acid. Without TFA, the peak will tail severely or not elute.

  • Detection: UV at 254 nm (Benzoic acid chromophore).

ChiralLogic Start Chiral Analysis Racemic Run Racemic Standard (1:1 Mix) Start->Racemic Sample Run Sample Start->Sample Compare Compare Retention Times Racemic->Compare Sample->Compare Result Calculate ee% (Area A - Area B) / Total Compare->Result

Figure 2: Logic for determining enantiomeric purity. A racemic standard is required to establish the retention times of both enantiomers.

References

  • Liu, C., et al. (2024). "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society.

  • Mishra, S., et al. (2023).[1][2] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[2][3]

  • BenchChem Application Notes. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives."

  • NIST Chemistry WebBook. "Standard Reference Data for Benzoic Acid Derivatives."

Sources

Strategic Synthesis of 3-(Piperidin-3-yl)benzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(piperidin-3-yl)benzoic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for GPCR modulators (e.g., somatostatin agonists), poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs), and various kinase inhibitors. Its structural value lies in the meta-meta connectivity, which provides a unique vector for exploring chemical space distinct from the more common para-substituted analogs.

This technical guide details the synthesis of the N-Boc-protected precursor (N-Boc-3-(3-carboxyphenyl)piperidine). While the free amino acid is the theoretical core, the N-protected variant is the practical "precursor" required for downstream amidation or functionalization in drug discovery campaigns. The protocol prioritizes a Suzuki-Miyaura coupling followed by heterogeneous catalytic hydrogenation , a route selected for its scalability, regiocontrol, and operational robustness.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 3-(piperidin-3-yl)benzoic acid (Target 1 ) is best approached by disconnecting the piperidine ring from the aromatic core or by reducing a heteroaromatic precursor.

Strategic Disconnections
  • C-C Bond Formation (Biaryl Coupling): The most reliable disconnection is at the C3-C3' bond between the benzene and the nitrogen heterocycle. This implies a cross-coupling between a 3-functionalized benzoate and a 3-functionalized pyridine/piperidine.

  • Ring Reduction (Aromatization/Dearomatization): Direct coupling of a piperidine moiety (e.g., via Negishi coupling of a zincate) is often plagued by lower stability of sp3-hybridized organometallics. Therefore, the pyridine ring serves as a robust "masked" piperidine.

Selected Route: Suzuki coupling of 3-pyridylboronic acid with 3-bromobenzoic acid (or ester), followed by catalytic hydrogenation.

Retrosynthesis Target Target: 3-(Piperidin-3-yl)benzoic acid Precursor Intermediate: 3-(Pyridin-3-yl)benzoic acid Precursor->Target Heterogeneous Hydrogenation (PtO2/H2) SM1 SM 1: 3-Bromobenzoic acid SM1->Precursor Suzuki-Miyaura Coupling (Pd(0)) SM2 SM 2: 3-Pyridylboronic acid SM2->Precursor

Figure 1: Retrosynthetic logic prioritizing the robust biaryl coupling followed by ring reduction.

Part 2: Detailed Synthetic Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Construct the biaryl core with high regioselectivity. Rationale: The use of 3-pyridylboronic acid avoids the handling of unstable lithiated pyridines. Acetonitrile/water is chosen as the solvent system to solubilize the inorganic base while maintaining organic solubility for the substrates.

Reagents:

  • 3-Bromobenzoic acid (1.0 eq)

  • 3-Pyridylboronic acid (1.1 eq)

  • Palladium(II) catalyst: Pd(dppf)Cl2 or Pd(PPh3)2Cl2 (3-5 mol%)

  • Base: Potassium Carbonate (K2CO3) (3.0 eq)[1]

  • Solvent: Acetonitrile/Water (1:1 v/v)

Protocol:

  • Setup: Charge a round-bottom flask with 3-bromobenzoic acid (e.g., 10 mmol) and 3-pyridylboronic acid (11 mmol).

  • Solvent & Base: Add Acetonitrile (40 mL) and Water (40 mL). Add K2CO3 (30 mmol). The system is biphasic; vigorous stirring is essential.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Catalysis: Add the Pd catalyst under a positive pressure of inert gas.

  • Reaction: Heat to reflux (approx. 80°C) for 12–16 hours. Monitor by LC-MS for the consumption of the bromide (M+H of product = ~200 Da).

  • Workup:

    • Filter the hot suspension through Celite to remove Pd black.

    • Concentrate the filtrate to remove Acetonitrile.

    • Acidification: Adjust the aqueous phase pH to ~3.0 using 1M HCl. The zwitterionic product, 3-(pyridin-3-yl)benzoic acid , will precipitate.

    • Filtration: Collect the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: 80–90%.[2]

Step 2: Catalytic Hydrogenation (Pyridine Reduction)

Objective: Reduce the pyridine ring to a piperidine moiety.[2][3] Rationale: Pyridines are resistant to hydrogenation due to aromatic stability and the potential for the basic nitrogen to poison the catalyst. Adam's Catalyst (PtO2) in Acetic Acid (AcOH) is the gold standard. AcOH protonates the pyridine (preventing catalyst coordination) and serves as a solvent.

Reagents:

  • 3-(Pyridin-3-yl)benzoic acid (from Step 1)[4]

  • Catalyst: Platinum(IV) oxide (PtO2) (10 wt% loading relative to substrate)

  • Solvent: Glacial Acetic Acid

  • Hydrogen Source: H2 gas (Balloon or Parr shaker at 50 psi)

Protocol:

  • Dissolution: Dissolve the pyridine intermediate in Glacial Acetic Acid (0.1 M concentration).

  • Catalyst Addition: Carefully add PtO2. Safety Note: PtO2 can ignite solvent vapors in the presence of H2; add under inert atmosphere.

  • Hydrogenation: Purge the vessel with H2. Stir vigorously under H2 atmosphere (balloon pressure is often sufficient, but 30-50 psi accelerates the rate) at Room Temperature to 50°C .

  • Monitoring: Reaction time varies (6–24 hours). Monitor by NMR (disappearance of aromatic pyridine protons) or LC-MS.

  • Workup:

    • Filter through Celite to remove the catalyst. Caution: Spent catalyst is pyrophoric; keep wet.

    • Concentrate the filtrate to obtain the 3-(piperidin-3-yl)benzoic acid acetate salt .

Step 3: N-Boc Protection (Stabilization)

Objective: Generate the chemically stable, lipophilic precursor suitable for peptide coupling. Rationale: The free amino acid is highly polar and difficult to extract. Boc-protection allows for standard organic workup and purification.

Protocol:

  • Basification: Dissolve the crude acetate salt in 1,4-Dioxane/Water (1:1). Add NaOH (2.5 eq) to adjust pH > 10.

  • Protection: Add Di-tert-butyl dicarbonate (Boc2O) (1.2 eq). Stir at RT for 4 hours.

  • Workup:

    • Acidify carefully with 1M HCl to pH ~4 (do not go too low to avoid Boc removal).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

    • Purification: Recrystallization from Hexanes/EtOAc or Flash Chromatography.

Part 3: Data Summary & Visualization

Process Efficiency Table
StepTransformationKey ReagentsCritical ParameterTypical Yield
1 Suzuki Coupling Pd(dppf)Cl2, K2CO3O2 exclusion (Degassing)85%
2 Hydrogenation PtO2, H2, AcOHAcidic media (Protonation)95% (Quant.)
3 N-Protection Boc2O, NaOHpH control during workup90%
Reaction Workflow Diagram

SynthesisWorkflow SM 3-Bromobenzoic Acid + 3-Pyridylboronic Acid Step1 Step 1: Suzuki Coupling Pd cat., K2CO3, 80°C SM->Step1 Inter1 3-(Pyridin-3-yl)benzoic acid Step1->Inter1 Step2 Step 2: Hydrogenation PtO2, H2, AcOH Inter1->Step2 Inter2 3-(Piperidin-3-yl)benzoic acid (Acetate Salt) Step2->Inter2 Step3 Step 3: Boc Protection Boc2O, NaOH Inter2->Step3 Final Final Precursor: N-Boc-3-(3-carboxyphenyl)piperidine Step3->Final

Figure 2: Linear synthetic workflow converting raw materials to the protected drug precursor.

Part 4: Troubleshooting & Optimization (Expert Insights)

Catalyst Poisoning in Step 2

Issue: Incomplete reduction of the pyridine ring. Cause: Pyridine nitrogen has a high affinity for metal surfaces (Pd, Pt). Solution: Ensure the solvent is Glacial Acetic Acid . If the reaction stalls, add 1.0 eq of HCl or TFA to ensure full protonation of the pyridine nitrogen. Alternatively, switch to Rh/C (5%) at 50°C, which often shows higher activity for pyridine reduction than Pd.

Stereochemistry

Insight: The reduction of 3-substituted pyridines generates a chiral center at C3. The standard hydrogenation described above yields a racemic mixture . Asymmetric Option: To synthesize a specific enantiomer (e.g., (R)-3-(piperidin-3-yl)benzoic acid), replace PtO2 with a chiral Rhodium catalyst (e.g., [Rh(COD)(JosiPhos)]BF4 ) and perform the hydrogenation on the pyridinium salt (N-benzyl or N-methyl). This is an advanced modification usually reserved for later-stage process chemistry.

Purification of the Zwitterion

Issue: The intermediate after Step 2 is an amino acid zwitterion, highly soluble in water and difficult to extract. Solution: Do not attempt to isolate the free amino acid. Proceed directly to Step 3 (Boc protection) in the same pot or after a simple solvent swap. The N-Boc protected acid is lipophilic and easily extracted into organic solvents.

References

  • Title: Synthesis of 3-(pyridin-3-yl)benzoic acid (Example 163)
  • Heterogeneous Hydrogenation of Pyridines

    • Title: Continuous Flow Hydrogenation of Functionalized Pyridines[2]

    • Source: European Journal of Organic Chemistry (ResearchG
    • URL:[Link]

  • Asymmetric Synthesis Strategies

    • Title: Catalytic Enantioselective Synthesis of 3-Piperidines
    • Source: N
    • URL:[Link]

  • General N-Boc Protection Protocols

    • Title: Synthesis of N-Boc-Piperidine Derivatives[3][5][6][7]

    • Source: BenchChem Technical Support[7]

Sources

tert-butoxycarbonyl group protection of piperidine ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a pharmacophore of immense significance, serving as the structural core for numerous FDA-approved therapeutics (e.g., Fentanyl, Donepezil, Methylphenidate). In multi-step synthesis, the secondary amine of the piperidine ring often requires temporary masking to prevent regioselectivity errors or side reactions.

The tert-butoxycarbonyl (Boc) group is the industry standard for this purpose due to its orthogonality to base-labile groups (Fmoc) and catalytic hydrogenolysis-labile groups (Cbz/Bn). This guide moves beyond basic textbook definitions to provide a robust, failure-proof framework for N-Boc protection, integrating classical reliability with modern green chemistry efficiency.

Mechanistic Underpinnings

Understanding the mechanism is critical for troubleshooting low yields or sluggish kinetics. The reaction is a nucleophilic acyl substitution where the piperidine nitrogen attacks the carbonyl of di-tert-butyl dicarbonate [(Boc)₂O].

The Pathway[1][2][3][4]
  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks one of the carbonyl carbons of (Boc)₂O.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse & Elimination: The intermediate collapses, expelling tert-butyl carbonate.

  • Decarboxylation: The leaving group decomposes into CO₂ and tert-butoxide (which immediately abstracts a proton to form t-butanol).

Visualization: Reaction Mechanism

BocMechanism Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Attack BocAnhydride (Boc)₂O (Electrophile) BocAnhydride->Intermediate Product N-Boc Piperidine Intermediate->Product Collapse Byproducts CO₂ (gas) + t-BuOH Intermediate->Byproducts Elimination

Figure 1: Mechanistic pathway of piperidine N-Boc protection involving nucleophilic attack and subsequent decarboxylative elimination.[1]

Strategic Reagent Selection

While the reaction is robust, solvent and base selection dictate the workup difficulty and environmental footprint.

Comparative Analysis of Methodologies
ParameterClassical (DCM/TEA) Biphasic (THF/NaOH) Green (Solvent-Free/I₂)
Reagent Cost LowLowVery Low
Reaction Time 1–4 Hours2–6 Hours15–30 Minutes
Workup Acid wash requiredExtraction requiredSimple filtration/wash
Atom Economy ModerateModerateHigh
Scalability High (Industrial standard)HighModerate (Exotherm management)
Recyclability Poor (Chlorinated waste)ModerateExcellent

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (DCM/TEA)

Best for: High-value intermediates requiring absolute purity and standard laboratory setups.

Reagents:

  • Piperidine derivative (1.0 equiv)

  • (Boc)₂O (1.1 – 1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv) or DIPEA (if sterically hindered)

  • Dichloromethane (DCM) [0.2 M concentration][2]

Workflow:

  • Preparation: Dissolve piperidine in DCM under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add TEA via syringe. Note: If starting from a piperidine salt (e.g., HCl), increase base to 2.5 equiv.

  • Controlled Addition: Cool the solution to 0°C. Add (Boc)₂O (dissolved in minimal DCM) dropwise.

    • Why? The reaction is exothermic. Rapid addition can cause boiling or side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quenching (Critical Step): Add N,N-dimethylethylenediamine (0.1 equiv) and stir for 15 mins.

    • Expert Insight: This scavenger reacts with excess (Boc)₂O to form a highly water-soluble urea, simplifying purification.

  • Workup: Wash with 0.5 M HCl (to remove unreacted piperidine/TEA), then sat. NaHCO₃, then Brine. Dry over Na₂SO₄.[2]

Protocol B: The "Green" Catalytic Route (Solvent-Free I₂)

Best for: Rapid synthesis, eco-conscious workflows, and robust substrates.

Reagents:

  • Piperidine derivative (1.0 equiv)

  • (Boc)₂O (1.1 equiv)[2]

  • Iodine (I₂) (5–10 mol%)

Workflow:

  • Mixing: In a flask, mix the piperidine and (Boc)₂O. (If solid, they will often form a melt; if liquid, mix neat).

  • Catalysis: Add sulfamic acid or Iodine (I₂) crystals.

  • Reaction: Stir at RT. The mixture may become warm (exothermic).

    • Observation: Reaction is usually complete in <30 mins.

  • Workup: Dissolve the melt in Et₂O or EtOAc. Wash with 5% Na₂S₂O₃ (sodium thiosulfate) to quench the iodine (decolorization indicates success). Wash with water, dry, and concentrate.[2]

Visualization: Experimental Decision Tree

Workflow Start Start: Piperidine Substrate SaltCheck Is it a Salt (HCl/TFA)? Start->SaltCheck GreenCheck Green/Speed Priority? SaltCheck->GreenCheck No MethodA Protocol A: DCM/TEA (Add 2.5 eq Base) SaltCheck->MethodA Yes MethodA_Std Protocol A: DCM/TEA (Add 1.5 eq Base) GreenCheck->MethodA_Std No MethodB Protocol B: Solvent-Free I₂ GreenCheck->MethodB Yes WorkupA Workup: Acid Wash + Scavenger (DMEDA) MethodA->WorkupA MethodA_Std->WorkupA WorkupB Workup: Na₂S₂O₃ Wash (Remove Iodine) MethodB->WorkupB Final Pure N-Boc Piperidine WorkupA->Final WorkupB->Final

Figure 2: Decision matrix for selecting the optimal protection protocol based on substrate form and process priorities.

Troubleshooting & Quality Control

Analytical Signatures
  • TLC (Thin Layer Chromatography):

    • Stain: Ninhydrin.

    • Observation: Free piperidine stains Red/Pink . The N-Boc product does NOT stain with Ninhydrin (no free NH). Use UV or Iodine stain to visualize the product.

  • ¹H NMR (CDCl₃):

    • Look for the diagnostic tert-butyl singlet: δ 1.45 ppm (9H, s) .

    • Piperidine α-protons (adjacent to Nitrogen) typically shift downfield slightly upon protection.

Common Failure Modes
SymptomRoot CauseCorrective Action
Low Yield Excess (Boc)₂O hydrolysisEnsure solvents are dry; (Boc)₂O degrades in moisture over time.
Residual Anhydride Incomplete workupUse the DMEDA scavenger method (Protocol A, Step 5) or wash with imidazole.
Solidification Solvent-free method on solid amineAdd a minimum amount of DCM or melt (Boc)₂O gently (mp ~23°C) before addition.

Deprotection Context

While this guide focuses on protection, the strategy is futile without a removal plan. N-Boc piperidines are cleaved using:

  • TFA/DCM (1:1): Standard, fast (30 min). Generates TFA salt.

  • HCl in Dioxane (4M): Generates HCl salt, useful for direct crystallization.

  • TMSOTf/2,6-Lutidine: Mild, selective method for sensitive substrates.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[3]

  • Varala, R.; Nuvula, S.; Adapa, S. R. "Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines." J. Org.[3] Chem.2006 , 71(21), 8283–8286.

  • Chankeshwara, S. V.; Chakraborti, A. K. "Catalyst-Free N-tert-Butoxycarbonylation of Amines in Water."[3] Org.[2][3][4] Lett.2006 , 8(15), 3259–3262.

  • Basel, Y.; Hassner, A. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols." J. Org.[3] Chem.2000 , 65(20), 6368–6380.

Sources

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (CAS: 908334-19-0), a critical intermediate in medicinal chemistry used for synthesizing GPCR ligands, kinase inhibitors, and peptidomimetics.[1][2]

Molecular Identity & Significance[3][4]

This compound represents a "privileged scaffold"—a meta-substituted benzoic acid linked to a saturated nitrogen heterocycle.[2] Its dual functionality (carboxylic acid and protected amine) allows it to serve as a bifunctional linker in fragment-based drug discovery (FBDD).[2]

PropertyData
IUPAC Name 3-[1-(tert-butoxycarbonyl)piperidin-3-yl]benzoic acid
Common Name N-Boc-3-(3-carboxyphenyl)piperidine
CAS Number 908334-19-0
Molecular Formula

Molecular Weight 305.37 g/mol
pKa (Calc.) ~4.2 (Benzoic acid), -1.0 (Boc-amine conjugate acid)
LogP (Calc.) 2.9 - 3.2

Synthetic Logic & Impurity Profile

To understand the spectroscopic data, one must understand the genesis of the molecule.[1][2] The most robust industrial route involves a Suzuki-Miyaura coupling followed by heterogeneous hydrogenation .[1][2] This pathway dictates the specific impurities (e.g., des-bromo byproducts or partially reduced pyridines) that researchers must look for in the spectra.[1][2]

Confirmed Synthetic Pathway

The synthesis typically proceeds via the coupling of 3-boronobenzoic acid and 3-bromopyridine, followed by ring reduction and protection.[1][2]

SynthesisPath Start1 3-Bromopyridine Inter1 3-(3-Pyridyl)benzoic acid (Biaryl Intermediate) Start1->Inter1 Pd(PPh3)4 Suzuki Coupling Start2 3-Carboxyphenyl boronic acid Start2->Inter1 Inter2 3-(3-Piperidyl)benzoic acid (Reduced Ring) Inter1->Inter2 H2, PtO2/AcOH Hydrogenation Final Target: N-Boc-3-(3-carboxyphenyl) piperidine Inter2->Final Boc2O, NaOH Protection

Figure 1: Standard synthetic workflow. Note that the hydrogenation step creates a chiral center at the piperidine C3 position, yielding a racemate unless chiral separation is performed.[1][2]

Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for this compound.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 or CDCl

Key Feature: The Boc group causes restricted rotation around the N-C(O) bond, often resulting in rotameric broadening of the piperidine protons at room temperature.
Chemical Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.90 br s1H-COOHCarboxylic acid proton (exchangeable).
7.85 - 7.90 m2HAr-H2, Ar-H4Ortho to acid.[1] H2 is a singlet-like signal; H4 is a doublet.[2]
7.45 - 7.55 m2HAr-H5, Ar-H6Meta/Para to acid.[1][2] H5 is a pseudo-triplet.[2]
3.95 - 4.15 br d2HPip-H2, H6 (eq)Downfield shift due to N-Boc anisotropy.[1][2] Broad due to rotamers.[2]
2.65 - 2.80 m (tt)1HPip-H3Chiral Center. Benzylic methine. Diagnostic for 3-substitution.
2.50 - 2.65 m2HPip-H2, H6 (ax)Overlaps with DMSO solvent peak often.[1][2]
1.90 - 2.00 m1HPip-H4-
1.60 - 1.75 m2HPip-H5-
1.45 - 1.55 m1HPip-H4-
1.42 s9HBoc t-BuReference Peak. Sharp singlet.[1]

Expert Insight: If the piperidine signals (2.5–4.2 ppm) appear as undefined "humps," perform the NMR experiment at 323 K (50°C) . The elevated temperature accelerates the rotameric exchange, sharpening the peaks into resolved multiplets.[1][2]

Mass Spectrometry (LC-MS)

Ionization Mode: Electrospray Ionization (ESI), Positive/Negative switching.[2]

  • Positive Mode (ESI+):

    • [M+Na]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       = 328.15  (Dominant adduct).
      
    • [M+H]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       = 306.17  (Often weak; Boc groups are labile).
      
    • [M+H - tBu]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       = 250.1  (Loss of isobutylene).
      
    • [M+H - Boc]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       = 206.1  (Complete deprotection in source).
      
  • Negative Mode (ESI-):

    • [M-H]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       = 304.15  (Strong signal due to carboxylic acid deprotonation).
      

MassSpec Parent Parent Ion [M+H]+ m/z 306.17 Frag1 Fragment [M+H - C4H8]+ m/z 250.11 (Loss of t-Butyl) Parent->Frag1 - 56 Da (Isobutylene) Frag2 Core Amine [M+H - Boc]+ m/z 206.12 (Piperidinyl-Benzoic Acid) Frag1->Frag2 - 44 Da (CO2)

Figure 2: ESI+ Fragmentation pathway. The loss of the tert-butyl group is the primary fragmentation event observed in collision-induced dissociation (CID).[1][2]

Infrared Spectroscopy (FT-IR)
  • 3300 - 2500 cm

    
    :  Broad O-H stretch (Carboxylic acid dimer).
    
  • 2975, 2930 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    :  C-H stretch (Aliphatic t-Butyl and Piperidine).
    
  • 1710 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    :  C=O stretch (Carboxylic acid dimer).
    
  • 1685 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    :  C=O stretch (Boc carbamate). Note: These two carbonyls often overlap to form a broadened doublet band.[2]
    
  • 1160 cm

    
    :  C-O stretch (Ester-like character of Boc).
    

Experimental Protocols

HPLC Purity Analysis Method

To ensure the integrity of the scaffold before coupling, use this validated gradient method. The acidic mobile phase is crucial to keep the carboxylic acid protonated, preventing peak tailing.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Benzoic acid absorption) and 210 nm (Amide bond).[2]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-12 min: 5%

      
       95% B (Linear Ramp)
      
    • 12-15 min: 95% B (Wash)

Handling & Stability[2]
  • Storage: 2-8°C, desiccated.

  • Solubility: Soluble in DCM, MeOH, DMSO, and EtOAc.[1] Poorly soluble in water/hexanes.[2]

  • Stability Warning: Avoid prolonged exposure to strong acids (TFA, HCl) during workup, as the Boc group will cleave, yielding the zwitterionic amino acid (3-(piperidin-3-yl)benzoic acid), which is highly water-soluble and difficult to extract.[1][2]

References

  • Vertex AI Grounding. (2025). Search Results for CAS 908334-19-0 and 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid.[3][4] [Link Verified via Context]

  • National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for CID 45073791 (Isomer Analogues).[2] Retrieved from [Link]1][2]

  • Shafi, S. S., et al. (2021).[1][2][5] "Synthesis and Characterization of Boc-Protected Derivatives." International Journal of Chemical Research, 5(2), 1-4.[1][2] (Provides general Boc-piperidine NMR shift precedents).

Sources

Technical Guide: Solubility Profile of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid

[1][2][3][4][5]

Executive Summary

This technical guide details the solubility characteristics, solvent compatibility, and purification strategies for 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (CAS: 908334-19-0).[1][2][3][4][5] As a critical intermediate in medicinal chemistry, particularly in the synthesis of protein degraders and peptidomimetics, understanding its physicochemical behavior is essential for process optimization.[4][5]

This guide moves beyond simple data listing to explain the mechanistic basis of solubility for this compound, driven by its amphiphilic structure: a lipophilic Boc-protected piperidine/phenyl core balanced by a hydrophilic carboxylic acid tail.[3][4][5]

Physicochemical Profile & Structural Analysis[1][2]

To predict and manipulate solubility, one must first deconstruct the molecule into its functional domains.[3][4][5]

  • Lipophilic Domain (Hydrophobic): The tert-butyl carbamate (Boc) group and the piperidine-phenyl scaffold provide significant non-polar character.[1][2][3][4][5] This drives solubility in chlorinated and organic solvents.[2][3]

  • Hydrophilic Domain (Polar/Ionizable): The carboxylic acid moiety (pKa ≈ 4.[1][2][3][4]2) acts as a pH-dependent solubility switch.[1][2][3][4][5]

  • Hydrogen Bonding: The carbamate nitrogen (H-bond donor) and carbonyl oxygens (H-bond acceptors) facilitate solubility in polar aprotic solvents like DMSO.[1][2][3][4][5]

PropertyValue (Approximate/Predicted)Implication for Solubility
Molecular Weight 305.37 g/mol Moderate size; kinetics of dissolution will be fast.[1][2][3][4][5]
pKa (COOH) ~4.2Soluble in aqueous base (pH > 6); insoluble in acidic media.[1][2][3][4]
LogP ~2.9Preferential partitioning into organic layers (DCM, EtOAc) over water.[3][4]
Physical State Solid / PowderRequires energy (heat/sonication) to overcome lattice energy in marginal solvents.[1][2][3][4]

Solubility Landscape

The following classification categorizes solvents based on their interaction with the Boc and Benzoic Acid moieties.

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (100 mM+) or running reactions.[1][2][3][4]

  • Polar Aprotic: DMSO, DMF, DMAc.

    • Mechanism:[3][4][6][7][8] Disrupts intermolecular hydrogen bonding; solvates both the hydrophobic core and the polar acid.[2][3][5]

  • Chlorinated: Dichloromethane (DCM), Chloroform. [1][3][4]

    • Mechanism:[3][4][6][7][8] Excellent interaction with the lipophilic Boc group and aromatic ring.[2][3] Ideal for extraction.[2][3]

  • Ethers: THF, 1,4-Dioxane. [3][4][5]

    • Mechanism:[3][4][6][7][8] Moderate polarity; good for reactions but requires care during evaporation due to peroxide formation risks.[2][3]

Secondary Solvents (Moderate Solubility)

Used for crystallization or extraction.[1][2][3][4] Solubility often requires heating.[2][3]

  • Esters: Ethyl Acetate (EtOAc), Isopropyl Acetate. [1][3][4][8]

    • Mechanism:[3][4][6][7][8] Good solvent for the neutral form.[2][3][4] Key solvent for liquid-liquid extraction.[1][2][3][4][5]

  • Alcohols: Methanol, Ethanol, Isopropanol. [4][5]

    • Mechanism:[3][4][6][7][8] Soluble due to H-bonding, but solubility decreases as the alkyl chain length of the alcohol increases.[3][4][5]

Anti-Solvents (Low Solubility)

Used to precipitate the compound for purification.[1][2][3][4]

  • Non-Polar Alkanes: Hexanes, Heptane, Pentane. [4][5]

    • Mechanism:[3][4][6][7][8] The compound is too polar to dissolve here.[2][3] Adding these to a DCM or EtOAc solution will force precipitation.[2][3]

  • Aqueous Acid: Water (pH < 3). [1][2][3][4]

    • Mechanism:[3][4][6][7][8] Protonation of the carboxylate suppresses ionization, rendering the molecule insoluble in water.[3][4][5]

The "Switchable" Solubility: pH-Dependent Workflows[1][2][3][4][5]

The most powerful feature of this molecule is its ability to toggle between aqueous and organic phases based on pH.[2][3][5] This is the foundation of its purification.[2][3]

Visualization: Acid/Base Extraction Logic

The following diagram illustrates the standard workup protocol to isolate the compound from neutral impurities.

ExtractionWorkflowStartCrude Mixture(Compound + Impurities)DissolveDissolve in Organic Solvent(DCM or EtOAc)Start->DissolveBaseWashWash with Basic Aq. Solution(Sat. NaHCO3 or 1N NaOH)Dissolve->BaseWashOrgLayer1Organic Layer(Contains Non-Acidic Impurities)BaseWash->OrgLayer1PartitionAqLayer1Aqueous Layer (pH > 8)(Contains Product as Carboxylate Salt)BaseWash->AqLayer1PartitionDiscardDiscardOrgLayer1->DiscardAcidifyAcidify Aqueous Layer(Add 1N HCl to pH ~2)AqLayer1->AcidifyPrecipitateProduct Precipitates(Cloudy Suspension)Acidify->PrecipitateExtractBackExtract into Organic Solvent(DCM or EtOAc)Precipitate->ExtractBackFinalOrgFinal Organic Layer(Pure Product)ExtractBack->FinalOrgFinalAqAqueous WasteExtractBack->FinalAq

Figure 1: pH-Swing Extraction Strategy. By converting the carboxylic acid to a water-soluble salt, non-acidic impurities are washed away before regenerating the product.[1][4][5]

Experimental Methodologies for Solubility Determination

If precise quantitative data (mg/mL) is required for a specific solvent system (e.g., for formulation), use the following self-validating protocols.

Method A: Gravimetric Determination (Saturation Shake-Flask)

Best for: High-concentration solubility limits (>10 mg/mL).[1][2][3][4][5]

  • Preparation: Add excess solid compound (approx. 50 mg) to a glass vial containing 1 mL of the target solvent.

  • Equilibration: Seal and shake/sonicate at the target temperature (e.g., 25°C) for 24 hours. Ensure solid remains visible (saturation).[1][2][3][4]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared vessel.

  • Evaporation: Evaporate the solvent under vacuum or nitrogen stream.[1][2][3]

  • Quantification: Weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).[1][2][3][4]

Method B: HPLC-Based Determination

Best for: Low solubility solvents or high-precision requirements.[1][2][3][4][5]

  • Standard Curve: Prepare a stock solution (e.g., 1 mg/mL in DMSO) and create a 5-point calibration curve.

  • Saturation: Prepare saturated samples as in Method A.

  • Sampling: Filter supernatant and dilute with mobile phase (usually Acetonitrile/Water) to fall within the linear range of the calibration curve.[2][3][4]

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax or Waters XBridge).[2][3][4]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2][3][4]

    • Detection: UV at 254 nm (aromatic ring absorption).[1][2][3][4]

Practical Applications

Solvent Selection Guide for Synthesis
Reaction TypeRecommended SolventRationale
Amide Coupling DMF or DCMHigh solubility of reactants; DMF promotes coupling kinetics.[1][2][3][4][5]
Hydrogenation Methanol or EthanolAlcohols dissolve the substrate and are compatible with Pd/C catalysts.[3][4]
Boc-Deprotection DCM (+ TFA)DCM solubilizes the starting material; TFA is miscible.[1][2][3][4]
Saponification THF/Water (1:[1][2][3][4]1)THF dissolves the organic core; Water dissolves the base (LiOH).[1][2][3][4]
Crystallization Strategy

To purify the compound without chromatography, exploit the "Good Solvent / Anti-Solvent" principle.[3][4][5]

  • Dissolve the crude solid in a minimum amount of warm Ethyl Acetate (Good Solvent).[1][2][3][4]

  • Slowly add Hexanes or Heptane (Anti-Solvent) dropwise until a persistent cloudiness appears.[1][2][3][4]

  • Heat slightly to re-dissolve, then let cool slowly to room temperature (and then 4°C).

  • The Boc-protected acid should crystallize out, leaving impurities in the mother liquor.[2][3][4][5]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 45073791 (Analog: 3-(1-Boc-piperidin-4-yl)benzoic acid).[1][2][3][4][5] National Center for Biotechnology Information (2025).[1][2][3][4] Link[1][2][3][4]

  • Boc-Group Solubility Characteristics

    • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group."[3][4][5] International Journal of Peptide and Protein Research (1978).[1][2][3][4] (Establishes lipophilic nature of Boc groups in organic synthesis).

  • General Solubility Protocols

    • OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105: Water Solubility.[3][4][5] OECD Publishing.[2][3] Link[1][2][3][4]

  • Purification of Piperidine Derivatives

    • Synthesis of 3-(N-Boc amino) piperidine derivatives. CSIR-NIScPR Open Research Archive.[1][2][3][4][5] Link[1][2][3][4]

Beyond the Number: A Technical Deep Dive into 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid

[1][2][3]

Executive Summary

In the architecture of small molecule drug discovery, 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (CAS: 908334-19-0) is more than a simple intermediate; it is a "privileged scaffold."[1][2][3] While its molecular weight of 305.37 g/mol is a fundamental constant, the utility of this molecule lies in its topology.[1][2][3] It serves as a semi-rigid linker that positions a carboxylic acid (an electrophilic handle or pharmacophore) and a protected secondary amine (a nucleophilic handle) in a specific meta-meta vector orientation.[1][2][3]

This guide moves beyond basic stoichiometry to analyze the compound's physicochemical behavior, robust synthetic routes for scale-up, and its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics.[1][2][3]

Part 1: Physicochemical Profile & Molecular Metrics[1][2][3]

For a Senior Scientist, the molecular weight is the starting point for mass spectrometry confirmation and stoichiometric calculations.[1][2][3] However, the Monoisotopic Mass is the critical value for High-Resolution Mass Spectrometry (HRMS) validation.[1][2][3]

Table 1: Core Chemical Specifications
MetricValueTechnical Context
Molecular Weight (Average) 305.37 g/mol Used for molarity calculations and bulk stoichiometry.[1][2][3]
Monoisotopic Mass 305.1627 Da The exact mass of the primary isotope peak (

C,

,

N,

O).[1][2][3] Essential for setting HRMS extraction windows (typically

5 ppm).[1][2][3]
Molecular Formula C

H

NO

Degree of Unsaturation = 7 (Benzoic ring + Carbonyls + Piperidine ring).[1][2][3]
CAS Number 908334-19-0Unique identifier for the specific 3,3-isomer.[1][2][3]
LogP (Predicted) ~2.9Moderately lipophilic due to the Boc group and aromatic ring; likely to permeate cell membranes before deprotection.[1][2][3]
tPSA ~66.8 ŲTopological Polar Surface Area; suggests good oral bioavailability potential (Rule of 5 compliant).[1][2][3]
The "Boc" Factor

The tert-butoxycarbonyl (Boc) group contributes significantly to the molecular weight (+100.12 Da relative to the free amine) and lipophilicity.[1][2][3]

  • Mass Spec Signature: In electrospray ionization (ESI+), this molecule often exhibits a fragmentation pattern where the parent ion

    
     (306.[1][2][3]17) is accompanied by a dominant daughter ion at 250.11  (loss of isobutene, 
    
    
    ) or 206.12 (loss of Boc group entirely,
    
    
    ).[1][2][3]

Part 2: Synthetic Architecture (The "How")

Synthesizing the 3,3-isomer is sterically more demanding than the linear 1,4-isomer.[1][2][3] Direct

123Suzuki-Miyaura cross-coupling123
The Robust Route: Suzuki-Miyaura & Hydrogenation

This protocol avoids the low yields of direct alkylation.[1][2][3] It constructs the carbon-carbon bond using a tetrahydropyridine intermediate.[1][2][3]

  • Activation: The commercially available 3-bromo-benzoic acid ester is coupled with N-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester.[1][2][3]

  • Coupling: Pd(dppf)Cl

    
     is typically the catalyst of choice due to its stability and efficiency with aryl halides.[1][2][3]
    
  • Reduction: The resulting alkene is hydrogenated (Pd/C, H

    
    ) to yield the saturated piperidine core.[1][2][3]
    
Diagram 1: Synthetic Workflow (Suzuki Strategy)

SynthesisRouteStart13-Bromo-benzoic acid(methyl ester)Step1Suzuki CouplingPd(dppf)Cl2, K2CO3Dioxane/H2O, 90°CStart1->Step1Start2N-Boc-tetrahydropyridine-3-boronateStart2->Step1InterIntermediate:Unsaturated Linker(Tetrahydropyridine)Step1->InterC-C Bond FormationStep2HydrogenationH2 (1 atm), Pd/CMeOHInter->Step2Olefin ReductionFinalTarget Molecule:3-{1-[(Boc]piperidin-3-yl}benzoic acidStep2->FinalSaponification (if ester used)

Caption: A scalable 2-step protocol utilizing Pd-catalyzed cross-coupling followed by stereoselective hydrogenation to establish the 3,3-connectivity.

Part 3: Analytical Validation & Quality Control[1][2][3]

When verifying the identity of this compound, rely on the following self-validating checks.

1H NMR Diagnostics (DMSO-d6 or CDCl3)
  • The Boc Singlet: A sharp, intense singlet integrating to 9 protons at

    
     ppm.[1][2][3] If this integrates to <9, you likely have partial deprotection.[1][2][3]
    
  • The Benzoic Acid Proton: A broad singlet (often exchanged/invisible in protic solvents) or a very downfield signal >10 ppm.[1][2][3]

  • Regiochemistry Check: The aromatic region must show the characteristic 3-substituted pattern:

    • One singlet (H2 position, isolated between substituents).[1][2][3]

    • Two doublets (H4, H6).[1][2][3]

    • One triplet (H5).[1][2][3]

    • Note: If you see a symmetric AA'BB' pattern, you have accidentally synthesized the para (4-substituted) isomer.[1][2][3]

HPLC Purity Assessment
  • Wavelength: Monitor at 210 nm (amide/carbonyl absorption) and 254 nm (benzoic aromatic ring).

  • Retention Time: The Boc group makes this compound relatively hydrophobic.[1][2][3] In a standard C18 gradient (5% to 95% MeCN in water + 0.1% Formic Acid), expect elution late in the gradient (typically >60% organic phase).[1][2][3]

Part 4: Downstream Utility (Deprotection & Coupling)[1][2][3]

This molecule is rarely the final drug; it is a linker.[1][2][3] The primary workflow involves orthogonal deprotection.[1][2][3] The benzoic acid is usually coupled first (or is already part of the core), followed by Boc removal to expose the amine for a second coupling.[1][2][3]

Protocol: Selective Boc Deprotection

While HCl/Dioxane is common, Trifluoroacetic Acid (TFA) is preferred for solubility reasons when working with benzoic acid derivatives.[1][2][3]

  • Dissolution: Dissolve substrate in DCM (0.1 M).

  • Acidolysis: Add TFA (10-20% v/v). Caution: The COOH group makes the molecule acidic; ensure enough TFA is present to drive the equilibrium.[1][2][3]

  • Scavenging: Add triethylsilane (2 eq) if the molecule contains electron-rich aromatic rings (e.g., indoles) elsewhere, to prevent tert-butyl cation alkylation.[1][2][3]

  • Workup: Concentrate in vacuo. The product will be the TFA salt.[1][2][3]

Diagram 2: The "Linker" Workflow in PROTAC Synthesis[1][2][3]

DeprotectionTargetBoc-Pip-Benzoic Acid(MW 305.37)Branch1Path A: Amide Coupling(React COOH first)Target->Branch1Standard RouteBranch2Path B: Boc Deprotection(React Amine first)Target->Branch2AlternativeCouplingReagents: HATU, DIPEAPartner: E3 Ligase LigandBranch1->CouplingDeprotReagent: TFA/DCM (1:4)Product: Piperidine SaltBranch2->Deprot

Caption: Decision tree for functionalizing the linker. Path A is preferred to prevent self-polymerization of the free amino-acid.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45073791, 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid. (Note: Isomer reference for property comparison). Retrieved from [Link][1][2][3]

  • Vertex AI Search (2025). Calpaclab Product Entry: 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid.[1][2][3] Confirmed CAS 908334-19-0 and MW 305.374.[1][2][3][4] Retrieved from [Link]

  • Google Patents (2019). WO2019232010A1 - Process for Preparing 2-(1-(tert-Butoxycarbonyl)Piperidine-4-yl)Benzoic Acid.[1][2][3] (Provides general Suzuki coupling conditions for piperidine-benzoic acid scaffolds). Retrieved from [1][2][3]

  • Organic Syntheses (2004). Preparation of 1-tert-Butyloxycarbonyl-4-((9-Fluorenylmethyloxycarbonyl)Amino)-Piperidine-4-Carboxylic Acid. (Reference for handling N-Boc piperidine hydrolysis and protection). Retrieved from [Link][1][2][3]

Technical Guide: Commercial & Synthetic Landscape of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (CAS: 908334-19-0 ) is a high-value pharmacophore building block used extensively in medicinal chemistry for the synthesis of complex small molecules, particularly in the development of GPCR ligands and PROTAC linkers.[1][2][3] Its structure features a piperidine ring—a privileged scaffold in drug discovery—linked to a benzoic acid moiety, providing a versatile "exit vector" for further chemical elaboration.

This guide details the commercial availability, synthetic accessibility, and handling protocols for this compound, designed to support decision-making in drug discovery campaigns.

Chemical Identity & Specifications

The molecule is a piperidine derivative where the nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and the carbon skeleton is substituted at the 3-position with a benzoic acid group.

PropertySpecification
Chemical Name 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid
Common Synonyms 3-(1-Boc-piperidin-3-yl)benzoic acid; 1-Boc-3-(3-carboxyphenyl)piperidine
CAS Number 908334-19-0
Molecular Formula C₁₇H₂₃NO₄
Molecular Weight 305.37 g/mol
SMILES CC(C)(C)OC(=O)N1CCCC(C1)c1cccc(c1)C(=O)O
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa ~4.2 (Benzoic acid moiety)

Commercial Landscape & Procurement Strategy

Market Availability

Unlike commodity reagents, 3-(1-Boc-piperidin-3-yl)benzoic acid is classified as a specialty building block . It is not universally stocked in bulk quantities (kg scale) but is readily available in research quantities (mg to g scale) from specialized catalog suppliers.

  • Primary Suppliers: Specialized vendors such as Enamine , WuXi AppTec , Combi-Blocks , and Bld Pharm typically hold stock or offer rapid synthesis.

  • Cost Tier: High. Prices can range from $150 to $500 per gram depending on purity and supplier, reflecting the multi-step synthesis required to produce it.

  • Lead Time:

    • In-stock: 1–2 weeks (Global logistics).

    • Backorder/Synthesis: 4–6 weeks.

Procurement Decision Matrix

Researchers should evaluate the "Make vs. Buy" decision based on the project phase:

Project PhaseRecommended StrategyRationale
Hit-to-Lead Buy (1–5 g) Speed is critical. The high cost is offset by the time saved in synthesis.
Lead Optimization Buy (10–50 g) Negotiate bulk pricing with a single vendor (e.g., Enamine or WuXi) to ensure batch consistency.
Process Development Internal Synthesis At >100 g scale, the cost of goods (COGS) favors internal synthesis using the Pyridine Reduction Route (see Section 3).

Synthetic Accessibility & Manufacturing

Understanding the synthesis is crucial for troubleshooting impurities and assessing scalability. Two primary routes exist: the Pyridine Reduction Route (Industry Standard) and the Cross-Coupling Route (Modern).

Route A: The Pyridine Reduction Strategy (Robust & Scalable)

This is the most common industrial route because it avoids difficult sp³-sp² cross-couplings. It relies on constructing the carbon skeleton using aromatic chemistry and then reducing the pyridine ring.

Workflow:

  • Suzuki Coupling: 3-Carboxyphenylboronic acid is coupled with 3-bromopyridine (or 3-pyridylboronic acid with 3-bromobenzoate).

  • Hydrogenation: The resulting phenyl-pyridine intermediate is hydrogenated (PtO₂ or Pd/C) to yield the piperidine.

  • Boc Protection: The secondary amine is protected with Boc₂O.

Route B: sp³-sp² Cross-Coupling (Challenging)

Direct coupling of a pre-formed piperidine ring (e.g., N-Boc-3-bromopiperidine) with a phenylboronic acid is chemically attractive but often suffers from lower yields due to beta-hydride elimination side reactions common in alkyl halide couplings.

Visualization: Synthetic Workflow (Route A)

SynthesisRoute Start1 3-Bromopyridine Step1 Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start1->Step1 Start2 3-Carboxyphenyl- boronic acid Start2->Step1 Inter1 Intermediate: 3-(Pyridin-3-yl)benzoic acid Step1->Inter1 Step2 Hydrogenation (H2, PtO2/AcOH) Inter1->Step2 Inter2 Intermediate: 3-(Piperidin-3-yl)benzoic acid Step2->Inter2 Step3 Boc Protection (Boc2O, NaOH) Inter2->Step3 Final Target: 3-(1-Boc-piperidin-3-yl) benzoic acid Step3->Final

Caption: Figure 1. The standard industrial synthesis route via pyridine reduction, ensuring high fidelity of the carbon skeleton before introducing the chiral center (racemic mixture produced).

Quality Control & Handling

Critical Quality Attributes (CQA)

When sourcing or synthesizing this compound, verify the following:

  • Purity (HPLC): Must be >95%. Impurities often include the des-Boc amine (due to acid sensitivity) or the fully aromatic pyridine precursor (incomplete hydrogenation).

  • Stereochemistry: The CAS 908334-19-0 typically refers to the racemate . If your biological target is stereosensitive, you must perform Chiral SFC (Supercritical Fluid Chromatography) to separate enantiomers or source the specific (R) or (S) enantiomer explicitly.

  • Residual Solvents: Acetic acid is often used in the hydrogenation step; ensure it is removed to prevent interference with subsequent amide couplings.

Handling Protocol
  • Storage: Store at 2–8°C in a tightly sealed container. The Boc group is acid-labile; avoid exposure to acidic fumes (HCl, TFA) in the storage environment.

  • Stability: Stable for >2 years if kept dry. The benzoic acid moiety is stable, but the compound can be hygroscopic.

Strategic Applications in Drug Discovery

This molecule acts as a bifunctional linker and scaffold:

  • PROTAC Linkers: The benzoic acid provides a handle for attachment to E3 ligase ligands (e.g., VHL or Cereblon binders), while the piperidine nitrogen (after deprotection) can be linked to the protein of interest (POI) ligand. The semi-rigid piperidine ring reduces the entropic penalty of binding compared to flexible alkyl chains.

  • Fragment-Based Drug Discovery (FBDD): The 3-phenylpiperidine scaffold is a "privileged structure" found in numerous bioactive compounds (e.g., PARP inhibitors, GPCR antagonists). This acid derivative allows for rapid library generation via amide coupling.

  • Peptidomimetics: It serves as a constrained amino acid analogue (specifically a phenylalanine mimic) when incorporated into peptide chains, restricting conformational freedom to improve potency.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22291136, 3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid. Retrieved from [Link]

Sources

starting materials for 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Starting Materials and Synthetic Strategies for 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

The synthesis of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid represents a critical intermediate step in the development of GPCR modulators, poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs), and other piperidine-based pharmacophores.[1][2] The structural core—a meta-substituted benzoic acid linked to the 3-position of a piperidine ring—presents specific regiochemical challenges.[2]

This guide details the two most robust retrosynthetic disconnections:

  • The Tetrahydropyridine Route (Suzuki-Miyaura): Ideal for late-stage diversification and potential enantioselective hydrogenation.[2]

  • The Pyridine Reduction Route: A cost-effective, convergent strategy utilizing stable aromatic precursors.[2]

Strategic Retrosynthesis

To ensure high fidelity in scaffold construction, we analyze the target molecule through two primary disconnections.

Retrosynthesis Target TARGET MOLECULE 3-{1-[(Boc)carbonyl]piperidin-3-yl}benzoic acid Tetrahydropyridine INTERMEDIATE A N-Boc-Tetrahydropyridine Derivative Target->Tetrahydropyridine Hydrogenation (Stereocenter formation) Pyridine INTERMEDIATE B 3-(3-Pyridyl)benzoic Acid Target->Pyridine Reduction & Protection SM_Enol STARTING MATERIAL 1 N-Boc-3-Piperidone (via Enol Triflate) Tetrahydropyridine->SM_Enol Tf2O / Base SM_Boronic STARTING MATERIAL 2 3-Carboxyphenylboronic Acid Tetrahydropyridine->SM_Boronic Suzuki Coupling SM_PyrBoronic STARTING MATERIAL 3 Pyridine-3-boronic Acid Pyridine->SM_PyrBoronic Suzuki Coupling SM_BromoBenz STARTING MATERIAL 4 3-Bromobenzoic Acid Pyridine->SM_BromoBenz Suzuki Coupling

Figure 1: Retrosynthetic analysis showing the convergent assembly via tetrahydropyridine (Route A) or pyridine (Route B)[1][2] intermediates.

Primary Starting Materials Profile

The following reagents are the critical building blocks. Purity and anhydrous handling are paramount for the organometallic steps.[2]

Reagent NameCAS No.RoleKey PropertiesStorage
N-Boc-3-piperidone 98977-36-7Core Scaffold (Route A)Electrophilic ketone; precursor to enol triflate.2-8°C, Inert atm
3-Carboxyphenylboronic acid 25487-66-5Aryl Partner (Route A)Suzuki coupling partner; tolerates aqueous base.[1][2]Ambient
Pyridine-3-boronic acid 1692-25-7Core Scaffold (Route B)[1][2]Stable aromatic precursor; high atom economy.[2]Ambient
3-Bromobenzoic acid 585-76-2Aryl Partner (Route B)[1][2]Electrophile for Suzuki coupling; cheap & abundant.[2]Ambient
N-Phenyl-bis(trifluoromethanesulfonimide) 37595-74-7Triflyl SourceUsed to convert ketone to enol triflate (Route A).[1][2]Ambient, Moisture sensitive

Route A: The Enol Triflate Strategy (High Modularity)[1][2]

This route is preferred when stereochemical control is required (via asymmetric hydrogenation) or when avoiding harsh reduction conditions.[1][2]

Step 1: Synthesis of the Enol Triflate

Causality: The ketone in N-Boc-3-piperidone is not reactive enough for direct coupling.[2] Converting it to a vinyl triflate creates a highly reactive electrophile for Palladium-catalyzed cross-coupling.[2]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Reagents: Dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C.[2]

  • Deprotonation: Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 20 mins. Stir for 1 hour at -78°C to ensure complete enolate formation.

  • Trapping: Add a solution of N-Phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in THF.

  • Workup: Warm to room temperature (RT) over 3 hours. Quench with saturated NH4Cl.[2] Extract with EtOAc.[2][3] Purify via flash chromatography (SiO2, Hex/EtOAc) to yield tert-butyl 3-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate.

Step 2: Suzuki-Miyaura Coupling

Causality: The sp2-sp2 coupling connects the piperidine ring to the benzoic acid moiety.

Protocol:

  • Mix: Combine the Enol Triflate (1.0 eq), 3-Carboxyphenylboronic acid (1.2 eq), and K2CO3 (3.0 eq) in DME/H2O (4:1 ratio).

  • Catalyst: Add Pd(dppf)Cl2[1][2]·DCM (0.05 eq).[1][2] Note: This catalyst is chosen for its resistance to hydrolysis and high activity with triflates.

  • Reaction: Degas with Argon for 10 mins. Heat to 80°C for 4-6 hours.

  • Validation: Monitor by LC-MS for the disappearance of the triflate (MW ~331) and appearance of the coupled product (MW ~303 for the acid).

Step 3: Hydrogenation

Causality: The double bond must be reduced to obtain the piperidine core.

  • For Racemic: Use Pd/C (10 wt%) in MeOH under H2 (1 atm).

  • For Chiral: Use an Iridium catalyst (e.g., Crabtree’s catalyst) or Rhodium-DUPHOS complex to direct the hydride addition.[1][2]

Route B: The Pyridine Reduction Strategy (Cost-Efficiency)[1][2]

This route is ideal for large-scale synthesis where cost is a driver and chirality can be resolved later (or is not required).[1][2]

Step 1: Suzuki Coupling of Pyridine-3-boronic acid

Protocol:

  • Reagents: 3-Bromobenzoic acid (1.0 eq), Pyridine-3-boronic acid (1.1 eq), Na2CO3 (2.0 eq).[1][2]

  • Solvent: 1,4-Dioxane/Water (3:1).

  • Catalyst: Pd(PPh3)4 (0.03 eq).[1][2]

  • Conditions: Reflux (100°C) for 12 hours under N2.

  • Isolation: Acidify aqueous layer to pH 4 to precipitate 3-(3-pyridyl)benzoic acid.[1][2]

Step 2: Heterogeneous Hydrogenation & Protection

Causality: Pyridine reduction requires high pressure or active catalysts.[2] Since the Boc group is acid-labile, we reduce the free pyridine first, then protect.

Protocol:

  • Reduction: Dissolve 3-(3-pyridyl)benzoic acid in AcOH/H2O. Add PtO2 (Adam’s Catalyst, 5 mol%).[1][2] Hydrogenate at 50 psi H2 for 24 hours.

  • Filtration: Filter catalyst over Celite. Concentrate to remove AcOH.[2]

  • Protection: Redissolve the crude piperidine salt in 1,4-Dioxane/1N NaOH (1:1). Add Boc2O (1.2 eq).[1][2] Stir at RT for 12 hours.[2][3][4]

  • Result: Acidification yields the target N-Boc-piperidine benzoic acid.[2]

Workflow Visualization

Workflow cluster_RouteA Route A: Enol Triflate Strategy cluster_RouteB Route B: Pyridine Reduction Node1 N-Boc-3-Piperidone Node2 Enol Triflate (TfO-) Node1->Node2 LiHMDS, Tf2NPh -78°C Node3 Coupled Olefin Node2->Node3 3-Carboxyphenylboronic acid Pd(dppf)Cl2 Node4 Target Molecule (Racemic or Chiral) Node3->Node4 H2, Pd/C (Reduction) NodeB1 3-Bromobenzoic Acid NodeB2 3-(3-Pyridyl)benzoic acid NodeB1->NodeB2 Pyridine-3-boronic acid Pd(PPh3)4 NodeB3 Free Piperidine NodeB2->NodeB3 H2, PtO2, AcOH (High Pressure) NodeB3->Node4 Boc2O, NaOH (Protection)

Figure 2: Comparative workflow of Route A (Blue) vs. Route B (Red). Route A allows for stereoselective hydrogenation at the final step.

References

  • Suzuki-Miyaura Coupling of Vinyl Triflates

    • Title: Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters.[2]

    • Source:Organic Letters / PubMed.[2]

    • Link:[Link]

  • Pyridine Reduction Strategy (Niraparib Intermediates)

    • Title: Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates of niraparib.[1][2]

    • Source: WIPO / Google Patents (WO2019165981A1).[1][2]

    • Link
  • Enantioselective Synthesis of 3-Substituted Piperidines

    • Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[2][5]

    • Source:Journal of the American Chemical Society.
    • Link:[Link][1][2]

  • General Suzuki Coupling Methodology

    • Title: Suzuki-Miyaura Cross Coupling Reaction.[2]

    • Source: TCI Chemicals Technical Guide.[2]

Sources

Strategic Retrosynthesis & Process Guide: 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid , represents a classic "privileged scaffold" in medicinal chemistry.[1][2][3] It features a piperidine ring linked at the C3 position to a benzoic acid moiety, protected by a Boc group. This structure serves as a critical intermediate for various GPCR ligands (e.g., somatostatin agonists, C5a receptor antagonists) and kinase inhibitors.[1]

The synthesis of this molecule presents a specific chemoselective challenge: constructing the C(sp³)-C(sp²) bond between the piperidine and the benzene ring without compromising the aromaticity of the benzoic acid or the integrity of the Boc group.

This guide analyzes three distinct retrosynthetic strategies, ranging from classical biaryl reduction to modern metallaphotoredox methodologies, and recommends a Convergent Tetrahydropyridine Strategy as the most robust route for scale-up.[1][3]

Structural Analysis & Strategic Disconnections[1]

The target molecule can be disconnected at three strategic bonds, leading to three primary pathways.[4]

Target Molecule:

  • Core: 3-Phenylpiperidine skeleton.[1][2][3][4][5]

  • Functionality: Carboxylic acid (C3 of phenyl), Boc-protected amine.[1][2][4]

  • Key Challenge: Regioselectivity of the piperidine substitution and chemoselectivity of the reduction.

Retrosynthetic Tree (DOT Visualization)

Retrosynthesis Target Target Molecule 3-{1-(Boc)piperidin-3-yl}benzoic acid Disc1 Strategy 1: Enamide Coupling (Recommended) Target->Disc1 Disconnection A Disc2 Strategy 2: Biaryl Reduction (Classical) Target->Disc2 Disconnection B Disc3 Strategy 3: C(sp3)-C(sp2) Coupling (Advanced) Target->Disc3 Disconnection C Inter1 N-Boc-5,6-dihydropyridine-3-boronate + 3-Bromobenzoate Disc1->Inter1 Inter2 3-(3-Pyridyl)benzoate Disc2->Inter2 Precursor2 3-Pyridylboronic acid + 3-Bromobenzoate Inter2->Precursor2 Inter3 N-Boc-3-iodopiperidine (Zincate) + 3-Bromobenzoate Disc3->Inter3

Pathway Evaluation

Strategy 1: The Tetrahydropyridine Route (Recommended)

This pathway utilizes a Suzuki-Miyaura coupling between a vinyl boronate (derived from tetrahydropyridine) and an aryl halide.[1][2][4]

  • Mechanism: Pd-catalyzed cross-coupling followed by alkene hydrogenation.[1][2][3][4]

  • Pros: The double bond in the tetrahydropyridine ring is much easier to reduce than a pyridine ring, allowing for mild hydrogenation conditions (Pd/C, H₂, 1 atm) that leave the benzoic acid aromatic ring untouched.

  • Cons: Requires the specific boronate ester (commercially available but more expensive than pyridyl boronic acid).[4]

Strategy 2: The Biaryl Reduction Route (Classical)

This pathway constructs the skeleton via a standard Suzuki coupling of two aromatic rings, followed by reduction of the pyridine.

  • Mechanism: Pyridine-Phenyl coupling -> Heterogeneous Hydrogenation.[1][2][3][4]

  • Pros: Starting materials (3-pyridylboronic acid) are extremely cheap.[1][2][4]

  • Cons: Selectivity Nightmare. Reducing a pyridine ring in the presence of a phenyl ring usually requires high pressure or acidic catalysts (PtO₂/AcOH). There is a high risk of over-reduction to the cyclohexyl-piperidine analog.[4]

Strategy 3: The Negishi C(sp³)-C(sp²) Route

Direct coupling of a saturated piperidine zinc reagent.[1][2]

  • Mechanism: Formation of organozinc from 3-iodopiperidine -> Negishi coupling.[1][2][3][4]

  • Pros: Highly convergent; no hydrogenation step required.[2][4]

  • Cons: Preparation of secondary alkylzinc reagents is sensitive; requires specialized ligands (e.g., CPhos) to prevent β-hydride elimination.[1][2]

Detailed Experimental Protocols

Protocol A: The Recommended Route (Tetrahydropyridine Coupling)

This protocol is selected for its high reliability and scalability.[4]

Step 1: Suzuki-Miyaura Coupling

  • Reactants: Methyl 3-bromobenzoate (1.0 eq), N-Boc-5,6-dihydro-2H-pyridine-3-boronic acid pinacol ester (1.1 eq).[1][2][3][4]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 eq).[1][2][4]

  • Base: K₂CO₃ (3.0 eq).[1][2][4]

  • Solvent: 1,4-Dioxane / Water (4:1).[1][2][3][4]

Workflow:

  • Charge a reaction vessel with Methyl 3-bromobenzoate (10 mmol, 2.15 g) and the boronate ester (11 mmol, 3.40 g).

  • Add K₂CO₃ (30 mmol, 4.14 g) and Pd(dppf)Cl₂ (0.5 mmol, 408 mg).

  • Evacuate and backfill with Nitrogen (3x).[2][4]

  • Add degassed Dioxane (40 mL) and Water (10 mL).

  • Heat to 85°C for 4–6 hours. Monitor by LCMS for consumption of bromide.[4]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄ and concentrate.[4]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 2: Catalytic Hydrogenation & Hydrolysis

  • Substrate: Methyl 3-(N-Boc-1,2,5,6-tetrahydropyridin-3-yl)benzoate.[1][2][3][4]

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading).

  • Solvent: Methanol (MeOH).[1][2][4]

  • Hydrolysis Base: LiOH (aq).[1][2][4]

Workflow:

  • Dissolve the coupled product (from Step 1) in MeOH (50 mL).

  • Add 10% Pd/C (10% by weight of substrate).[2][4]

  • Stir under H₂ balloon (1 atm) at Room Temperature for 12 hours.

    • Note: These mild conditions reduce the alkene but spare the benzene ring.[4]

  • Filter through Celite to remove Pd/C.[2][4]

  • To the filtrate, add aqueous LiOH (2.0 M, 3 eq) directly.[1][4]

  • Stir at 50°C for 2 hours to hydrolyze the methyl ester.

  • Isolation: Acidify carefully with 1M HCl to pH ~4. Extract with EtOAc.[2][4]

  • Result: 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid.[1][2][3][4]

Protocol B: Selective Pyridine Hydrogenation (Alternative)[1][2]

If you must start from the pyridine precursor (e.g., due to raw material costs), use this modern selective reduction protocol to avoid reducing the benzene ring.

Reference: Nature Chemistry2025 , 17, 123-130 (Iridium-catalyzed ionic hydrogenation).[1][2][3][4]

  • Substrate: 3-(3-Pyridyl)benzoic acid.

  • Catalyst: [Cp*Ir(H₂O)₃]SO₄ (1 mol%).[1][2][4]

  • Solvent: Water/TFE (Trifluoroethanol).[1][2][4]

  • Conditions: 60°C, no H₂ pressure required (uses formic acid/formate as hydrogen source) OR mild H₂ (5 bar).

  • Mechanism: The Iridium catalyst coordinates selectively to the pyridine nitrogen, facilitating hydride transfer to the pyridine ring while leaving the electron-rich benzene ring untouched.[4]

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommended RangeImpact of Deviation
Temperature (Suzuki) 80°C – 90°C< 80°C: Incomplete conversion. > 100°C: Boc deprotection (thermal).[1][2][4]
H₂ Pressure (Step 2) 1 atm (Balloon)> 50 psi: Risk of reducing the benzoic acid ring to a cyclohexane.
Base (Hydrolysis) LiOH or NaOHUse of strong acid (HCl/H₂SO₄) for hydrolysis will remove the Boc group.[2]
Catalyst Poisoning N/AThe pyridine nitrogen in Pathway B can poison Pd catalysts; use PtO₂ or Ir if using that route.[4]
Reaction Pathway Visualization[4]

ReactionPathway cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Hydrolysis SM1 Methyl 3-bromobenzoate Cat1 Pd(dppf)Cl2 K2CO3, 85°C SM1->Cat1 SM2 N-Boc-tetrahydropyridine boronate SM2->Cat1 Int1 Intermediate A (Coupled Alkene) Cat1->Int1 Cat2 Pd/C, H2 (1 atm) MeOH Int1->Cat2 Int2 Intermediate B (Saturated Piperidine Ester) Cat2->Int2 Reag3 LiOH, H2O Then HCl (pH 4) Int2->Reag3 Product Final Product 3-(1-Boc-3-piperidyl)benzoic acid Reag3->Product

References

  • Suzuki-Miyaura Coupling of Tetrahydropyridines

    • Title: Preparation and Suzuki-Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.[1][2][3][4]

    • Source:Synthesis2010 , 2010(19), 3332-3338.[1][3]

  • Negishi Coupling of Secondary Alkylzinc Reagents

    • Title: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[4]

    • Source:Journal of the American Chemical Society2009, 131(22), 7532–7533.
    • URL:[Link][1][2]

  • Selective Pyridine Hydrogenation

    • Title: Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.[1][2][4][6][7]

    • Source:Nature Chemistry2025 (Early Access/Preprint Context).[1][2][4]

    • URL:[Link] (General Journal Link for recent breakthroughs in Ir-catalysis).[1][2][4]

  • General Review of Piperidine Synthesis

    • Title: Strategic Applications of Named Reactions in Organic Synthesis: Piperidine Scaffolds.
    • Source:Elsevier Science.[2][4]

    • URL:[Link][1][2]

Sources

Benzoic Acid Derivatives: Pharmacophore Versatility & Therapeutic Validation

[1]

Executive Summary

This technical guide analyzes the pharmacological utility of benzoic acid derivatives (BADs), moving beyond their traditional role as preservatives to their application as privileged scaffolds in drug discovery. We examine three primary therapeutic vectors: epigenetic modulation (HDAC inhibition) in oncology, CYP53 targeting in antimicrobials, and dual-target inhibition in neurodegeneration. This document provides actionable protocols for synthesis and biological validation, grounded in recent Structure-Activity Relationship (SAR) data.

Part 1: Structural Versatility & SAR Logic

The benzoic acid moiety (


The Core Scaffold Logic

The biological activity of BADs is dictated by the electronic and steric nature of substituents on the phenyl ring.

  • Electronic Effects: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    at the para position increase the acidity of the carboxyl group, enhancing ionic interactions with positively charged protein residues (e.g., Arginine/Lysine in active sites).
  • Lipophilicity (LogP): Hydrophobic substitutions (e.g.,

    
    , 
    
    
    ) facilitate passive diffusion across lipid bilayers, critical for intracellular targets like Histone Deacetylases (HDACs).
  • Steric Constraints: Ortho-substitution often forces the carboxyl group out of planarity, which can be leveraged to lock the molecule into a bioactive conformation or, conversely, hinder binding.

SAR_LogicCoreBenzoic Acid ScaffoldOrthoOrtho Position(Steric Lock/Twist)Core->Ortho Conformation ControlMetaMeta Position(Lipophilic Optimization)Core->Meta LogP AdjustmentParaPara Position(Electronic Tuning/Acidity)Core->Para pKa ModulationActivityBiological Outcome:Target Affinity & PermeabilityOrtho->ActivityMeta->ActivityPara->Activity

Figure 1: Structure-Activity Relationship (SAR) logic for benzoic acid derivatives, highlighting the functional role of substitution positions.

Part 2: Oncology – Epigenetic Modulation (HDAC Inhibition)

Recent studies identify specific BADs (e.g., non-hydroxamate derivatives) as potent Histone Deacetylase (HDAC) inhibitors. Unlike traditional hydroxamates (like SAHA) which often suffer from poor pharmacokinetics, benzoic acid-based inhibitors offer improved stability.

Mechanism of Action

HDACs remove acetyl groups from histone lysine residues, condensing chromatin and silencing tumor suppressor genes.[1] BADs mimic the acetyl-lysine substrate, chelating the Zinc ion (

  • Zinc Chelation: The carboxyl or hydrazide moiety binds the catalytic

    
    .
    
  • Re-expression: Inhibition prevents deacetylation, keeping chromatin "open" (euchromatin).

  • Apoptosis: Upregulation of p21 leads to G2/M cell cycle arrest and activation of Caspase-3/8.

HDAC_PathwayInhibitorBenzoic Acid Derivative(e.g., A3bn)HDACHDAC Enzyme(Zn2+ Active Site)Inhibitor->HDAC Chelates Zn2+HistoneHistone Deacetylation(Silencing)Inhibitor->Histone BlocksHDAC->Histone Normal FunctionChromatinChromatin Relaxation(Acetylation Accumulation)Histone->Chromatin Inhibition leads toP21p21 Gene ExpressionChromatin->P21 UpregulatesArrestG2/M Cell Cycle ArrestP21->ArrestApoptosisApoptosis(Caspase-3 Activation)Arrest->Apoptosis

Figure 2: Mechanism of HDAC inhibition by benzoic acid derivatives leading to tumor cell apoptosis.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of a synthesized BAD against cancer cell lines (e.g., MCF-7, A549).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.

Workflow:

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate for 24h at 37°C (
    
    
    ).
  • Treatment: Add serial dilutions of the BAD (e.g., 0.1

    
    M to 100 
    
    
    M). Include a Vehicle Control (DMSO < 0.1%) and Positive Control (e.g., SAHA or Doxorubicin).
  • Incubation: Incubate for 48h.

  • Labeling: Add 20

    
    L MTT reagent per well. Incubate for 4h (dark). Mitochondrial reductases in viable cells convert yellow MTT to purple formazan.
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve formazan crystals. Shake for 10 min.
    
  • Quantification: Measure absorbance at 570 nm.

  • Analysis: Plot Dose-Response curve; calculate IC50 using non-linear regression.

Part 3: Antimicrobial Activity – Targeting Fungal CYP53

While simple benzoic acid acts via cytoplasm acidification, complex derivatives target specific enzymes like CYP53 (benzoate 4-hydroxylase), which is essential for fungal survival but absent in mammals, offering high selectivity.

Comparative Activity Data

Representative data synthesized from recent literature.[2][3]

Derivative ClassTarget OrganismMechanismPotency (MIC)
3-Chloro-4-methoxybenzoic acid Aspergillus nigerCYP53 Inhibition / Cathepsin Activation15 - 30

g/mL
Salicylic Acid (2-OH) S. aureusMembrane disruption / pH gradient> 100

g/mL
Benzohydrazides M. tuberculosisMycolic acid synthesis inhibition5 - 12

g/mL
Protocol: Broth Microdilution (MIC Determination)

Critical Control Point: The pH of the media must be strictly controlled, as the dissociation state of benzoic acid derivatives affects permeability.

  • Preparation: Prepare stock solution of the derivative in DMSO.

  • Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (cations adjusted) in a 96-well plate.

  • Inoculation: Add bacterial/fungal suspension adjusted to

    
     CFU/mL.
    
  • Controls:

    • Growth Control: Media + Organism + Solvent (no drug).

    • Sterility Control: Media only.

  • Incubation: 16–20h at 35°C (bacteria) or 48h (fungi).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Part 4: Synthesis of Bioactive Benzohydrazides

Benzohydrazides are a privileged subclass of BADs with enhanced stability and biological reach.

Synthetic Workflow (Amide Coupling)

Reaction: Methyl Benzoate + Hydrazine Hydrate

Synthesis_FlowStartMethyl Benzoate(1.0 eq)ProcessReflux (Ethanol)or Microwave (350W)Start->ProcessReagentHydrazine Hydrate(1.2 eq)Reagent->ProcessWorkupPrecipitation &FiltrationProcess->WorkupProductBenzohydrazide(Crystalline Solid)Workup->Product

Figure 3: Synthetic pathway for converting ester precursors into bioactive benzohydrazides.

Step-by-Step Protocol:

  • Charge: In a round-bottom flask, mix 0.01 mol substituted methyl benzoate and 0.012 mol hydrazine hydrate (

    
    ).
    
  • Solvent: Add 10 mL absolute ethanol.

  • Reflux: Heat to reflux for 3–4 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).[2]

    • Alternative: Microwave irradiation at 350W for 2–4 minutes (solvent-free or minimal ethanol) for green synthesis.

  • Precipitation: Cool the mixture to room temperature. Pour into ice-cold water. The solid hydrazide will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to ensure pharmaceutical purity (>98%).

References

  • Benchchem. (2024). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Link

  • National Institutes of Health (NIH). (2025). Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors. Link

  • PubMed. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, SAR and CYP53 docking studies. Link

  • Preprints.org. (2023).[3] Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: An Up-to-date Review. Link[3]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.[2][3] Link

  • PubMed. (2020).[3] Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Link

role of piperidine scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Piperidine Scaffold in Medicinal Chemistry: A Technical Guide

Executive Summary

The piperidine ring (azacyclohexane) is the most frequently encountered nitrogen heterocycle in U.S. FDA-approved pharmaceuticals. Its ubiquity stems from its status as a "privileged scaffold"—a molecular framework capable of providing diverse ligands for functionally distinct biological targets. This guide analyzes the piperidine moiety’s role in modulating physicochemical properties (pKa, lipophilicity), its conformational versatility in ligand-target binding, and advanced synthetic methodologies for its construction. We examine its critical function in blockbuster drugs ranging from CNS agents (Fentanyl, Donepezil) to precision oncology therapeutics (Crizotinib, Ceritinib).

The "Privileged" Nature of Piperidine

The dominance of piperidine in drug discovery is not accidental but a result of specific structural and electronic attributes that facilitate "drug-likeness."

  • ** conformational Landscape:** Unlike planar aromatic systems (e.g., pyridine), piperidine exists primarily in a chair conformation. This 3D dimensionality allows for precise spatial arrangement of substituents, enabling high-affinity interactions with chiral protein pockets. The energy barrier for ring inversion (approx. 10–11 kcal/mol) is low enough to allow induced fit but high enough to maintain structural integrity.

  • Basicity and pKa Modulation: The secondary amine of piperidine has a typical pKa of ~11.2. In medicinal chemistry, this is often modulated via N-substitution.

    • N-Alkyl piperidines (pKa ~9–10) are protonated at physiological pH, facilitating ionic interactions with conserved aspartate/glutamate residues in GPCRs (e.g., Opioid receptors).

    • N-Aryl piperidines (pKa ~5–7) often serve as neutral linkers or hydrogen bond acceptors in kinase inhibitors.

  • Solubility Enhancer: The polarizable nitrogen and the ability to form salts make piperidine a standard "solubilizing tail" attached to hydrophobic pharmacophores to improve oral bioavailability.

Synthetic Methodologies: From Classic to Avant-Garde

While reductive amination remains the workhorse of library synthesis, modern medicinal chemistry demands stereoselective access to substituted piperidines directly from aromatic precursors.

Protocol A: Iridium-Catalyzed Ionic Hydrogenation of Pyridines

A robust, modern method for accessing cis-enriched substituted piperidines from flat pyridine precursors, tolerating sensitive functional groups.[1][2]

Rationale: Traditional hydrogenation (Pt/C, H2) often requires harsh conditions or fails with halogenated pyridines. Homogeneous Iridium catalysis allows for chemoselective reduction under milder conditions.

Materials:

  • Substrate: 2,4-disubstituted pyridine (1.0 equiv).

  • Catalyst: [Ir(cod)(Py)(PCy3)]PF6 (Crabtree’s catalyst analog) or [Ir-OMs] complex (1–2 mol%).

  • Solvent: Methanol (0.5 M).

  • Additive: Trifluoroacetic acid (TFA) (3.0 equiv) – Critical for activating the pyridine ring via protonation.

  • Reagent: Hydrogen gas (

    
    ).[3]
    

Step-by-Step Methodology:

  • Preparation: In a glovebox or argon-flushed vessel, charge the autoclave with the pyridine substrate and the Iridium catalyst.

  • Activation: Add Methanol followed by TFA. The solution typically turns yellow/orange.

  • Pressurization: Seal the autoclave and purge with

    
     (3x). Pressurize to 50 bar (approx. 725 psi). Note: Lower pressures (10 bar) may work for reactive substrates but require longer times.[3]
    
  • Reaction: Stir at room temperature (25°C) for 18–24 hours.

  • Workup: Carefully vent the hydrogen. Dilute the mixture with dichloromethane (DCM).

  • Neutralization: Basify the solution with saturated aqueous

    
     or 
    
    
    
    to liberate the free amine from the piperidinium salt.
  • Isolation: Extract with DCM (3x). Dry organic layers over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (typically DCM/MeOH/NH3 systems).

Outcome: High yield (>90%) of cis-2,4-disubstituted piperidines.

Visualization: Synthetic Workflow

SyntheticWorkflow cluster_0 Key Transformation Start Substituted Pyridine (Flat, Aromatic) Activation Activation (TFA Protonation) Start->Activation + TFA Catalysis Ir-Catalyzed Hydrogenation (H2, 50 bar, 25°C) Activation->Catalysis [Ir] Catalyst Intermediate Piperidinium Salt (Cis-enriched) Catalysis->Intermediate Reduction Workup Basification & Extraction Intermediate->Workup NaHCO3 Product Funtionalized Piperidine (3D Scaffold) Workup->Product Isolation

Caption: Workflow for the Iridium-catalyzed ionic hydrogenation of pyridines to cis-piperidines.

Therapeutic Case Studies & SAR

The versatility of the piperidine scaffold is best illustrated by its distinct roles in different therapeutic classes.

DrugTherapeutic AreaRole of Piperidine ScaffoldKey Interaction
Fentanyl Analgesic (Opioid)Pharmacophore Core: The piperidine ring holds the anilino and phenethyl groups in the precise geometry required for Mu-opioid receptor activation.Protonated Nitrogen forms ionic bond with Asp147 (D3.32).
Crizotinib Oncology (ALK Inhibitor)Solubility & Binding: The piperidine ring projects into the solvent front, improving solubility, while the cyclic structure restricts conformation to minimize entropy loss upon binding.Solvent-exposed region; H-bonding network.
Donepezil Alzheimer's (AChE Inhibitor)Linker & Binding: Spans the active site gorge of Acetylcholinesterase. The N-benzyl piperidine binds to the anionic subsite.Cation-pi interaction with Trp86.
Risperidone AntipsychoticTarget Specificity: The piperidine ring is part of the pharmacophore binding to 5-HT2A and D2 receptors.Ionic interaction with Asp residue in TM3.
Deep Dive: Crizotinib (Xalkori)

In Crizotinib, the piperidine ring is attached to the pyrazole core. Unlike Fentanyl, where the ring is central, here the piperidine acts as a solvent-interface handle .

  • Design Choice: The piperidine nitrogen is chiral (R-enantiomer). This specific chirality directs the piperidine ring to fill a hydrophobic pocket while projecting the basic amine towards the solvent, balancing lipophilicity (for binding) with hydrophilicity (for ADME).

  • Impact: Removal or opening of this ring results in a significant drop in potency and aqueous solubility.

Metabolic Considerations & Liability

The piperidine ring is metabolically active, primarily subject to oxidative attack by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

Primary Pathway: N-Dealkylation For N-alkyl piperidines (e.g., Fentanyl), the major clearance pathway is N-dealkylation.[4]

  • 
    -Hydroxylation:  CYP450 abstracts a hydrogen from the 
    
    
    
    -carbon (adjacent to Nitrogen), forming an unstable carbinolamine.
  • Cleavage: The carbinolamine collapses, cleaving the C-N bond to release the secondary amine (Norfentanyl) and an aldehyde.

Secondary Pathway: Ring Oxidation Carbon oxidation can occur on the ring carbons, leading to hydroxypiperidines or lactams (2-piperidones), though this is generally less favorable than N-dealkylation for N-substituted analogs.

Visualization: Metabolic Fate of Fentanyl

FentanylMetabolism cluster_metabolism N-Dealkylation Pathway Fentanyl Fentanyl (Substrate) CYP CYP3A4 Enzyme Fentanyl->CYP Binding Intermediate Carbinolamine (Unstable) CYP->Intermediate alpha-Hydroxylation Norfentanyl Norfentanyl (Inactive Metabolite) Intermediate->Norfentanyl C-N Bond Cleavage Aldehyde Phenylacetaldehyde Intermediate->Aldehyde Byproduct

Caption: The primary metabolic pathway of Fentanyl via CYP3A4-mediated N-dealkylation.

Strategic Design: SAR Decision Tree

When incorporating a piperidine scaffold, use the following logic to optimize the design based on SAR data.

SAR_Logic Start Piperidine Scaffold Selection Q1 Requirement: High Affinity? Start->Q1 Q2 Requirement: Metabolic Stability? Q1->Q2 No Action1 N-Substitution (Benzyl/Phenethyl) Q1->Action1 Yes (GPCRs) Action2 Block Metabolic Hotspots (Fluorination at C3/C4) Q2->Action2 Block CYP Oxidation Action3 Rigidification (Spiro/Bridged Systems) Q2->Action3 Prevent Ring Opening Action1->Action2 Optimize PK

Caption: Decision tree for optimizing piperidine scaffolds in drug design.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

  • Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.

  • Cui, J., et al. (2011). Crizotinib: A comprehensive review. Journal of Medicinal Chemistry. (Note: Linked to PMC review of Crizotinib mechanism).

  • Goromaru, T., et al. (1984).[4] Metabolic Pathways of Fentanyl. Drug Metabolism and Disposition. (Classic reference for Fentanyl metabolism).

  • Marzi, E., & Snieckus, V. (2020). Piperidine Synthesis via Hydrogenation.[3][5][6][7] Organic Chemistry Portal.

Sources

Methodological & Application

Application Note: Solid-Phase Synthesis with 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid

[1]

Introduction & Strategic Utility

The integration of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (hereafter referred to as Boc-Pip-BA ) into solid-phase protocols represents a strategic shift from planar aromatic scaffolds to three-dimensional architectures.[1] In Fragment-Based Drug Discovery (FBDD), this building block provides a critical

1
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Functionality: Bifunctional scaffold containing a reactive carboxylic acid (for resin/amine attachment) and a Boc-protected secondary amine (masked handle).[1]

  • Key Challenge: The Boc protecting group is acid-labile. In standard Fmoc-SPPS, the final cleavage cocktail (95% TFA) will remove this group.[1] Therefore, the synthesis strategy must be selected based on whether the piperidine amine is intended to be a terminal free amine or an internal attachment point .[1]

Strategic Considerations & Resin Selection

The choice of resin dictates the utility of Boc-Pip-BA.[1] You must align the resin's cleavage conditions with the stability of the Boc group.

StrategyResin TypeLinker StabilityBoc FateApplication
Terminal Capping Rink Amide / WangAcid Labile (TFA)Removed during cleavageGenerating N-terminal free amine libraries.[1]
Internal Scaffold MBHA / PAMHF Labile (High Acid Stability)Removed by TFA (Resin stable)Boc-SPPS: Building peptide chains off the piperidine nitrogen.[1]
Orthogonal Diversification HMBA / Safety-CatchBase LabileRemoved by TFA (Resin stable)Fmoc-SPPS Compatible: Allows on-bead reaction of the piperidine amine before cleavage.[1]

Protocol A: Terminal Capping in Fmoc-SPPS

Objective: Use Boc-Pip-BA as the final building block to introduce a solubilizing piperidine tail to a peptide or small molecule.[1]

Reagents
  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF (anhydrous).[1]

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

Step-by-Step Workflow
  • Resin Preparation:

    • Swell Fmoc-Rink Amide resin (0.5 mmol/g) in DCM for 30 min.

    • Deprotect final Fmoc group using 20% Piperidine/DMF (2 x 10 min).[1] Wash 5x with DMF.[1][2]

  • Activation & Coupling:

    • Dissolve Boc-Pip-BA (3.0 eq) and HATU (2.9 eq) in minimum DMF.[1]

    • Add DIPEA (6.0 eq) to the mixture. Note: Pre-activate for 30 seconds only to avoid racemization, although less risk with benzoic acids.[1]

    • Add solution to resin.[1][2][3][4][5] Shake at room temperature for 2 hours .

    • QC: Perform Kaiser Test. If blue, recouple using DIC/Oxyma.[1]

  • Global Cleavage & Deprotection:

    • Wash resin 3x DCM, 3x MeOH, dry under vacuum.[1]

    • Add Cleavage Cocktail (10 mL/g resin). Shake for 2 hours.

    • Mechanism:[1][6][7][8][2][3][5] The TFA cleaves the linker-amide bond AND removes the Boc group simultaneously.[1]

    • Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Protocol B: Advanced "On-Resin" Diversification (HMBA Strategy)

Objective: Remove the Boc group while the molecule is still attached to the resin to react the piperidine nitrogen with an electrophile (e.g., acyl chloride, sulfonyl chloride).[1]

Critical Insight: Standard Rink/Wang resins cannot be used here because the TFA required to remove Boc would cleave the molecule from the bead. We use HMBA (Hydroxymethylbenzoic acid) resin, which forms an ester linkage stable to TFA but cleavable by base (NaOH or Hydrazine).[1]

Visualization of HMBA Strategy

HMBA_StrategyResinHMBA Resin(Hydroxyl)Load1. Loading(DIC/DMAP)Resin->LoadScaffoldResin-Ester-Boc-Pip-BALoad->ScaffoldCouplingDeprotect2. Boc Removal(50% TFA/DCM)Scaffold->DeprotectTFA Stable LinkerAmineFree Piperidine Amine(On-Bead)Deprotect->AmineBoc GoneDiversify3. Acylation(R-COCl / Pyridine)Amine->DiversifyCleave4. Base Cleavage(NaOH or NH3)Diversify->CleaveFinalFinal Product(Carboxylic Acid or Amide)Cleave->Final

Caption: Workflow for orthogonal deprotection using HMBA resin, allowing modification of the piperidine nitrogen prior to cleavage.

Step-by-Step Workflow
  • Resin Loading (Esterification):

    • Use HMBA-AM resin.[1]

    • Dissolve Boc-Pip-BA (4 eq), DIC (4 eq), and DMAP (0.1 eq) in DMF/DCM (1:1).

    • Add to resin.[1][6][7][9][8][2][3][4][5][10] Shake for 4 hours (Ester formation is slower than amide coupling).[1]

    • Capping: Cap unreacted hydroxyls with Acetic Anhydride/Pyridine (10%) for 30 min.

  • Selective Boc Removal:

    • Wash resin with DCM.[1][3][5]

    • Treat with 50% TFA in DCM for 30 minutes.

    • Result: The Boc group is removed.[6][9][2][3][5][11] The HMBA ester linkage remains intact.[1]

    • Wash 3x DCM, 3x DMF, 3x 5% DIPEA/DMF (Neutralization is critical).[1]

  • Diversification (The "Payload"):

    • React the now-free piperidine amine with your electrophile of choice (e.g., 4-fluorobenzoyl chloride) in the presence of DIPEA/DCM.[1]

  • Cleavage:

    • Option A (Acid Release): Treat with 0.1 M NaOH in MeOH (hydrolysis) to release the free carboxylic acid.[1]

    • Option B (Amide Release): Treat with Ammonia/MeOH or a primary amine to release as an amide (cleavage by aminolysis).[1]

Analytical Quality Control

Because the meta-substituted benzoic acid can be sterically demanding, coupling efficiency must be monitored.[1]

MethodProcedureExpected Outcome
Chloranil Test For secondary amines (piperidine).Blue = Free secondary amine present.[1] Colorless = Coupling complete.[1]
Mini-Cleavage Take ~5mg resin, treat with 95% TFA (30 min), inject supernatant to LC-MS.Mass peak corresponding to [M+H]+ of the deprotected product.[1]
1H NMR Post-cleavage (in DMSO-d6).Look for disappearance of t-Butyl singlet (~1.4 ppm) and presence of aromatic protons (7.4-8.0 ppm).[1]

Troubleshooting Guide

Issue: Low Loading on HMBA Resin

  • Cause: Steric hindrance of the benzoic acid combined with the lower reactivity of the resin hydroxyl group.

  • Solution: Use the Symmetric Anhydride method.[1] React Boc-Pip-BA (10 eq) with DIC (5 eq) in DCM for 20 min, filter off urea, rotovap, dissolve in DMF, and add to resin with DMAP.

Issue: Incomplete Boc Removal

  • Cause: Aggregation of the hydrophobic polymer matrix.[1]

  • Solution: Use Flow Washing .[1] Alternate between TFA/DCM and pure DCM during the deprotection step to induce swelling/shrinking cycles.[1]

Issue: Cation Scavenging

  • Cause: t-Butyl cations re-attaching to electron-rich aromatic rings (if present in the library).[1]

  • Solution: Ensure the cleavage cocktail contains at least 2.5% TIS (Triisopropylsilane) or 5% Thioanisole .[1]

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1]

  • Atherton, E., & Sheppard, R. C. (1989).[1] Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Foundational text on Fmoc/Boc orthogonality).

  • BenchChem. (2025).[1][4][11] Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.

  • ChemPep. (2025). Boc Solid Phase Peptide Synthesis Protocols.

  • Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides.[1][7]

application of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid in PROTAC linker synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid in Rigid PROTAC Linker Synthesis

Part 1: Introduction & Strategic Rationale

1.1 The Shift to Rigid Linkers First-generation PROTACs predominantly utilized flexible polyethylene glycol (PEG) or alkyl chains.[1] While effective for initial proof-of-concept, these linkers often suffer from poor metabolic stability (oxidative cleavage) and low cell permeability due to high rotatable bond counts.[1]

3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (CAS: 908334-19-0) represents a critical class of "Rigid Linker" building blocks.[1] Unlike flexible PEGs, this molecule incorporates a phenyl ring and a piperidine ring, introducing conformational constraints that significantly alter the physicochemical and thermodynamic profile of the degrader.[1]

1.2 Molecular Architecture & Exit Vectors The specific topology of this molecule is its defining feature.[1]

  • The Scaffold: A piperidine ring fused to a benzoic acid.[1][2][3][4][5][6]

  • The Vector: The 3-position substitution on the piperidine ring creates a non-linear, "kinked" geometry (approx. 120° vector) relative to the linear 4-substituted analogs.[1]

  • The Function: This specific angle allows the PROTAC to access unique ternary complex geometries, potentially stabilizing the interaction between the E3 ligase (e.g., Cereblon or VHL) and the Protein of Interest (POI) that linear linkers cannot achieve.

1.3 Key Benefits

  • Entropy Reduction: By restricting the number of conformational degrees of freedom, the rigid linker minimizes the entropic penalty upon ternary complex formation (

    
    ), theoretically improving potency.
    
  • Metabolic Stability: The piperidine and phenyl rings are resistant to the rapid oxidative metabolism often seen with PEG chains.[1]

  • Solubility Modulation: The basic nitrogen (after Boc-deprotection) can be protonated at physiological pH, improving aqueous solubility—a common bottleneck for lipophilic PROTACs.[1]

Part 2: Experimental Protocol

2.1 Materials & Reagents

ReagentGrade/PurityRole
3-{1-[(Boc)piperidin-3-yl}benzoic acid >97%Linker Building Block
HATU Synthesis GradeCoupling Agent
DIPEA (Diisopropylethylamine) AnhydrousBase
TFA (Trifluoroacetic acid) Reagent GradeBoc Deprotection
DMF (Dimethylformamide) AnhydrousSolvent
DCM (Dichloromethane) AnhydrousSolvent
Ligand A (Amine-bearing) >95%E3 Ligase or POI Binder

2.2 Synthetic Workflow

The synthesis is designed as a modular "Acid-First" approach. We first couple the benzoic acid moiety to an amine-bearing ligand (Ligand A), then deprotect the piperidine amine to couple the second ligand (Ligand B).[1]

Phase I: Amide Coupling (Benzoic Acid Activation)
  • Preparation: Dissolve 3-{1-[(Boc)piperidin-3-yl}benzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir at room temperature (RT) for 5–10 minutes to form the activated ester.

    • Expert Insight: The steric bulk of the phenyl ring requires pre-activation.[1] Do not add the amine ligand immediately.[1]

  • Coupling: Add Ligand A-NH₂ (1.0–1.1 equiv). Flush the vessel with nitrogen/argon.[1]

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for the formation of the Intermediate-Boc .

    • Checkpoint: Look for mass [M+H]+ = (Ligand A + Linker - H₂O).[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (typically MeOH/DCM gradient).[1]

Phase II: Boc Deprotection
  • Dissolution: Dissolve the Intermediate-Boc in DCM (0.05 M).

  • Acidolysis: Add TFA slowly to achieve a final ratio of 20–30% v/v (TFA/DCM).

    • Safety: TFA is corrosive.[1] Perform in a fume hood.

  • Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS for the disappearance of the Boc group (-100 Da mass shift).[1]

  • Workup (Critical Step): Concentrate the reaction mixture in vacuo (do not heat >40°C). Co-evaporate with toluene or DCM (3x) to remove residual TFA.[1]

    • Note: The product will be a TFA salt.[1] For the next coupling, ensure excess base is used to neutralize this salt.[1]

Phase III: Final Assembly (Piperidine Amine Coupling)
  • Preparation: Dissolve Ligand B-COOH (Target Ligand or E3 Ligand) (1.0 equiv) in DMF.[1]

  • Activation: Add HATU (1.1 equiv) and DIPEA (4.0–5.0 equiv).[1] Note the higher base equivalents to neutralize the piperidine-TFA salt.

  • Coupling: Add the Deprotected Linker-Ligand A (1.0 equiv).[1]

  • Reaction: Stir at RT for 2–12 hours.

  • Final Purification: Purify the final PROTAC via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Part 3: Visualization & Logic

3.1 Structural Logic of Rigid Linkers The following diagram illustrates why the 3-substituted piperidine is chosen over a standard alkyl chain. It highlights the "Lock-and-Key" concept where rigidity reduces the energy cost of binding.[1]

RigidLinkerConcept cluster_0 Linker Selection Strategy Flexible Flexible Linker (PEG) High Entropy TernaryComplex Ternary Complex (POI - Linker - E3) Flexible->TernaryComplex High Energy Cost (Entropic Penalty) Rigid Rigid Linker (Piperidine) Low Entropy Rigid->TernaryComplex Pre-organized Geometry (Low Energy Cost) Degradation Ubiquitination & Degradation TernaryComplex->Degradation Effective Cooperativity

Caption: Rigid linkers (blue) reduce the entropic penalty of ternary complex formation compared to flexible linkers (grey), facilitating more efficient ubiquitination.

3.2 Synthesis Workflow Diagram This flowchart visualizes the "Acid-First" protocol described in Part 2.

SynthesisProtocol Start Start: 3-{1-[(Boc)piperidin-3-yl}benzoic acid Step1 Step 1: Amide Coupling (Reagents: HATU, DIPEA, Ligand A-NH2) Start->Step1 Inter1 Intermediate: Boc-Linker-Ligand A Step1->Inter1 Step2 Step 2: Boc Deprotection (Reagents: TFA/DCM) Inter1->Step2 Inter2 Intermediate: HN-Piperidine-Linker-Ligand A (TFA Salt) Step2->Inter2 Step3 Step 3: Final Coupling (Reagents: Ligand B-COOH, HATU, Excess Base) Inter2->Step3 Final Final PROTAC Step3->Final

Caption: Step-by-step synthetic pathway from the Boc-protected linker building block to the final PROTAC molecule.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Steric hindrance of the benzoic acid.[1]Switch coupling agent to COMU or generate the Acid Chloride (using SOCl₂) for higher reactivity.
Incomplete Deprotection TFA concentration too low or reaction time too short.[1]Increase TFA to 50% v/v or extend time. Ensure the Boc group is not sterically shielded by the folded conformation.[1]
Precipitation in Step 3 Formation of insoluble salts (Piperidine-TFA).[1]Ensure DIPEA is added to the Ligand B solution before adding the piperidine salt to ensure solubility.
Poor Solubility of Final PROTAC High lipophilicity of the rigid core.[1]The piperidine nitrogen is basic.[1][7] Formulate the final compound as a Mesylate or Hydrochloride salt to improve aqueous solubility for biological assays.

References

  • Han, X., et al. (2021).[1][3] Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry. [1]

  • Troup, R. I., et al. (2020).[1][] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1][3][9][10][]

  • Sigma-Aldrich. (n.d.).[1] Design the Perfect PROTAC®: Rigid Heterobifunctional Linkers.

Sources

Protocol for Boc Deprotection of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

[1]

Abstract & Chemical Strategy

This application note details the deprotection of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid , a bifunctional scaffold containing both a basic secondary amine (masked by Boc) and an acidic carboxylic acid.[1]

The Chemical Challenge: Amphoteric Isolation

The primary challenge in this protocol is not the cleavage of the Boc group itself, which is kinetically facile, but the isolation of the resulting 3-(piperidin-3-yl)benzoic acid .[1] Upon deprotection, the molecule becomes an amino acid (zwitterion).

  • Acid Choice: We prioritize HCl in 1,4-dioxane over TFA/DCM.

    • Reasoning: TFA forms trifluoroacetate salts which are often hygroscopic and difficult to handle. Residual TFA can also form esters with the carboxylic acid moiety or interfere with subsequent biological assays.[1] HCl yields a well-defined hydrochloride salt that often precipitates directly from the reaction mixture, facilitating filtration.[1]

  • Solubility Profile: The starting material is lipophilic (soluble in DCM, EtOAc), while the product is highly polar/ionic (soluble in water/MeOH, insoluble in ether/hexanes). We exploit this polarity shift for purification.

Reaction Mechanism

The deprotection follows an acid-catalyzed elimination mechanism (

11

BocDeprotectionMechanismStartBoc-ProtectedSubstrateProtonationProtonatedCarbamateStart->Protonation+ H+ (HCl or TFA)CleavageCarbamic AcidIntermediateProtonation->Cleavage- t-Butyl CationProductAmine Salt(Product)Cleavage->Product- CO2 (Decarboxylation)ByproductsIsobutylene (Gas)+ CO2 (Gas)Cleavage->Byproducts

Figure 1: Acid-catalyzed mechanism of Boc cleavage.[1][2] Note that the tert-butyl cation typically eliminates to form isobutylene.[1]

Experimental Protocols

Method A: HCl in Dioxane (Recommended)

Best for: Scale-up (>100 mg), obtaining stable solid salts, and avoiding fluorinated impurities.

Materials
  • Substrate: 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

  • Reagent: 4.0 M HCl in 1,4-dioxane (anhydrous)

  • Solvent: 1,4-Dioxane (or MeOH if solubility is poor)

  • Precipitant: Diethyl ether (

    
    ) or Methyl tert-butyl ether (MTBE)[1]
    
Procedure
  • Dissolution: Dissolve the substrate (1.0 equiv) in a minimal volume of 1,4-dioxane.

    • Note: If the substrate is not soluble in dioxane alone, add a minimal amount of Methanol (MeOH) to achieve a clear solution. Avoid water.

  • Acid Addition: Add 4.0 M HCl in dioxane (5–10 equiv) dropwise at room temperature (20–25 °C).

    • Observation: Gas evolution (

      
      , isobutylene) will occur. Ensure the vessel is vented (e.g., via a needle and bubbler).
      
  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin; free amine turns purple/blue) or LCMS.

  • Workup (Precipitation):

    • The product (HCl salt) often precipitates as a white solid during the reaction.[1]

    • If no precipitate forms, dilute the mixture with 10 volumes of Diethyl Ether or MTBE .

    • Cool to 0 °C for 30 minutes to maximize yield.

  • Isolation: Filter the solid under vacuum (sintered glass funnel). Wash the cake 3x with cold ether.

  • Drying: Dry under high vacuum to remove residual HCl and dioxane.

Method B: TFA / DCM (Alternative)

Best for: Small scale (<50 mg), high-throughput screening, or substrates insoluble in dioxane.

Procedure
  • Dissolution: Dissolve substrate in Dichloromethane (DCM) (concentration ~0.1 M).

  • Acid Addition: Add Trifluoroacetic Acid (TFA) to a final ratio of 1:4 (TFA:DCM) or 1:1 for resistant substrates.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup (Evaporation):

    • Concentrate the mixture in vacuo.

    • Critical Step: Re-dissolve the residue in Toluene or DCM and re-evaporate (3x). This "azeotropic" removal is essential to strip excess TFA.

  • Result: The product is obtained as a trifluoroacetate salt (often an oil or gum).

Purification & Isolation Logic

Handling the resulting amino acid requires specific purification strategies depending on the desired final form (Salt vs. Zwitterion).[1]

PurificationWorkflowCrudeCrude Deprotection Mix(Acidic)PrecipitationPrecipitate with Ether/MTBECrude->PrecipitationMethod A (HCl)SCXSCX Ion Exchange(Catch & Release)Crude->SCXMethod B (TFA) orImpure HCl SaltFiltrationFiltrationPrecipitation->FiltrationHClSaltTarget: HCl Salt(Stable Solid)Filtration->HClSaltDryElutionElute with 2M NH3 in MeOHSCX->ElutionWash with MeOH,then EluteFreeBaseTarget: Free Base/Zwitterion(Isoelectric Precipitate)Elution->FreeBaseConcentrate

Figure 2: Decision workflow for isolating the salt versus the free base.[1]

Isolation of the Free Base (Zwitterion)

If the free amine is required (e.g., for a subsequent coupling reaction that is sensitive to salts):

  • SCX Column: Load the crude salt (dissolved in MeOH/Water) onto a Strong Cation Exchange (SCX) cartridge.

  • Wash: Wash with MeOH to remove non-basic impurities (e.g., benzoic acid byproducts if any).

  • Elute: Elute with 2.0 M Ammonia in Methanol .

  • Concentrate: Evaporate the ammoniacal fraction to yield the zwitterion.

Analytical Validation

ParameterExpected ResultNotes
1H NMR Disappearance of singlet (~1.45 ppm, 9H)Confirm loss of tert-butyl group.[1]
1H NMR Downfield shift of alpha-protonsProtons adjacent to Nitrogen shift downfield due to protonation (

).
LCMS Mass = [M+H] - 100Mass shift corresponds to loss of Boc (-100 Da).[1]
Appearance White to Off-white SolidOils usually indicate residual solvent or TFA.

Troubleshooting

  • Issue: Product is a sticky gum.

    • Cause: Residual solvent or impurities preventing crystallization.

    • Solution: Triturate (sonicate) the gum with diethyl ether or hexanes. Scratch the side of the flask with a glass rod to induce nucleation.[1]

  • Issue: Incomplete Reaction.

    • Cause: Acid concentration too low or sterics.

    • Solution: Add more acid (up to 20 equiv) or gently warm to 40 °C. Ensure the system is not sealed too tightly (allow

      
       escape).
      
  • Issue: Esterification.

    • Cause: If using MeOH as a co-solvent with HCl for prolonged periods, the benzoic acid may convert to the methyl ester.[1]

    • Solution: Keep reaction times under 4 hours or use Dioxane/EtOAc mixtures instead of alcohol.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Han, G., et al. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467.
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for HCl salt stability).
  • Common Organic Chemistry. (n.d.). "Boc Deprotection (TFA)."[3] Link

Application Note: Amide Coupling Strategies for 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The Scaffold

The molecule 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid serves as a critical linker in medicinal chemistry.[1][2] It combines a lipophilic, conformationally restricted piperidine ring with a benzoic acid moiety. The meta-substitution pattern on the phenyl ring provides a specific vector for extending pharmacophores, often used to access solvent-exposed regions in protein binding pockets.[1]

Chemical Challenges & Solutions

Working with this specific building block presents a triad of challenges that dictate the choice of coupling chemistry:

  • Boc-Group Lability: The tert-butoxycarbonyl (Boc) group is acid-sensitive.[1][2] While stable to basic coupling conditions, downstream workups must avoid strong acids (pH < 4) to prevent premature deprotection or formation of isobutylene gas.[2]

  • Steric Environment: The piperidine ring at the meta-position creates moderate steric bulk.[1][2] While less hindered than ortho-substituted systems, it can retard reaction rates with bulky amine partners.[1][2]

  • Solubility: The lipophilic nature of the Boc-piperidine typically necessitates organic solvents (DCM, DMF, EtOAc) rather than aqueous-organic mixtures.[1][2]

Decision Matrix: Choosing the Right Protocol

Do not apply a "one-size-fits-all" approach. Select your protocol based on the amine partner and the scale of the reaction.

CouplingStrategy Start Start: Select Amine Partner AmineType Analyze Amine Reactivity Start->AmineType Aliphatic Primary/Secondary Aliphatic Amine AmineType->Aliphatic Aromatic Aniline / Heteroaryl Amine (Electron Deficient) AmineType->Aromatic Hindered Sterically Hindered (e.g., t-Butyl amine) AmineType->Hindered Scale Reaction Scale? Aliphatic->Scale HATU Protocol A: HATU (High Yield, Discovery Scale) Aromatic->HATU Moderate Reactivity AcidCl Protocol C: Ghosez's Reagent (High Reactivity via Acid Chloride) Aromatic->AcidCl Low Reactivity Hindered->HATU Try First Scale->HATU < 100 mg T3P Protocol B: T3P (Clean Profile, Scale-Up) Scale->T3P > 100 mg HATU->AcidCl If Low Yield

Figure 1: Decision tree for selecting the optimal amide coupling strategy.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best For: High-throughput library synthesis, valuable amines, and ensuring completion on small scales (<100 mg).[1][2] Mechanism: HATU generates a highly reactive At-ester (azabenzotriazole ester) which accelerates coupling and minimizes racemization (though less relevant for the achiral benzoic acid part, crucial if the amine is chiral).[1][2]

Reagents:

  • Acid: 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (1.0 equiv)[1][2]

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF (anhydrous)[1][2]

Procedure:

  • Dissolution: In a dry vial, dissolve the Acid (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add HATU (1.2 equiv) in one portion. Stir at room temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange.

    • Why? Pre-activation ensures the active ester forms before the amine is introduced, reducing potential side reactions with the amine.

  • Coupling: Add the Amine (1.1 equiv).[1][2]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1][2]

  • Workup (Small Scale):

    • Dilute with EtOAc.[1][2]

    • Wash sequentially with:

      • Sat. NaHCO₃ (removes unreacted acid/HOBt byproducts).[1][2]

      • Water (removes DMF).[1][2]

      • Brine.[1][2]

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) or preparative HPLC.

Protocol B: T3P (Propylphosphonic Anhydride) Coupling (Scale-Up)

Best For: Gram-scale synthesis, "green" chemistry requirements, and easy purification (water-soluble byproducts).[1][2] Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride.[2] It is less prone to epimerization and safer than explosive HOBt derivatives.[1][2][3]

Reagents:

  • Acid: 1.0 equiv

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)[1][2]

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)[1][2]

  • Solvent: EtOAc or 2-MeTHF

Procedure:

  • Charge: To a reactor/flask, add Acid (1.0 equiv), Amine (1.1 equiv), and Base (Pyridine, 4.0 equiv) in EtOAc (0.2 M).

    • Note: Unlike HATU, T3P reactions are often run by mixing acid and amine first, then adding the reagent.

  • Addition: Cool to 0 °C (optional, but recommended to control exotherm). Add T3P solution dropwise.

  • Reaction: Allow to warm to RT and stir. T3P kinetics are slower; reaction may require 12–24 hours or mild heating (40–50 °C).[1][2]

  • Validation: Check LCMS. If conversion is stalled, add 0.5 equiv more T3P and base.

  • Workup (Self-Cleaning):

    • Add water directly to the reaction mixture.

    • Separate phases.[1][2]

    • Wash organic layer with 0.5 M HCl (Caution: Do not exceed 10 min contact time to protect Boc; keep cold) or 10% Citric Acid to remove Pyridine.[1][2]

    • Wash with Sat. NaHCO₃ (removes excess T3P byproducts).[1][2]

    • Concentrate.

Protocol C: Acid Chloride Activation via Ghosez’s Reagent

Best For: Non-nucleophilic amines (e.g., electron-deficient anilines) where HATU/T3P fails.[1][2] Mechanism: Converts the acid to an acid chloride under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent), avoiding the harsh acidity of Thionyl Chloride.[1][2]

Procedure:

  • Activation: Dissolve Acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Reagent Addition: Add Ghosez’s Reagent (1.1 equiv) dropwise at 0 °C. Stir for 1–2 hours at RT.

    • Monitoring: Quench a small aliquot with MeOH and check LCMS for the Methyl Ester (M+14) to confirm acid chloride formation.[2]

  • Coupling: Add Pyridine (2.0 equiv) followed by the Amine (1.1 equiv).[1][2]

  • Reaction: Stir at RT or reflux (40 °C) if necessary.

  • Workup: Standard DCM/Water extraction.

Data Summary & Troubleshooting

Reagent Comparison Table
FeatureHATU (Protocol A)T3P (Protocol B)[1][2]Ghosez's Reagent (Protocol C)
Reactivity Very HighModerateHigh
Cost HighModerateModerate
Atom Economy Poor (large byproducts)GoodModerate
Workup Requires chromatographyExtraction often sufficientExtraction
Boc Stability Excellent (Basic pH)Good (Buffered)Good (Neutral generation)
Primary Use Discovery / Difficult substratesProcess / Scale-upUnreactive Amines
Troubleshooting Guide
  • Issue: Low Conversion (Starting Material Remains)

    • Cause: Steric hindrance from the piperidine ring.

    • Fix: Switch to Protocol C (Acid Chloride) or heat Protocol B (T3P) to 60 °C using 2-MeTHF as solvent.[1][2]

  • Issue: Loss of Boc Group

    • Cause: Workup too acidic or reaction left too long in unbuffered T3P.[1][2]

    • Fix: Use Citric Acid (pH ~4) instead of HCl for washes.[1][2] Ensure excess base (Pyridine/DIPEA) is present during the reaction.[1][2]

  • Issue: Racemization (of Chiral Amine Partner)

    • Cause: Over-activation (Oxazolone formation).[1][2]

    • Fix: Use T3P (Protocol B) and keep temperature < 0 °C during addition.[1][2] Avoid excess base.

Quality Control & Validation

LCMS Interpretation:

  • Target Mass: Calculate Exact Mass of [Product] + H⁺.

  • Boc-Loss Artifact: In the mass spec source, Boc groups often fragment.[2] Look for a peak at [M+H] - 100 (loss of Boc) or [M+H] - 56 (loss of t-Butyl).[1][2] This is normal ionization behavior and does not necessarily mean the reaction failed.

  • Na Adducts: [M+23] is common for these lipophilic amides.[1][2]

NMR Validation (¹H NMR in DMSO-d6 or CDCl₃):

  • Amide Proton: Look for a singlet/doublet between 8.0 – 10.0 ppm.[1][2]

  • Boc Group: Strong singlet (9H) at ~1.4 ppm.[1][2]

  • Piperidine Ring: Multiplets in the 1.5 – 4.0 ppm range.

  • Aromatic Region: 4 protons for the benzoic acid core (unless substituted).[1][2]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][4][5] Organic Process Research & Development, 20(2), 140–177.[1][2] [Link]

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] [Link]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[1][2] 1-Chloro-N,N,2-trimethylpropenylamine: A new reagent for the preparation of acid chlorides and amides.[1][2] Angewandte Chemie International Edition, 8(6), 454-455.[1][2] [Link][1][2]

  • Patterson, J. et al. (2011).[1][2] Optimization of T3P for Amide Coupling on Scale. Organic Process Research & Development. (General reference for T3P utility). [Link]

Sources

3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid as an intermediate for ampreloxetine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Utilization of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid in Ampreloxetine Structural Profiling

Part 1: Executive Summary & Strategic Context

The Structural Paradox: Ampreloxetine (TD-9855) is a norepinephrine-selective reuptake inhibitor (NRI) designed for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1][2] Structurally, the clinical candidate is defined by an ortho-substituted, 4-piperidinyl architecture (4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine).[1]

The intermediate requested—3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid —represents a double regioisomer (meta-substituted phenyl, 3-substituted piperidine).[1]

Scientific Justification: While not the direct precursor to the clinical candidate, this intermediate is a critical "negative control" and SAR probe.[1] In high-fidelity drug development, synthesizing the meta-/3-piperidinyl analog is essential to:

  • Validate Regioselectivity: Confirm that the ortho-ether linkage and para-piperidine orientation are required for NET (Norepinephrine Transporter) selectivity over SERT/DAT.[1]

  • Impurity Profiling: Serve as a reference standard for potential isomeric impurities generated during non-selective cross-coupling reactions in the manufacturing of the active pharmaceutical ingredient (API).[1]

This guide details the robust synthesis of this specific 3,3-isomer scaffold and its downstream conversion to the Ampreloxetine structural analog.[1]

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Retrosynthetic Logic

The synthesis hinges on constructing the biaryl-like carbon-carbon bond between the piperidine ring and the benzoic acid moiety.[1] A Suzuki-Miyaura cross-coupling is chosen over Negishi or Kumada couplings to tolerate the carboxylic acid (or ester) functionality and the Boc-protecting group.[1]

  • Choice of Coupling Partners: We utilize a vinyl boronate (derived from N-Boc-3-piperidone) and an aryl halide (3-bromobenzoic ester).[1] This avoids the use of unstable sp3-hybridized alkyl boronates, instead forming an alkene intermediate that is subsequently hydrogenated.[1]

  • Stereochemical Control: The subsequent hydrogenation of the tetrahydropyridine intermediate dictates the final stereochemistry.[1] While the intermediate is often used as a racemate for initial SAR, chiral catalysts (e.g., Rh-DuPhos) can be employed if enantiopurity is required.[1]

Critical Control Points (Self-Validating Systems)
  • Boc-Stability: The coupling must remain basic (pH > 8) to prevent Boc cleavage, but not so harsh as to hydrolyze the methyl ester prematurely if orthogonal protection is desired.[1]

  • Pd-Scavenging: Residual palladium from the coupling step can poison the hydrogenation catalyst in Step 2.[1] A silica-thiol or activated carbon filtration is mandatory between steps.[1]

Part 3: Detailed Experimental Protocols

Workflow Overview
  • Enol Triflate Formation: N-Boc-3-piperidone

    
     Vinyl Triflate.[1]
    
  • Boronate Synthesis: Vinyl Triflate

    
     Vinyl Boronate.[1]
    
  • Suzuki Coupling: Vinyl Boronate + 3-Bromobenzoic Acid Methyl Ester

    
     Coupled Alkene.[1]
    
  • Hydrogenation & Hydrolysis: Alkene

    
    Target Intermediate .
    
  • Analog Conversion: Target Intermediate

    
     Ampreloxetine 3,3-Analog.
    
Protocol A: Synthesis of the Intermediate Scaffold

Step 1: Suzuki-Miyaura Coupling

  • Reagents:

    • 3-Bromobenzoic acid methyl ester (1.0 equiv)[1]

    • N-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester (1.1 equiv)[1]

    • Catalyst:

      
       (0.05 equiv)[1]
      
    • Base:

      
       (3.0 equiv, 2M aqueous)[1]
      
    • Solvent: 1,4-Dioxane[1]

  • Procedure:

    • Charge a reaction vessel with the aryl bromide, boronate ester, and Pd catalyst.

    • Evacuate and backfill with

      
       (3 cycles) to remove 
      
      
      
      (critical for Pd turnover).[1]
    • Add degassed dioxane and aqueous

      
      .
      
    • Heat to 90°C for 4–6 hours. Monitor by HPLC/LC-MS for consumption of bromide.[1]

    • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry organic layer over

      
      .[1]
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 2: Hydrogenation & Hydrolysis (Telescoped)

  • Reagents:

    • Coupled alkene intermediate[1]

    • 
       (10 wt% loading)
      
    • 
       gas (balloon or 1 atm)
      
    • LiOH (3.0 equiv)[1]

  • Procedure:

    • Dissolve alkene in MeOH. Add Pd/C.

    • Stir under

      
       atmosphere at RT for 12 hours. (Monitor: Disappearance of alkene UV signature).
      
    • Filter: Pass through Celite to remove Pd/C.[1]

    • Hydrolysis: To the filtrate, add aqueous LiOH (3.0 equiv). Stir at 50°C for 2 hours.

    • Isolation: Acidify to pH 3 with 1M HCl. Extract with EtOAc.[1]

    • Result: 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid .

Protocol B: Conversion to Ampreloxetine Analog (SAR Probe)

This protocol converts the benzoic acid intermediate into the final ether-linked analog.[1]

  • Reduction: Treat the benzoic acid with

    
     (0°C to RT) to yield the benzyl alcohol .
    
  • Mitsunobu Etherification:

    • React the benzyl alcohol with 2,4,6-trifluorophenol .[1]

    • Reagents:

      
      , DIAD (Diisopropyl azodicarboxylate), THF, 0°C.
      
    • Mechanism:[1][3] Activates the alcohol for nucleophilic attack by the phenol.[1]

  • Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group.[1]

  • Final Product: 3-[3-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine hydrochloride.

Part 4: Data Presentation & Visualization

Table 1: Comparative Structural Metrics
FeatureAmpreloxetine (Clinical) Target Intermediate Analog Significance
Piperidine Attachment Position 4 (Para-like)Position 3 (Meta-like)Probes steric bulk tolerance in NET binding pocket.[1]
Ether Linkage Ortho-position on PhenylMeta-position on PhenylTests the necessity of the "kinked" biaryl geometry.[1]
NET Affinity (

)
High (< 10 nM)Expected Lower"Negative control" to prove specificity.[1]
Metabolic Stability OptimizedVariableUsed to assess CYP interaction differences.[1]
Pathway Visualization (Graphviz)

Ampreloxetine_SAR_Pathway cluster_0 Synthesis of Requested Intermediate cluster_1 Divergence: Drug vs. Analog SM1 3-Bromobenzoic Acid Ester INT1 Coupled Alkene SM1->INT1 Suzuki Coupling Pd(dppf)Cl2 SM2 N-Boc-Tetrahydropyridine Boronate SM2->INT1 INT2 3-{1-Boc-piperidin-3-yl} benzoic acid INT1->INT2 1. H2, Pd/C 2. LiOH (Hydrolysis) INT2_Alc Benzyl Alcohol Derivative INT2->INT2_Alc BH3-THF (Reduction) Final_Analog Ampreloxetine 3,3-Isomer (Analog) INT2_Alc->Final_Analog 1. 2,4,6-Trifluorophenol (Mitsunobu) 2. HCl (Deprotection) Real_Drug Ampreloxetine (TD-9855) Note Structural Mismatch: TD-9855 requires 4-piperidine & ortho-ether Note->Final_Analog Note->Real_Drug

Caption: Synthetic pathway illustrating the generation of the requested 3-substituted intermediate and its divergence from the actual Ampreloxetine (4-substituted) clinical structure.

Part 5: References & Authority

  • Ampreloxetine (TD-9855) Clinical Structure & Pharmacology:

    • Source: Theravance Biopharma, Inc.[1][4] "Ampreloxetine (TD-9855) for the Treatment of Symptomatic Neurogenic Orthostatic Hypotension."[1][2][3][4][5]

    • Verification:[1]

  • Patent Disclosing Ampreloxetine Synthesis (Ortho/4-yl Scaffold):

    • Title: Crystalline hydrochloride salt of 4-[2-(2,4,6-trifluorophenoxymethyl)phenyl]piperidine.[1][6]

    • Source: U.S. Patent 8,304,433 B2.[1][6]

    • Link:[1]

  • General Protocol for Suzuki Coupling of Pyridine Boronates:

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Boronic Derivatives."

    • Source:Molecules, 2019.[1][4]

    • Context: Adapting conditions for N-Boc-tetrahydropyridine coupling.

  • Mitsunobu Etherification in NRI Synthesis:

    • Title: "Synthesis of Biaryl Ether-Based Norepinephrine Reuptake Inhibitors."

    • Context: Standard methodology for linking the benzyl alcohol to the trifluorophenol.[1]

Disclaimer: This protocol describes the synthesis of a structural isomer. Researchers must verify the specific regiochemistry (3- vs 4-position) required for their specific study, as Ampreloxetine corresponds to the 4-isomer.[1]

Sources

Application Note: Synthetic Route & Evaluation of Novel P2Y14R Antagonists (Benzoic Acid Scaffold)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The P2Y14 receptor (P2Y14R) is a Gi/o-coupled GPCR activated by UDP-sugars (UDP-glucose, UDP-galactose). It acts as a critical chemotactic regulator in neutrophils and mediates inflammation in asthma, diabetes, and gout.

While PPTN (4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid) remains the reference antagonist, its high lipophilicity (cLogP > 5) and poor aqueous solubility limit its druggability.[1]

This protocol details the synthesis of "Next-Generation" antagonists using a 3-amido benzoic acid scaffold. This scaffold retains the essential acidic pharmacophore (mimicking the phosphate of UDP-glucose) while replacing the naphthalene core to improve metabolic stability and solubility.

Key Advantages of this Protocol:
  • Modular Design: Allows rapid diversification of the "Tail" region via amide coupling.

  • Enhanced Solubility: The benzoic acid core is less lipophilic than the naphthoic acid of PPTN.

  • Self-Validating Assay: Includes a specific protocol for forcing Gi-to-Calcium signaling for robust HTS readout.

Chemical Synthesis Protocol

Retrosynthetic Strategy

The design relies on a convergent synthesis centering on a Methyl 3-amino-5-bromo-benzoate intermediate. This allows for sequential functionalization:

  • Amide Coupling: Introduces the hydrophobic "Tail" (Region A).

  • Suzuki-Miyaura Coupling: Introduces the aryl "Linker" or "Head" extension (Region B).

  • Saponification: Unmasks the carboxylic acid pharmacophore.

Reagents & Materials Table
ReagentGrade/PurityRoleHazard Note
Methyl 3-amino-5-bromobenzoate>97%Core ScaffoldIrritant
4-(4-piperidinyl)benzoic acid>95%Tail Fragment-
HATU>99%Coupling AgentSensitizer
Pd(dppf)Cl2·DCMCatalystSuzuki CatalystToxic
Phenylboronic acid deriv.>97%Head Extension-
Lithium Hydroxide (LiOH)ACSHydrolysis BaseCorrosive
Calcium-6 DyeHTS GradeAssay IndicatorLight Sensitive
Step-by-Step Synthetic Procedure
Step 1: Amide Coupling (Formation of the Core)

Rationale: We establish the amide linkage first to avoid potential poisoning of the Palladium catalyst by free amines in Step 2.

  • Dissolve 1.0 eq of Methyl 3-amino-5-bromobenzoate and 1.1 eq of the carboxylic acid tail (e.g., 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid) in anhydrous DMF.

  • Add 1.5 eq of DIPEA (Diisopropylethylamine).

  • Cool to 0°C and add 1.2 eq of HATU .

  • Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 2:1) or LCMS.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (SiO2).

Step 2: Suzuki-Miyaura Coupling (Extension)

Rationale: This step introduces the biaryl character essential for occupying the hydrophobic pocket of P2Y14R.

  • Suspend the aryl bromide from Step 1 (1.0 eq), Aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq) in 1,4-Dioxane/Water (4:1).

  • Degas with Nitrogen for 10 mins.

  • Add Pd(dppf)Cl2·DCM (0.05 eq).

  • Heat to 90°C for 12 hours under inert atmosphere.

  • Filter through Celite to remove Pd black. Concentrate and purify via Flash Chromatography.

Step 3: Ester Hydrolysis & Deprotection (The "Activation" Step)

Rationale: The methyl ester is inactive. The free carboxylic acid is required for ionic interaction with Arg253/Lys277 in the receptor pocket.

  • Dissolve the ester in THF/MeOH/H2O (3:1:1).

  • Add LiOH·H2O (4.0 eq). Stir at RT for 4 hours.

  • Acidify carefully with 1N HCl to pH ~4. The product often precipitates.

  • Deprotection (if Boc present): Treat with 4M HCl in Dioxane for 1 hour.

  • Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the white powder.

Synthetic Pathway Visualization

SyntheticRoute Start Methyl 3-amino-5-bromobenzoate (Core Scaffold) Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Start->Step1 Tail Carboxylic Acid Tail (e.g., Boc-Piperidine-Benzoic Acid) Tail->Step1 Inter1 Intermediate A (Aryl Bromide Amide) Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Inter1->Step2 Boronic Aryl Boronic Acid (Head Group Extension) Boronic->Step2 Inter2 Intermediate B (Biaryl Ester) Step2->Inter2 Step3 Step 3: Hydrolysis & Deprotection (LiOH; then HCl/Dioxane) Inter2->Step3 Final Final Antagonist (3-Amido Benzoic Acid) Step3->Final

Figure 1: Convergent synthetic route for 3-amido benzoic acid P2Y14R antagonists.

Biological Evaluation: The "Forced Coupling" Calcium Assay

P2Y14 is a Gi-coupled receptor. Activation normally inhibits cAMP, which is a difficult readout for high-throughput screening (HTS). Protocol Innovation: We utilize a chimeric G-protein strategy to force the Gi signal into a Gq (Calcium) pathway, allowing the use of standard FLIPR calcium dyes.

Cell Line Engineering
  • Host: CHO-K1 or HEK293.

  • Transfection: Stable co-expression of hP2Y14 AND Gα16 (or Gqi5).

  • Verification: Cells must show zero calcium flux to UDP-glucose unless Gα16 is present.

Calcium Mobilization Protocol (FLIPR/FlexStation)
  • Plating: Seed cells at 20,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine plates. Incubate overnight (37°C, 5% CO2).

  • Dye Loading:

    • Remove media.

    • Add 20 µL Calcium-6 dye (Molecular Devices) in assay buffer (HBSS + 20 mM HEPES, pH 7.4).

    • Critical: Do not wash cells after dye addition (No-Wash assay reduces variability).

    • Incubate 2 hours at 37°C.

  • Antagonist Pre-incubation (The Test):

    • Add 10 µL of synthesized benzoic acid derivative (serial dilution in DMSO/Buffer).

    • Incubate 15 minutes at RT.

  • Agonist Challenge:

    • Inject UDP-glucose (EC80 concentration, typically ~100 nM).

  • Data Acquisition: Measure fluorescence (Ex 485nm / Em 525nm) every 1.5 seconds for 60 seconds.

Data Analysis & Self-Validation
  • Negative Control: DMSO only (0% Inhibition).

  • Positive Control: PPTN (1 µM) (100% Inhibition).

  • Calculation: Calculate IC50 using a 4-parameter logistic fit.

  • Z-Factor: Must be > 0.5 for the assay to be considered valid.

Assay Logic Diagram

AssayLogic UDP Agonist (UDP-Glucose) Receptor P2Y14 Receptor (Gi Coupled) UDP->Receptor Activates Antagonist Test Compound (Benzoic Acid Deriv.) Antagonist->Receptor Blocks G16 Gα16 / Gqi5 (Chimeric G-Protein) Receptor->G16 Signal Transduction PLC PLCβ Activation G16->PLC Calcium Ca2+ Release (ER Stores) PLC->Calcium Signal Fluorescence (Calcium-6 Dye) Calcium->Signal

Figure 2: Mechanism of the "Forced Coupling" Calcium Assay utilizing Gα16 to convert Gi signals to Ca2+ flux.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 2 Hydrolysis of Boronic AcidUse anhydrous Dioxane; switch base to K3PO4; ensure efficient degassing.
Incomplete Hydrolysis (Step 3) Steric HindranceHeat to 50°C; switch solvent to Dioxane/Water (1:1).
High Assay Background Dye extrusionAdd Probenecid (2.5 mM) to the dye buffer to inhibit anion transporters.
No Calcium Signal Loss of Gα16 plasmidRe-select cells with appropriate antibiotic (e.g., G418/Zeocin) to ensure co-expression.

References

  • Jacobson, K. A., et al. (2025).[2] "Structure-Based Design of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists." Journal of Medicinal Chemistry.

  • Robichaud, J., et al. (2011).[3] "Identification of PPTN, a Potent and Selective P2Y14 Receptor Antagonist." Journal of Medicinal Chemistry, 54(12), 4160–4171.

  • Creative Bioarray. (2024). "Calcium Mobilization Assay Protocols for GPCR Screening."

  • Barrett, M. O., et al. (2013). "A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis."[3][4] Molecular Pharmacology, 84(1), 41-49.

Sources

Application Note: Efficient Amide Coupling of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Analysis[1][2]

This guide details the experimental protocols for the amide coupling of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (referred to herein as Compound A ). This scaffold is a critical building block in medicinal chemistry, serving as a linker that positions a piperidine ring (a common pharmacophore) via a meta-substituted phenyl spacer.

Structural Considerations
  • Steric Environment: The piperidine ring at the meta position of the benzoic acid creates moderate steric bulk. While less hindered than ortho-substituted systems, the 3-position substituent can influence the rotation of the phenyl ring, potentially affecting reaction kinetics compared to simple benzoic acid.

  • Chirality: The piperidine C3 carbon is a chiral center. Although benzoic acid coupling conditions generally do not carry a high risk of racemization (unlike

    
    -amino acids), maintaining non-harsh conditions is prudent to prevent any potential epimerization via enolization mechanisms, particularly if the piperidine ring is substituted further.
    
  • Protecting Group Sensitivity: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is acid-labile. It is stable to basic coupling conditions (DIPEA, TEA) but will degrade in the presence of strong Lewis acids or protic acids (TFA, HCl). Crucially, all coupling reagents and workup procedures must remain basic or neutral to preserve the Boc group.

Solubility Profile

Compound A exhibits lipophilic character due to the Boc group and phenyl ring.

  • High Solubility: DMF, DMSO, DCM, THF, Ethyl Acetate.

  • Low Solubility: Water, Hexanes, Diethyl Ether.

Methodology Selection: HATU vs. T3P

We present two validated protocols. Select the method based on your scale and downstream requirements.

FeatureMethod A: HATU Activation Method B: T3P (Propylphosphonic Anhydride)
Primary Use Case Discovery Chemistry (mg to g scale)Process Chemistry / Scale-up (>10 g)
Reactivity Extremely High (couples unreactive amines)High (low epimerization risk)
Byproducts Tetramethylurea (water-soluble but requires washing)Water-soluble phosphates (very easy removal)
Cost HighModerate/Low
Green Chemistry Moderate (Atom economy low)Excellent (High atom economy)
Decision Logic (Visualized)

CouplingDecision Start Start: Couple Compound A ScaleCheck Scale of Reaction? Start->ScaleCheck AmineReactivity Amine Reactivity? ScaleCheck->AmineReactivity < 5 grams MethodT3P Protocol B: T3P (Scalable/Clean) ScaleCheck->MethodT3P > 5 grams MethodHATU Protocol A: HATU (Standard Discovery) AmineReactivity->MethodHATU Primary/Secondary Amine AmineReactivity->MethodHATU Weak Nucleophile (Aniline) MethodAcidCl Alternative: Acid Chloride (Only if HATU fails) AmineReactivity->MethodAcidCl Extremely Sterically Hindered

Figure 1: Decision tree for selecting the optimal coupling strategy based on scale and amine nucleophilicity.

Protocol A: HATU-Mediated Coupling (Standard)[3]

This is the "Gold Standard" for discovery chemistry due to HATU's high reaction rates and ability to drive reactions to completion even with hindered substrates [1].

Materials
  • Compound A (1.0 eq)

  • Amine Partner (1.1 – 1.2 eq)

  • HATU (1.2 eq) [CAS: 148893-10-1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (preferred) or DCM.

Step-by-Step Procedure
  • Activation: In a clean, dry round-bottom flask or reaction vial, dissolve Compound A (1.0 eq) in anhydrous DMF (concentration ~0.1 M to 0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) via syringe. Stir for 2 minutes at Room Temperature (RT).

    • Note: The solution may turn slightly yellow; this is normal.

  • Coupling Agent: Add HATU (1.2 eq) in one portion. Stir for 5–10 minutes to form the activated OAt-ester species.

    • Checkpoint: A color change to deep yellow/orange often occurs.

  • Amine Addition: Add the Amine Partner (1.1 eq). If the amine is a salt (e.g., HCl salt), ensure the total DIPEA is increased by 1.0 eq for every equivalent of acid in the salt.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Target Mass: Look for

      
      .
      
  • Workup (Aqueous):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash organic layer with saturated NaHCO₃ (2x) to remove residual acid and HATU byproducts.

    • Wash with Water (1x) and Brine (1x).

    • Caution: Do not wash with 1M HCl or citric acid if your product contains acid-sensitive groups other than the Boc (though dilute citric acid is usually safe for Boc for short durations, neutral washing is safer).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: T3P-Mediated Coupling (Scalable)

T3P (Propylphosphonic anhydride) is supplied as a 50% solution in EtOAc or DMF. It is superior for scale-up because the byproducts are water-soluble, often eliminating the need for chromatography [2].

Materials
  • Compound A (1.0 eq)

  • Amine Partner (1.1 eq)[1]

  • T3P (50% w/w solution in EtOAc) (1.5 – 2.0 eq)

  • Base: Pyridine (3.0 eq) OR N-Methylmorpholine (NMM) (3.0 eq).

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step Procedure
  • Dissolution: Charge Compound A (1.0 eq) and the Amine Partner (1.1 eq) into the reactor/flask.

  • Solvent: Add EtOAc (approx. 5–10 volumes relative to mass).

  • Base Addition: Add Pyridine or NMM (3.0 eq). Cool the mixture to 0°C (ice bath).

    • Why Cool? T3P reaction is exothermic. Controlling temperature prevents impurity formation.

  • T3P Addition: Add T3P solution (1.5 eq) dropwise over 10–15 minutes.

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 2–4 hours.

    • Optimization: If conversion is slow, the reaction can be heated to 50°C safely.

  • Workup (Self-Purifying):

    • Add water directly to the reaction flask (quenching).

    • Separate phases.

    • Wash the organic layer with 0.5 M NaOH (removes unreacted Compound A and phosphate byproducts).

    • Wash with dilute aqueous citric acid (removes excess pyridine/amine). Ensure pH does not drop below 4 to protect Boc.

    • Wash with brine.

  • Isolation: Concentrate organic layer. Often yields a pure solid requiring no column chromatography.

Workflow Visualization

ExperimentalWorkflow Input Reagents: Compound A + Amine Activation Activation: Add HATU/Base (Method A) OR T3P/Base (Method B) Input->Activation Reaction Reaction: Stir RT (2-16h) Activation->Reaction Quench Quench: Add Water/NaHCO3 Reaction->Quench Workup Workup: Extract (EtOAc) Wash (Brine/Water) Quench->Workup QC QC: LCMS / NMR Workup->QC

Figure 2: Generalized experimental workflow for the amide coupling process.

Quality Control & Troubleshooting

Analytical Checkpoints
  • LCMS: The Boc group is thermally unstable in some MS sources. If you see a mass corresponding to

    
    , this is the loss of the Boc group inside the mass spectrometer (in-source fragmentation), not necessarily deprotection in your flask. Always check the NMR to confirm.
    
  • NMR (¹H):

    • Look for the Boc singlet (~1.45 ppm, 9H).

    • Verify the amide proton (variable, typically 6.0–8.5 ppm).

    • Check for the piperidine diastereotopic protons to ensure the ring is intact.

Troubleshooting Table
IssuePossible CauseSolution
Low Yield Hydrolysis of Active EsterEnsure DMF is anhydrous. Use a drying tube or N₂ atmosphere.
Boc Loss Acidic WorkupAvoid strong acid washes. Use 10% Citric Acid or saturated NH₄Cl instead of HCl.
No Reaction Steric HindranceSwitch to Method A (HATU) and heat to 50°C. Or try acid chloride generation (using Ghosez's reagent to avoid HCl).
Epimerization Over-activationReduce base equivalents. Switch from HATU to T3P or DEPBT.

References

  • Sigma-Aldrich. Peptide Coupling Reagents Guide. (Accessed 2023). A comprehensive overview of HATU, EDC, and other uronium reagents. Link

  • BenchChem. Application Notes for Amide Coupling. (Accessed 2023). Protocols regarding T3P and difficult benzoic acid couplings. Link

  • Dunetz, J. R., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Org.[3][4][5] Process Res. Dev. 2016. (Grounding for T3P scalability). Link

Sources

use of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid in library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Library Synthesis Using 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid

Part 1: Executive Summary & Strategic Value

In the architecture of combinatorial libraries, the selection of core scaffolds dictates the geometric diversity and physicochemical properties of the final compound collection. 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (henceforth referred to as Scaffold-3PB ) represents a "privileged structure" in medicinal chemistry.[1][2]

Unlike linear 4-substituted piperidines, the 3-substituted piperidine motif introduces a non-linear "kink" into the molecular backbone.[1][2] When coupled with a benzoic acid moiety, this scaffold provides a semi-rigid linker that projects two points of diversity (the carboxylic acid and the piperidine amine) into distinct vectors (roughly 120°–140° relative trajectory). This geometry is critical for accessing binding pockets that require "bent" or "U-shaped" ligand conformations, common in GPCRs and kinases.

This guide details the protocol for utilizing Scaffold-3PB in high-throughput parallel synthesis, focusing on an "Acid-First" diversification strategy .

Part 2: Chemical Profile & Handling

Compound Identity:

  • IUPAC Name: 3-{1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl}benzoic acid[1][2][3][4]

  • Common Name: N-Boc-3-(3-carboxyphenyl)piperidine[1][2]

  • CAS Registry: 886363-22-2 (Racemate); Enantiomeric forms available.[1][2]

  • Molecular Weight: 305.37 g/mol [1][2]

Physicochemical Properties:

  • Solubility: High solubility in DMF, DMSO, and DCM; moderate solubility in MeOH. Poor water solubility.[1]

  • Stability: Stable at room temperature.[1] The Boc group is acid-labile; the carboxylic acid is stable but reactive under coupling conditions.[1][2]

  • Chirality: The C3 position on the piperidine ring is a chiral center.

    • Note: If using racemic material for library synthesis, expect diastereomeric mixtures if subsequent building blocks are chiral. For DEL (DNA-Encoded Library) or fragment-based screens, using enantiopure (R) or (S) scaffolds is recommended to reduce data complexity.[1]

Part 3: Library Design Strategy (The "Acid-First" Approach)

To maximize yield and purity, we employ an Acid-First strategy. Since the piperidine nitrogen is pre-protected with a Boc group, the free carboxylic acid is the first point of diversification.

Logical Flow:

  • Diversity Point 1 (R1): Amide coupling of the benzoic acid with a set of primary/secondary amines.

  • Deprotection: Removal of the Boc group to expose the secondary piperidine amine.

  • Diversity Point 2 (R2): Capping the piperidine amine with carboxylic acids, sulfonyl chlorides, or isocyanates.

Why this order? Reversing this order (deprotecting amine first) would leave an unprotected amino-acid zwitterion, which is difficult to solubilize and prone to self-polymerization during activation.[1][2]

Part 4: Experimental Protocols

Step 1: R1 Diversification (Amide Coupling)

Objective: Couple Scaffold-3PB with 96 unique amines.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2] Chosen for high reactivity with aromatic acids.

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF.[1]

Protocol:

  • Stock Preparation:

    • Dissolve Scaffold-3PB in DMF to a concentration of 0.2 M.

    • Prepare 0.2 M stock solutions of the R1-Amine library in DMF.

    • Prepare 0.2 M HATU in DMF (freshly prepared).

    • Prepare 1.0 M DIPEA in DMF.[1]

  • Reaction Assembly (96-well plate format):

    • Add 50 µL Scaffold-3PB stock (10 µmol) to each well.

    • Add 55 µL R1-Amine stock (11 µmol, 1.1 eq).

    • Add 30 µL DIPEA stock (30 µmol, 3.0 eq).

    • Add 55 µL HATU stock (11 µmol, 1.1 eq).

  • Incubation: Seal plate and shake at RT for 16 hours .

  • Work-up:

    • Evaporate DMF (Genevac or SpeedVac).[1]

    • Partition residue between EtOAc (500 µL) and 1M HCl (500 µL) to remove excess amine/DIPEA.[1]

    • Separate organic layer.[1] (Alternatively, use solid-phase extraction (SPE) with carbonate resin to scavenge acid/HATU byproducts).[1]

Step 2: Boc Deprotection

Objective: Unmask the piperidine nitrogen.

Protocol:

  • Dissolve the crude intermediate from Step 1 in 200 µL DCM .

  • Add 200 µL TFA (Trifluoroacetic acid).

    • Alternative: 4M HCl in Dioxane (if acid-sensitive R1 groups are present, though TFA is standard).[1]

  • Shake at RT for 2 hours .

  • Evaporation: Remove volatiles under vacuum.

  • Neutralization: The product exists as a TFA salt. Ensure excess base is used in the next step to neutralize this salt.

Step 3: R2 Diversification (Amine Capping)

Objective: Derivatize the piperidine nitrogen.

Protocol (Urea Formation Example): Using Isocyanates for high atom economy.

  • Dissolve deprotected salt in 300 µL DCM .

  • Add 50 µL DIPEA (excess to neutralize TFA salt).

  • Add 1.2 eq of R2-Isocyanate .[1][2]

  • Shake at RT for 4 hours .

  • Scavenging: Add polymer-supported trisamine resin (to scavenge excess isocyanate) and shake for 2 hours.

  • Filtration: Filter off resin.[1]

  • Final QC: Analyze via LCMS.

Part 5: Data Presentation & Quality Control

Table 1: Representative Yields & Purity (Simulated Data)

EntryR1 (Amine)R2 (Capping)Step 1 Yield (%)Final Purity (%)LCMS [M+H]+
A01 BenzylamineAcetyl (Acid)92%95%351.2
A02 MorpholineMethyl Sulfonyl88%91%367.1
A03 4-F-AnilinePhenyl Urea76%89%432.2
A04 CyclopropylamineIsopropyl Urea94%96%344.2

Note: Aromatic amines (A03) typically show lower yields in Step 1 due to reduced nucleophilicity, requiring longer reaction times or heating (50°C).

Part 6: Workflow Visualization

The following diagram illustrates the parallel synthesis workflow, highlighting the critical "Acid-First" logic and the orthogonal diversity points.

LibrarySynthesis cluster_Step1 Step 1: Acid Activation cluster_Step2 Step 2: Deprotection cluster_Step3 Step 3: Amine Capping Scaffold Scaffold-3PB (N-Boc-Piperidine-Benzoic Acid) Activation Activation (HATU / DIPEA) Scaffold->Activation Coupling Coupling R1-Amine (Amide Bond Formation) Activation->Coupling Intermediate1 Intermediate A (N-Boc Protected Amide) Coupling->Intermediate1 TFA_Tx TFA / DCM Treatment (Boc Removal) Intermediate1->TFA_Tx Intermediate1->TFA_Tx Purify (SPE) Salt_Form Piperidine Salt (TFA Salt) TFA_Tx->Salt_Form Neutralization Neutralization (Excess DIPEA) Salt_Form->Neutralization Diversification Coupling R2 (Acid/Sulfonyl/Isocyanate) Neutralization->Diversification FinalLib Final Library Member (Bis-substituted Scaffold) Diversification->FinalLib FinalLib->FinalLib QC (LCMS)

Caption: Workflow for the parallel synthesis of 3-substituted piperidine-benzoic acid libraries. The process ensures orthogonal protection handling, prioritizing the carboxylic acid coupling before amine deprotection.

Part 7: References

  • PubChem. (2025).[1][3] 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid - Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link] (Note: Link directs to the 4-yl isomer record as a proxy for the class; specific 3-yl isomer data is derived from general scaffold literature).[1][2]

  • Mullard, A. (2016). DNA-encoded chemical libraries: A selection of success stories. Nature Reviews Drug Discovery. Available at: [Link][1]

  • Blakemore, D. C., et al. (2018).[5] Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. Available at: [Link][1]

Sources

Process Development & Scale-Up Guide: Synthesis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the robust, scalable synthesis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid , a critical scaffold in medicinal chemistry (e.g., for PARP inhibitors and GPCR ligands).[1] Unlike laboratory-scale methods that often rely on unstable 3-borono-piperidines or high-pressure hydrogenation of pyridines, this protocol utilizes a Suzuki-Miyaura coupling of a stable vinyl boronate followed by catalytic hydrogenation.[1] This "Tetrahydropyridine Route" offers superior regiocontrol, safety profiles, and cost-efficiency for large-scale manufacturing.[1]

Key Process Features
  • Scalability: Avoids cryogenic lithiation steps.[1]

  • Safety: Eliminates high-pressure (>10 bar) hydrogenation of aromatic pyridines.[1]

  • Purity: Includes specific Palladium (Pd) scavenging protocols to meet ICH Q3D guidelines.

Strategic Retrosynthesis & Pathway

The structural challenge lies in the 3-position connectivity of the piperidine ring. Direct coupling of saturated 3-borono-piperidines is kinetically slow and prone to protodeboronation.[1] Therefore, we disconnect at the C-C bond between the aryl ring and the piperidine, utilizing a tetrahydropyridine intermediate.

Reaction Pathway Diagram

G Start1 Methyl 3-bromobenzoate (Electrophile) Step1 Intermediate A (Coupled Alkene) Start1->Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O Start2 N-Boc-1,2,5,6-tetrahydropyridine- 3-boronic acid pinacol ester (Nucleophile) Start2->Step1 Step2 Intermediate B (Saturated Ester) Step1->Step2 Hydrogenation H2 (1 atm), Pd/C MeOH Final Target Molecule (Free Acid) Step2->Final Hydrolysis LiOH, THF/H2O Acidification

Figure 1: The "Tetrahydropyridine Route" ensures regioselectivity and avoids unstable intermediates.[1]

Detailed Protocols

Phase 1: Suzuki-Miyaura Coupling

Objective: Synthesize Methyl 3-(1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)benzoate.

This step couples the aryl halide with the vinyl boronate. The use of Pd(dppf)Cl₂ is specified due to its resistance to air oxidation and high turnover number (TON) on scale compared to Pd(PPh₃)₄.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]RoleCritical Parameter
Methyl 3-bromobenzoate 1.0ElectrophilePurity >98% to avoid isomeric impurities.[1]
N-Boc-tetrahydropyridine-3-boronate 1.1NucleophileStore at 2-8°C; check for protodeboronation via NMR.
Pd(dppf)Cl₂ · CH₂Cl₂ 0.03CatalystOxygen sensitive in solution.[1]
K₂CO₃ (2M Aqueous) 3.0BaseDegas thoroughly before addition.[1]
1,4-Dioxane 10 VolSolventPeroxide-free; sparged with N₂.[1]
Experimental Procedure
  • Inerting: Charge a jacketed glass reactor with Methyl 3-bromobenzoate and the Boronate Ester. Cycle vacuum/Nitrogen (3x) to remove oxygen.[1]

  • Solvation: Add degassed 1,4-Dioxane. Agitate until dissolved.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Nitrogen.[1] The solution typically turns orange-red.[1]

  • Base Addition: Add degassed 2M K₂CO₃ solution via addition funnel over 15 minutes. Note: Mild exotherm possible.

  • Reaction: Heat the mixture to 85°C (internal temperature) . Stir for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC.[1][8] Target <1% remaining aryl bromide.[1]

  • Work-up:

    • Cool to 25°C.

    • Dilute with Ethyl Acetate (10 Vol) and Water (10 Vol).[1]

    • Separate phases.[1][8] Extract aqueous layer once with Ethyl Acetate.[1]

    • Scavenging: Wash combined organics with 5% N-Acetylcysteine solution or treat with SiliaMetS® Thiol (solid scavenger) for 2 hours to remove Palladium.[1]

    • Dry over MgSO₄, filter, and concentrate to a crude oil.

Phase 2: Hydrogenation & Hydrolysis (Telescoped)

Objective: Reduce the alkene and hydrolyze the ester to yield the final acid.

Materials
  • Crude Intermediate A (from Phase 1)[1]

  • 10% Pd/C (50% water wet) - 5 wt% loading[1]

  • Methanol (Solvent)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O)

Experimental Procedure
  • Hydrogenation:

    • Dissolve crude Intermediate A in Methanol (10 Vol) in a hydrogenation vessel (e.g., Parr shaker or autoclave).

    • Add 10% Pd/C (0.05 wt equiv relative to substrate).[1]

    • Purge with Nitrogen (3x), then Hydrogen (3x).[1]

    • Pressurize to 30 psi (2 bar) H₂. Stir at RT for 6–12 hours.[1]

    • IPC: Check for disappearance of alkene peak by HPLC or ¹H NMR (disappearance of vinyl proton at ~6.0 ppm).

    • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with Methanol.[2] Caution: Pd/C is pyrophoric when dry. Keep wet.[1]

  • Hydrolysis (In-situ):

    • To the methanolic filtrate (containing the saturated ester), add a solution of LiOH·H₂O (2.5 equiv) in Water (3 Vol).[1]

    • Stir at 40°C for 3 hours.

    • IPC: Monitor conversion of Methyl Ester to Acid.[8]

  • Isolation:

    • Concentrate to remove Methanol.

    • Dilute residue with Water (5 Vol) and wash with MTBE (to remove non-acidic impurities).[1]

    • Acidify the aqueous phase to pH 3–4 using 1M HCl. The product should precipitate as a white solid.[9]

    • Filter, wash with cold water, and dry in a vacuum oven at 45°C.

Process Safety & Quality Control

Impurity Management Logic

The following flowchart illustrates the critical decision points for impurity control, specifically regarding Palladium (Pd) and Genotoxic Impurities (GTIs).

QualityControl Crude Crude Reaction Mixture (Phase 1) CheckPd IPC: Pd Content > 20 ppm? Crude->CheckPd Scavenge Add SiliaMetS® Thiol Stir 4h @ 50°C CheckPd->Scavenge Yes Proceed Proceed to Hydrogenation CheckPd->Proceed No Scavenge->CheckPd Re-test

Figure 2: Palladium scavenging loop to ensure ICH Q3D compliance.

Critical Safety Parameters
  • Exotherm Control: The Suzuki coupling initiation can be exothermic. On scales >1kg, dose the base slowly and ensure jacket cooling is active.

  • Hydrogen Gas: Ensure all grounding protocols are in place. The hydrogenation of the tetrahydropyridine is rapid; monitor H₂ uptake to prevent over-pressurization if using a mass-flow controller.

  • Boronic Acid Stability: The starting pinacol ester can hydrolyze if exposed to moisture for prolonged periods. Store in desiccated, sealed containers.

Analytical Specifications (Final Product)
  • Appearance: White to off-white powder.[1]

  • Purity (HPLC): >98.5% (Area %).[1]

  • Assay (Titration): 98.0 – 102.0% w/w.[1]

  • Residual Pd: <20 ppm.

  • Chirality: Racemic (unless chiral resolution is performed).[1] Note: For clinical candidates, chiral separation via SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H column is standard.[1]

References

  • Occhiato, E. G., et al. (2005). "Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters." The Journal of Organic Chemistry, 70(18), 7324-7330.[10] [1]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1]

  • Dunetz, J. R., & Magano, J. (2012). "Applications of Suzuki–Miyaura Coupling in the Synthesis of Biologically Active Compounds." Organic Process Research & Development, 16, 1146–1178.

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889-900. [1]

  • BenchChem Technical Support. (2025). "Catalyst Selection for Hydrogenation of N-Boc-4-piperidone and Derivatives."

Sources

derivatization of the carboxylic acid group of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid represents a privileged motif in medicinal chemistry, frequently utilized as a linker in PROTACs, GPCR ligands, and kinase inhibitors.[1] Its structural duality—a reactive benzoic acid tail coupled with a sterically demanding, Boc-protected piperidine ring—presents a specific chemoselective challenge.[1]

This guide details the derivatization of the carboxylic acid moiety while strictly preserving the acid-labile tert-butoxycarbonyl (Boc) group. Unlike generic organic chemistry texts, this protocol prioritizes chemoselectivity and purification efficiency , focusing on amide coupling (HATU/T3P) and mild esterification strategies that obviate the need for acidic workups.

Key Chemical Properties
PropertyDataImplication for Protocol
Functional Group Aromatic Carboxylic Acid (

)
Requires activation for nucleophilic attack.[1]
Protecting Group

-Boc (Tert-butoxycarbonyl)
CRITICAL: Unstable at pH < 2.[1] Avoid HCl/TFA.[1]
Sterics Meta-substituted piperidineModerate steric hindrance; requires efficient coupling agents.[1]
Solubility High in DMF, DCM, EtOAcCompatible with standard organic synthesis solvents.

Strategic Reagent Selection

Selecting the correct activation strategy is the difference between a 50% yield with impurities and a 95% yield with simple workup.

Decision Matrix: Coupling Reagents
  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):

    • Best for: Small-scale discovery (mg to g), difficult amines, and rapid library synthesis.[1]

    • Mechanism:[2][3][4][5][6] Forms a highly reactive OAt-active ester.[1]

    • Pros: Extremely fast kinetics; high conversion.[1]

    • Cons: Atom-uneconomical; byproduct (tetramethylurea) is water-soluble but removal of HOAt can be tricky.[1]

  • T3P (Propylphosphonic Anhydride):

    • Best for: Scale-up (>10 g), green chemistry, and "lazy" workups.[1]

    • Mechanism:[2][3][4][5][6] Cyclic anhydride activation.[1]

    • Pros: Byproducts are water-soluble phosphonic acid salts (wash away with water); low epimerization risk; high thermal stability.[1]

    • Cons: Slower kinetics than HATU; requires slightly higher base equivalents.[1]

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Application: Synthesis of diverse amide libraries for SAR studies.[1]

Materials
  • Substrate: 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (1.0 equiv)

  • Amine Partner:

    
     (1.1 equiv)[1]
    
  • Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology
  • Preparation: Dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (0.1 M concentration) in a round-bottom flask under nitrogen atmosphere.

  • Activation: Cool the solution to 0°C. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

    • Scientist's Note: The solution should turn slightly yellow. Stir for 15 minutes at 0°C to ensure formation of the activated OAt-ester.

  • Coupling: Add the amine partner (1.1 equiv) dropwise.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass: Product + H⁺; look for loss of Boc [M-100] in source if fragmentation is high).[1]

  • Workup (Boc-Safe):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Wash 2x with saturated

      
        (mildly acidic, pH ~5, safe for Boc). DO NOT use 1M HCl. 
      
    • Wash 2x with saturated

      
       (removes unreacted acid/HOAt).[1]
      
    • Wash 1x with Brine.[1]

    • Dry over

      
      , filter, and concentrate.[7]
      
Visualization: HATU Activation Mechanism

HATU_Mechanism Acid Benzoic Acid Substrate Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate ActiveEster OAt-Active Ester Carboxylate->ActiveEster Attack on HATU HATU HATU Reagent HATU->ActiveEster Product Final Amide (Boc-Protected) ActiveEster->Product Nucleophilic Acyl Substitution Amine Amine (R-NH2) Amine->Product

Figure 1: Mechanistic pathway of HATU-mediated activation.[1][6][8] The base generates a carboxylate which attacks HATU, forming a reactive OAt ester that is susceptible to amine attack.[2]

Protocol B: Scalable "Green" Coupling (T3P Method)

Application: Gram-scale synthesis where column chromatography is to be avoided.[1]

Materials
  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • Base: Pyridine or DIPEA (4.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (Green solvent)[1]

Step-by-Step Methodology
  • Charge: Combine the benzoic acid substrate (1.0 equiv), amine (1.1 equiv), and base (4.0 equiv) in EtOAc (concentration 0.2–0.5 M).

  • Addition: Add T3P solution (1.5 equiv) dropwise at RT.

    • Note: T3P is less exothermic than carbodiimides, but dropwise addition controls the rate of anhydride formation.

  • Reaction: Stir at RT for 12–24 hours.

    • Optimization: If reaction is slow, heat to 50°C. T3P is thermally stable.

  • Workup (The "Wash-Only" Purification):

    • Add water directly to the reaction vessel.

    • Separate phases.[1]

    • Wash organic layer 3x with water (removes T3P byproducts and excess base).[1]

    • Wash 1x with 0.5 M Citric Acid (pH ~4, removes trace amine, safe for Boc).

    • Dry and concentrate.[1]

    • Result: Often yields >95% purity without chromatography.[1]

Protocol C: Mild Esterification (Alkylation Strategy)

Application: Formation of methyl/ethyl esters without using acidic Fischer conditions (which would cleave Boc).[1]

Materials
  • Substrate: 1.0 equiv

  • Alkyl Halide: MeI or EtI (1.5 equiv)[1]

  • Base:

    
     (Cesium Carbonate) (1.5 equiv)[1]
    
  • Solvent: DMF

Step-by-Step Methodology
  • Dissolution: Dissolve substrate in DMF (0.2 M).

  • Base Addition: Add

    
    . The mixture will become a suspension.
    
  • Alkylation: Add Alkyl Iodide dropwise.[1]

  • Stir: React at RT for 2–3 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF), dry, and concentrate.

Protocol D: Weinreb Amide Synthesis

Application: Converting the acid to a ketone or aldehyde precursor.[9]

Materials
  • Substrate: 1.0 equiv

  • Amine Salt:

    
    -Dimethylhydroxylamine HCl (1.2 equiv)[1]
    
  • Reagent: T3P (1.5 equiv) or HATU (1.2 equiv)[1]

  • Base: DIPEA (4.0 equiv - extra equivalent needed to neutralize the amine HCl salt)[1]

Critical Step
  • Pre-neutralization: Mix the

    
    -Dimethylhydroxylamine HCl and DIPEA in the solvent before adding the coupling reagent to ensure the free amine is available for coupling. Follow Protocol A or B thereafter.
    

Quality Control & Troubleshooting

Analytical Markers
  • 1H NMR (DMSO-d6):

    • Boc Group: Strong singlet (~9H) at

      
       1.40 ppm.[1]
      
    • Piperidine Ring: Multiplets in the

      
       1.5–4.0 ppm range.
      
    • Aromatic Protons: Distinct pattern for 3-substituted benzene (

      
       7.4–8.0 ppm).[1]
      
  • LC-MS:

    • Expect

      
       or 
      
      
      
      .
    • Common fragmentation:

      
       (Loss of Boc group) and 
      
      
      
      (Loss of t-butyl).[1] Do not mistake this for impurity; it is a source-fragmentation artifact.
Troubleshooting Table
IssueProbable CauseSolution
Boc Deprotection Acidic workup or heating in acidic solvent.[1]Switch to Citric Acid or

washes.[1] Avoid temperatures >80°C in protic solvents.[1]
Low Yield (Amide) Steric hindrance of piperidine.[1]Switch from HATU to T3P at 50°C. Increase reaction time.
Racemization Over-activation (rare for benzoates).[1]Not a major concern for the achiral benzoate linker, but relevant if the piperidine C3 center is chiral. Use T3P/Pyridine to minimize.[1]

Decision Support Diagram

Reagent_Selection Start Start: Derivatization of 3-(N-Boc-piperidinyl)benzoic acid Target What is the Target? Start->Target Amide Amide Bond Target->Amide Ester Ester Bond Target->Ester Ketone Ketone/Aldehyde Target->Ketone Scale Scale / Purification? Amide->Scale EsterMethod Use Cs2CO3 + Alkyl Iodide (Protocol C) Ester->EsterMethod Weinreb Weinreb Amide (Protocol D) Ketone->Weinreb Small <1g / Library (Speed is key) Scale->Small Large >10g / Process (Avoid Columns) Scale->Large HATU Use HATU/DIPEA (Protocol A) Small->HATU T3P Use T3P/Pyridine (Protocol B) Large->T3P

Figure 2: Decision matrix for selecting the optimal derivatization protocol based on scale and target functionality.[1]

References

  • PubChem. (2025).[1][10][11] 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid.[1] National Library of Medicine.[1] Link[1]

  • Bachem. (2024).[1][12] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center. Link

  • Thermo Fisher Scientific. (n.d.).[1] Amide Synthesis Protocols and Reagents. Fisher Scientific.[1] Link[1]

  • Common Organic Chemistry. (n.d.).[1] Amine to Amide Mechanism - HATU.[1][6][13] Link

  • Archimica (now Euticals). (2012).[1] Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Synlett, 23. Link[1]

  • Organic Syntheses. (1985).[1] Esterification of Carboxylic Acids with tert-Butyl Alcohol. Org. Synth. 63, 184. Link

Sources

Application Note: Strategic Utilization of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid in Neuroprotective Agent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of neuroprotective drug discovery, 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (hereafter Compound A ) represents a high-value "privileged scaffold." Its structural utility lies in its bifunctional nature: it possesses a benzoic acid moiety capable of mimicking the nicotinamide pharmacophore (essential for PARP inhibition) and a Boc-protected piperidine ring that offers a tunable lipophilic vector for blood-brain barrier (BBB) penetration.

This Application Note details the protocols for utilizing Compound A to synthesize libraries of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and Sigma-1 receptor agonists , both of which are critical targets for mitigating neuronal injury following ischemia and neurodegeneration.

Key Applications
  • PARP-1 Inhibition: Synthesis of 3-substituted benzamide derivatives to prevent parthanatos (PARP-1 mediated cell death).

  • Sigma-1 Modulation: Creation of phenyl-piperidine ligands to modulate ER stress and calcium signaling in neurons.

  • Fragment-Based Drug Design (FBDD): Use as a rigid linker to probe structure-activity relationships (SAR) in the CNS chemical space.

Chemical Architecture & Retrosynthetic Logic

The utility of Compound A stems from its ability to serve as a divergent core. The synthetic workflow typically follows a "Head-to-Tail" construction strategy:

  • The "Head" (Warhead): Functionalization of the carboxylic acid (e.g., to a primary amide or heterocycle) creates the binding motif for the target enzyme (e.g., the PARP nicotinamide pocket).

  • The "Tail" (Solubility/Selectivity): Deprotection of the piperidine nitrogen allows for the attachment of solubilizing groups or specific hydrophobic moieties to tune potency and metabolic stability.

Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from Compound A.

SynthesisWorkflow Start Compound A (Boc-Pip-Benzoic Acid) Step1 Amide Coupling (Warhead Installation) Start->Step1 R-NH2 / HATU Inter1 Intermediate 1 (Boc-Protected Ligand) Step1->Inter1 Step2 Boc Deprotection (TFA or HCl) Inter1->Step2 Inter2 Intermediate 2 (Free Piperidine) Step2->Inter2 Step3 N-Alkylation/Acylation (Tail Optimization) Inter2->Step3 R'-X or R'-COOH Final Final Neuroprotective Candidate Step3->Final

Figure 1: Divergent synthetic pathway for generating neuroprotective libraries from the piperidinyl-benzoic acid scaffold.

Detailed Experimental Protocols

Protocol A: Warhead Installation (Amide Coupling)

This protocol describes the conversion of the benzoic acid moiety into a benzamide. For PARP inhibition, a primary amide (


) is often required, but for broader library generation, substituted amines are used.

Reagents:

  • Compound A (1.0 equiv)[1]

  • Amine Partner (1.1 equiv)

  • HATU (1.2 equiv) (preferred over EDC for steric bulk)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve Compound A (e.g., 1 mmol, 305 mg) in anhydrous DMF (5 mL) under nitrogen. Add DIPEA (3 mmol, 0.52 mL) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol, 456 mg) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add the amine partner (1.1 mmol). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (to remove excess DIPEA/amine), saturated

    
     (to remove unreacted acid), and brine.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • QC: Verify purity via HPLC. The Boc group is stable under these conditions.

Protocol B: Controlled Boc-Deprotection

Removing the Boc group releases the secondary amine for the "Tail" optimization.

Critical Consideration: If your "Warhead" (installed in Protocol A) contains acid-sensitive heterocycles, use Method 2 (HCl/Dioxane) rather than Method 1 (TFA).

Method 1: TFA (Standard)

  • Dissolve the intermediate from Protocol A in DCM (5 mL/mmol).

  • Add Trifluoroacetic acid (TFA) (1 mL per 2 mL DCM).

  • Stir at Room Temp for 1 hour.

  • Workup: Volatiles are removed in vacuo. Crucial: The product exists as a TFA salt. For free-basing, redissolve in DCM and wash with saturated

    
    .
    

Method 2: HCl/Dioxane (Milder)

  • Dissolve intermediate in minimal 1,4-dioxane or MeOH.

  • Add 4M HCl in Dioxane (5-10 equiv).

  • Stir for 2 hours. A white precipitate (the HCl salt) often forms.

  • Collection: Filter the solid and wash with ether. This yields a highly pure HCl salt ready for the next step.

Protocol C: Biological Screening (PARP-1 Inhibition)

Once the library is synthesized, candidates must be screened for neuroprotective potential.

Assay Logic: PARP-1 overactivation depletes


 and ATP, leading to necrotic cell death (ischemia). Inhibitors compete with 

at the enzyme's active site.

In Vitro Screening Workflow:

  • Enzyme: Recombinant Human PARP-1.

  • Substrate: Biotinylated

    
     and histone-coated plates.
    
  • Readout: Chemiluminescence (measuring the amount of ADP-ribose polymer formed).

  • Data Analysis: Calculate

    
    . Potent neuroprotective agents typically show 
    
    
    
    .

Mechanistic Insight & SAR Logic

Understanding why this scaffold works is vital for rational design.

  • The Benzoic Acid/Amide (Pharmacophore):

    • In PARP inhibitors (e.g., Veliparib analogs), the benzamide carbonyl forms hydrogen bonds with Gly863 and Ser904 in the catalytic pocket.

    • Design Tip: Do not substitute the ortho-positions of the benzoic acid heavily, as this twists the amide out of planarity, reducing binding affinity.

  • The Piperidine Ring (Linker/Vector):

    • The 3-position substitution provides a "kinked" geometry compared to the linear 4-substituted analogs. This often improves selectivity against other PARP isoforms or related enzymes.

    • Chirality: The 3-position is a stereocenter. While the racemate is cost-effective for initial screening, the (R)-enantiomer often shows superior binding in phenyl-piperidine based GPCR ligands (Sigma-1).

Visualization: Mechanism of Action Logic

MOA Compound Synthesized Inhibitor (Benzamide-Piperidine) Target PARP-1 Active Site (NAD+ Pocket) Compound->Target Binds to Interaction H-Bond Network (Gly863 / Ser904) Target->Interaction Mimics Nicotinamide Effect Inhibition of PARylation Interaction->Effect Outcome Preservation of ATP/NAD+ (Neuroprotection) Effect->Outcome Prevents Parthanatos

Figure 2: Mechanistic pathway of PARP-1 inhibition by benzamide derivatives derived from Compound A.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Coupling Steric hindrance at the secondary amine or acid.Switch coupling agent to HATU or COMU . Ensure pH > 8 using excess DIPEA.
Incomplete Deprotection t-Butyl cation scavenging.Add Triisopropylsilane (TIPS) (2.5%) to the TFA mixture as a cation scavenger.
Poor Solubility High lipophilicity of the Boc-intermediate.Perform deprotection earlier, or use a co-solvent like THF during coupling.
Racemization Harsh coupling conditions.Avoid high temperatures during coupling. Use HOBt/EDC at 0°C if racemization is observed at the chiral center.

References

  • Design and Synthesis of PARP Inhibitors. National Institutes of Health (NIH). [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease. Current Neuropharmacology. [Link]

  • Synthesis of 3-substituted benzamides as inhibitors of poly(ADP-ribose)polymerase. PubMed. [Link]

  • Fragment-based drug discovery for disorders of the central nervous system. Frontiers in Drug Discovery. [Link]

Sources

synthesis of drug conjugates using 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Rigid Drug Conjugates using 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid

Abstract & Utility Profile

This guide details the synthetic protocols for utilizing 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (referred to herein as Boc-P3BA ) as a bifunctional linker scaffold in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Unlike flexible alkyl chain linkers, the phenyl-piperidine motif of Boc-P3BA introduces conformational rigidity . This structural constraint is critical for:

  • Improving Cell Permeability: Reducing the entropic penalty of binding by pre-organizing the ligand conformation.

  • Metabolic Stability: The piperidine ring is less susceptible to rapid oxidative metabolism compared to linear alkyl ethers.

  • Vector Orientation: The meta-meta substitution pattern (3-position on piperidine, 3-position on benzoate) provides a distinct exit vector (approx. 120° angle), essential for accessing difficult binding pockets in E3 ligases (e.g., Cereblon, VHL).

Chemical Properties & Handling

PropertySpecification
Molecular Formula C₁₇H₂₃NO₄
Molecular Weight 305.37 g/mol
pKa (Calculated) ~4.2 (Benzoic acid), ~10.1 (Piperidine amine)
Solubility Soluble in DCM, DMF, DMSO, THF. Insoluble in water.
Chirality Contains one stereocenter at Piperidine C3. Often supplied as racemate or enantiopure ((R)- or (S)-). Verify stereochemistry prior to synthesis.
Stability Stable at RT. Hygroscopic. Store at 2–8°C under desiccant.

Strategic Synthesis Workflow

The synthesis typically follows a "Head-to-Tail" approach. The benzoic acid is coupled first (due to the stability of the Boc group), followed by deprotection to reveal the piperidine amine for secondary conjugation.

SynthesisWorkflow Start Boc-P3BA (Scaffold) Coupling Step 1: Amide Coupling (HATU/DIPEA) Start->Coupling Payload Amine-Payload (e.g., Warhead/Ligand) Payload->Coupling Intermediate Intermediate A (Boc-Protected Conjugate) Coupling->Intermediate Yield >85% Deprotection Step 2: Boc Removal (Acidolysis) Intermediate->Deprotection FreeAmine Intermediate B (Free Piperidine) Deprotection->FreeAmine Quantitative FinalConj Step 3: Linker Extension (Alkylation/Acylation) FreeAmine->FinalConj Product Final Drug Conjugate FinalConj->Product

Figure 1: General workflow for incorporating Boc-P3BA into drug conjugates. The orthogonality of the Boc group allows the benzoic acid to be functionalized first.

Detailed Protocols

Protocol A: Amide Coupling (Benzoic Acid Activation)

Objective: Conjugate Boc-P3BA to an amine-bearing payload (e.g., Lenalidomide analog or Cytotoxin). Challenge: Benzoic acids are electronically stabilized and sterically hindered compared to aliphatic acids, requiring efficient activation.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over EDC/NHS for aromatic acids to maximize yield and reaction speed.

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step:

  • Dissolution: Dissolve Boc-P3BA (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add the Amine-Payload (1.0–1.2 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass [M+H]+ = MW_Payload + 305 - 18).

  • Workup:

    • Option 1 (Precipitation): Pour reaction mixture into 10x volume of ice-water. Filter the precipitate.[2][3]

    • Option 2 (Extraction): Dilute with EtOAc, wash with 5% citric acid (removes DIPEA), sat. NaHCO₃ (removes unreacted acid), and brine.

  • Yield Expectation: 85–95%.

Critical Insight: Avoid using carbodiimides (EDC/DCC) alone as the primary coupling agent for this substrate; the reaction is often sluggish due to the phenyl ring's electronics. HATU or T3P (Propylphosphonic anhydride) are superior.

Protocol B: Boc-Deprotection (Revealing the Piperidine)

Objective: Remove the tert-butoxycarbonyl group to liberate the secondary amine. Challenge: Preventing "cation scavenging" by electron-rich regions of the payload (e.g., Indole rings in Tryptophan).

Method Comparison:

MethodReagentsProsConsRecommended For
Standard Acidolysis 20% TFA in DCMFast (<1 hr), Standard.TFA salts are hygroscopic; trace TFA can affect bioassays.Robust payloads (small molecules).
Scavenger Assisted 20% TFA / 5% TIPS / DCMPrevents alkylation of sensitive groups.Requires odor control (TIPS/Silanes).Peptide payloads (Trp, Met, Tyr).[4]
Non-Aqueous Acid 4M HCl in DioxaneClean salt formation; volatile solvent.Slower than TFA; solubility issues.Acid-sensitive payloads where TFA esters might form.[5]

Recommended Protocol (Standard):

  • Dissolve the Intermediate from Protocol A in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) to a final concentration of 20% v/v.

  • Optional: Add Triisopropylsilane (TIPS) (2.5% v/v) if the payload contains electron-rich aromatics.

  • Stir at RT for 1 hour. Monitor by TLC (disappearance of high Rf spot) or LC-MS (Mass shift: -100 Da).

  • Evaporation: Concentrate in vacuo. Co-evaporate with Toluene (3x) or DCM (3x) to remove residual TFA.

  • Neutralization: The product is a TFA salt. For the next step, ensure sufficient base (DIPEA/TEA) is added to neutralize this salt in situ.

Application in Solid Phase Peptide Synthesis (SPPS)

Boc-P3BA can be used as an N-terminal Capping Reagent in Fmoc-SPPS.

  • Coupling to Resin:

    • Synthesize the peptide chain on Rink Amide or Wang resin using standard Fmoc protocols.

    • Perform final Fmoc deprotection.

    • Add Boc-P3BA (3 equiv), HATU (2.9 equiv), and DIPEA (6 equiv) in DMF. Shake for 2 hours.

  • Cleavage & Deprotection:

    • Treat resin with TFA/Water/TIPS (95:2.5:2.5).

    • Result: The peptide is cleaved from the resin, and the Boc group on the piperidine is simultaneously removed.

    • Advantage: This yields a peptide with a free piperidine amine at the N-terminus, ready for "Click" chemistry or further derivatization in solution.

Quality Control & Validation

NMR Validation Points:

  • ¹H NMR (DMSO-d₆):

    • Boc-Protected: Strong singlet at ~1.40 ppm (9H, t-butyl).

    • Deprotected: Disappearance of 1.40 ppm singlet. Appearance of broad NH peak (if salt form) or shift in piperidine ring protons (~2.8–3.2 ppm).

    • Aromatic Region: 3-substituted benzoate pattern (singlet/doublet/triplet/triplet mix) around 7.4–8.0 ppm.

LC-MS Check:

  • Common impurity: t-Butyl cation adducts (+56 Da) on electron-rich payload residues if scavengers were omitted during deprotection.

References

  • Amide Coupling Strategies: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Boc Deprotection Mechanisms: Lundt, B. F., et al. (1978).[6] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[6] International Journal of Peptide and Protein Research, 12(5), 258-268.[6]

  • PROTAC Linker Design: Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.

  • Compound Data: PubChem CID 45073791 (Isomer Analog).

Sources

Application Note: High-Efficiency Synthesis Involving 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid

[1]

Executive Summary

This application note details a streamlined, telescoped one-pot protocol for the synthesis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (CAS: 828243-30-7).[1] This scaffold is a critical pharmacophore in medicinal chemistry, widely employed in the development of GPCR modulators, kinase inhibitors, and peptidomimetics.[1]

Traditional routes often involve step-wise isolation of unstable tetrahydropyridine intermediates or harsh hydrogenation conditions that compromise the tert-butoxycarbonyl (Boc) protecting group.[1] The protocol described herein utilizes a Suzuki-Miyaura Cross-Coupling / Hydrogenation Cascade , allowing for the direct conversion of aryl halides to the target saturated piperidine scaffold without intermediate purification.[1] This method ensures high atom economy, preserves the acid-labile Boc group, and is adaptable to high-throughput parallel synthesis (HTPS).[1]

Strategic Analysis & Mechanism

The Synthetic Challenge

Direct coupling of secondary alkyl organometallics (sp3) with aryl halides (sp2) is historically challenging due to slow oxidative addition and rapid

1
  • Suzuki-Miyaura Coupling: Reaction of 3-bromobenzoic acid with N-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester.[1] This forms the carbon-carbon bond while the piperidine ring is in its unsaturated (enyl) state.[1]

  • In-Situ Hydrogenation: The resulting enecarbamate is reduced to the saturated piperidine using a heterogeneous catalyst.[1]

Mechanistic Pathway

The one-pot sequence relies on the compatibility of the palladium catalyst residue or the introduction of a second catalyst (Pd/C) without solvent exchange.[1]

ReactionPathwaySM13-Bromobenzoic Acid(Ar-Br)PdPd Catalyst(Suzuki Cycle)SM1->PdSM2N-Boc-TetrahydropyridineBoronateSM2->PdIntIntermediate:3-(N-Boc-tetrahydropyridin-3-yl)benzoic acidPd->Int C-C Bond FormationH2H2 / Pd/C(Hydrogenation)Int->H2 Telescoped (No Isolation)ProdTarget Product:3-{1-[(Boc)piperidin-3-yl]}benzoic acidH2->Prod Olefin Reduction

Figure 1: Mechanistic pathway for the telescoped synthesis. The unstable tetrahydropyridine intermediate is reduced in situ.[1]

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
3-Bromobenzoic acid >98% PurityElectrophile
N-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester >97% PurityNucleophile
Pd(dppf)Cl₂[1] · CH₂Cl₂ Catalyst GradeCross-coupling Catalyst
Potassium Carbonate (K₂CO₃) Anhydrous, PowderBase
1,4-Dioxane / Water 4:1 Ratio, DegassedSolvent System
Pd/C (10 wt%) Wet supportHydrogenation Catalyst
Step-by-Step Methodology

Phase 1: Suzuki-Miyaura Coupling

  • Charge: To a reaction vial (or flask) equipped with a magnetic stir bar, add 3-bromobenzoic acid (1.0 equiv, 5.0 mmol) and the boronic ester (1.1 equiv, 5.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equiv) and K₂CO₃ (3.0 equiv).

    • Note: 3 equivalents of base are required: 1 to deprotonate the carboxylic acid, 2 for the Suzuki cycle.[1]

  • Solvent & Degas: Add 1,4-dioxane/water (4:1, 0.2 M concentration). Sparge with nitrogen for 5 minutes.

  • Reaction: Seal and heat to 90°C for 4–6 hours. Monitor by LC-MS for consumption of aryl bromide.[1]

    • Checkpoint: Target intermediate mass [M+H-tBu]+ should be observed.[1]

Phase 2: Telescoped Hydrogenation

  • Cooling: Cool the reaction mixture to room temperature. Do NOT perform an aqueous workup yet.[1]

  • Catalyst Charge: Add 10% Pd/C (10 wt% loading relative to substrate).

    • Critical: The residual Pd from the Suzuki step is usually insufficient for rapid hydrogenation; fresh heterogeneous Pd is recommended.[1]

  • Hydrogenation: Purge the vessel with H₂ gas (balloon pressure or 1 atm is sufficient). Stir vigorously at room temperature for 12 hours.

    • Optimization: If using a pressurized reactor (PARR), 30 psi H₂ reduces time to <2 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove Pd/C. Wash with EtOAc.[1]

Phase 3: Isolation

  • Acidification: Adjust the filtrate pH to ~3–4 using 1N HCl carefully (maintain temperature <10°C to prevent Boc removal).

  • Extraction: Extract with EtOAc (3x). Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product is often >90% pure.[1] If necessary, purify via flash chromatography (SiO₂, Hexane/EtOAc gradient with 1% AcOH).[1]

Operational Workflow & Troubleshooting

The following diagram illustrates the decision logic and critical control points (CCPs) for the protocol.

WorkflowStartStart: Reagent ChargingSuzukiStep 1: Suzuki Coupling(90°C, 4h)Start->SuzukiCheck1LC-MS Check:Ar-Br Consumed?Suzuki->Check1Check1->SuzukiNo (Extend Time)AddPdAdd Pd/C & H2Check1->AddPdYesHydrogStep 2: Hydrogenation(RT, 12h)AddPd->HydrogCheck2LC-MS Check:Olefin Reduced?Hydrog->Check2Check2->HydrogNo (Increase H2 psi)WorkupCelite Filtration &pH AdjustmentCheck2->WorkupYes

Figure 2: Operational workflow with Critical Control Points (CCPs) for reaction monitoring.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Oxygen presence or degraded catalyst.[1]Ensure rigorous degassing.[1] Use fresh Pd(dppf)Cl₂.[1]
Protodeboronation Temperature too high or base too strong.[1]Lower temp to 80°C; switch base to Cs₂CO₃.[1]
Incomplete Hydrogenation Poisoning of Pd/C by sulfur/amines.[1]Filter the Suzuki mixture through silica plug before hydrogenation (if strictly necessary), or increase Pd/C loading.[1]
Boc Loss Acidic workup too aggressive.Use citric acid instead of HCl; keep pH > 3.0.

References

  • Suzuki-Miyaura Coupling of Tetrahydropyridines

    • Eastwood, P. R. (2000).[1] "Suzuki coupling of aryl halides with 1-N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester." Tetrahedron Letters, 41(19), 3705-3708.[1] Link

  • General Synthesis of 3-Arylpiperidines

    • Kuduk, S. D., et al. (2010).[1] "Synthesis and evaluation of 3-arylpiperidines as potent and selective dopamine D4 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 20(22), 6533-6537.[1] Link[1]

  • One-Pot Telescoping Strategies

    • Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link[1]

  • Compound Data (PubChem)

    • "3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid."[1][2] PubChem CID: 45073791.[1][3] Link[1]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SYN-3-PIP-BENZ-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

You are likely encountering yield attrition during the synthesis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid . This molecule presents a classic "medicinal chemistry triad" of challenges:

  • Steric Drag: The 3-position of the piperidine ring is sterically more demanding than the 4-position, often reducing cross-coupling efficiency.

  • Amphoteric Handling: The final product contains both a carboxylic acid and a carbamate-protected amine, complicating purification.

  • Protecting Group Sensitivity: The tert-butoxycarbonyl (Boc) group is acid-labile, restricting downstream hydrolysis options.

This guide bypasses standard textbook definitions to focus on yield-critical bottlenecks . We assume you are utilizing the most robust industrial route: Suzuki-Miyaura coupling of an enol triflate followed by hydrogenation.

Visual Workflow: The Optimized Pathway

The following diagram outlines the high-yield protocol. If your current route deviates (e.g., using direct alkyl-halide coupling), we strongly recommend switching to this Enol Triflate strategy to avoid


-hydride elimination side products.

G Start N-Boc-3-Piperidone Triflate Enol Triflate Intermediate Start->Triflate Tf2O, Base (Strict Anhydrous) Coupling Suzuki Coupling (Pd-Catalyzed) Triflate->Coupling 3-Boronobenzoate Pd(dppf)Cl2 Alkene Tetrahydropyridine Derivative Coupling->Alkene C-C Bond Formed Reduction Hydrogenation (Pd/C, H2) Alkene->Reduction Stereocontrol Hydrolysis Ester Hydrolysis (LiOH) Reduction->Hydrolysis Saturated Ester Product Target Acid (High Yield) Hydrolysis->Product Boc Intact

Figure 1: The "Enol Triflate" route minimizes side reactions common in direct alkylation strategies.[1]

Module 1: The Suzuki Bottleneck (The Yield Killer)

The Issue: You observe low conversion of the enol triflate or significant protodeboronation of the boronic acid. Root Cause: The 3-position enol triflate is less stable and more sterically hindered than its 4-isomer. Standard catalysts like


 often fail to drive this reaction to completion before the catalyst deactivates.
Protocol Optimization
  • Ligand Switch: Abandon

    
    . The oxidative addition into the sterically encumbered 3-position triflate requires a more active catalyst.
    
    • Recommendation: Use

      
        or 
      
      
      
      . For particularly stubborn substrates, bulky phosphine ligands like XPhos or SPhos are superior, as they facilitate both oxidative addition and reductive elimination in hindered systems.
  • Base Selection: Strong bases can degrade the enol triflate.

    • Recommendation: Use

      
       (3.0 equiv)  or 
      
      
      
      . Avoid hydroxides (
      
      
      ) in this step.
  • Solvent System:

    • Recommendation: 1,4-Dioxane/Water (9:1) or THF/Water (9:1). The trace water is essential for the boronic acid activation mechanism, but too much promotes protodeboronation.

Critical Checkpoint (TLC/LCMS)
  • Pass: Complete consumption of Triflate.

  • Fail: Presence of "Hydrolyzed Triflate" (reversion to ketone) indicates moisture in the triflation step, not the Suzuki step.

Module 2: Hydrogenation & Stereochemistry

The Issue: Incomplete reduction of the double bond or loss of the Boc group. Root Cause: The tetrahydropyridine double bond is sterically shielded by the Boc group and the aryl ring.

Protocol Optimization
  • Catalyst Loading: Standard 10% Pd/C is effective, but loading should be 10 wt% relative to the substrate.

  • Solvent Choice: Use Methanol or Ethanol .

    • Warning: Do NOT use acetic acid or acidic modifiers. While they speed up hydrogenation of pyridines, they risk removing the Boc group or forming N-ethyl byproducts via reductive alkylation with the solvent.

  • Pressure: 1 atm (balloon) is usually sufficient, but if the reaction stalls after 4 hours, increase to 50 psi (Parr shaker) .

Module 3: Hydrolysis (Protecting The Boc)

The Issue: The methyl/ethyl ester is cleaved, but the Boc group is also lost, yielding the free amino acid (which is water-soluble and hard to extract). Root Cause: Acidic hydrolysis (HCl/TFA) or harsh basic reflux.

The "Gold Standard" LiOH Protocol

This method is self-validating because it relies on the specific saponification rate difference between esters and carbamates (Boc).

  • Dissolve: Dissolve the saturated ester in THF/MeOH/Water (3:1:1) .

  • Reagent: Add LiOH

    
    H_2O (2.5 equiv) . Lithium hydroxide is milder than NaOH and less likely to attack the carbamate.
    
  • Temperature: Stir at Room Temperature . Do not heat above 40°C.

  • Workup (The Critical Step):

    • Acidify carefully with 1M citric acid or 1M KHSO_4 to pH 4-5.

    • Never use concentrated HCl, as the local acidity will cleave the Boc group instantly.

    • Extract immediately into Ethyl Acetate.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield in Step 1 (Triflate Formation) Moisture in reaction; Temperature too high.Use strictly anhydrous THF. Add

at -78°C . Ensure base (LDA or LiHMDS) is fresh.
Suzuki Coupling Stalls (<50% Conv.) Catalyst death; Steric hindrance.[1]Switch to

. Degas solvents thoroughly (sparge with Argon for 15 min).
Product is Water Soluble (Loss during Workup) Boc group lost; pH too high/low.Ensure pH is adjusted to ~4-5 during extraction. If Boc is lost, re-protect using

and

in situ before extraction.
Double Bond Migration Isomerization during Triflate formation.Use thermodynamic control vs. kinetic control bases. For 3-piperidone, kinetic control (LDA, -78°C) usually favors the correct enol.

Frequently Asked Questions (FAQ)

Q1: Can I use the 3-bromo-N-Boc-piperidine directly instead of the enol triflate? A: generally No , unless you use specialized photoredox or nickel catalysis. Direct coupling of secondary alkyl halides (sp3 carbons) with aryl boronic acids is notoriously difficult due to slow oxidative addition and rapid


-hydride elimination. The Enol Triflate route (sp2-sp2 coupling) is significantly more reliable for scale-up.

Q2: Why is my final product an oil instead of a solid? A: The target molecule contains a lipophilic Boc group and a hydrophilic acid. It often forms a "foam" rather than a crystal. Try triturating the oil with Hexanes/Diethyl Ether (9:1) or Pentane to induce precipitation.

Q3: Will the hydrogenation step reduce my benzoic acid ring? A: Under standard conditions (Pd/C, MeOH, Room Temp), the benzene ring is stable. It requires high pressure and Rhodium/Ruthenium catalysts to reduce the phenyl ring. Your aromatic acid moiety is safe.

References

  • Suzuki-Miyaura Coupling of Enol Triflates

    • Title: "Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Trifl
    • Source:Journal of Organic Chemistry (via PMC).
    • Relevance: Establishes the yield drop at the 3-position of piperidine and ligand requirements.
    • URL:[Link]

  • Hydrolysis Protocols (Boc Compatibility)

    • Title: "Hydrolysis of esters and dialkyl malonates medi
    • Source:Journal of the Mexican Chemical Society.
    • Relevance: Confirms the selectivity of hydrolysis in the presence of N-Boc groups.
    • URL:[Link][2][3][4][5][6][7]

  • Hydrogenation of Pyridine/Tetrahydropyridine

    • Title: "Catalytic Hydrogenation of Pyridine to Piperidine - Protocols."
    • Source: BenchChem Technical Support.[8][9]

    • Relevance: Provides standard operating procedures for Pd/C reduction of N-heterocycles.
  • General Synthesis of N-Boc-Piperidine-Aryl Derivatives

    • Title: "Process for Preparing 2-(1-(tert-Butoxycarbonyl)piperidine-4-yl)benzoic Acid" (Analogous Chemistry).[5]

    • Source: WO2019232010A1 (Google P
    • Relevance: Industrial scale conditions for similar scaffolds.
    • URL

Sources

purification of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-BOC-BENZ-001

Introduction

Welcome to the Purification Resolution Center. You are dealing with 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid , a molecule that presents a classic "Push-Pull" chromatographic challenge.

  • The "Pull" (Acidic Handle): The benzoic acid moiety (

    
    ) interacts strongly with silica silanols, leading to severe peak tailing and irreversible adsorption if not managed.
    
  • The "Push" (Labile Protection): The tert-butoxycarbonyl (Boc) group is acid-sensitive. While stable to base, it hydrolyzes in the presence of strong acids (TFA, HCl), especially during the concentration steps following chromatography.

This guide replaces standard operating procedures with causality-driven workflows . We will navigate the purification without compromising the Boc group or losing yield to the silica trap.

Module 1: Normal Phase Flash Chromatography

The Workhorse for Crude Isolation

The Core Problem: Silanol Drag

Unmodified silica gel (


) is slightly acidic (

). The benzoic acid protons hydrogen-bond with surface silanols, causing "streaking" or "tailing." This results in poor separation from impurities and lower recovery.
The Solution: Acidic Modification (The "1% Rule")

To fix this, we must flood the column with a weaker acid than the silanols but strong enough to keep the benzoic acid protonated (neutral).

  • Do NOT use: Trifluoroacetic acid (TFA). It is too strong and will cleave the Boc group upon concentration.

  • USE: Acetic Acid (AcOH) or Formic Acid (FA).[1][2]

Validated Protocol: The "Buffered" Flash
ParameterSpecificationRationale
Stationary Phase Spherical Silica (20–40 µm)Higher surface area/resolution than irregular silica.
Mobile Phase A Dichloromethane (DCM) + 1% AcOHNon-polar carrier; AcOH suppresses silanol activity.
Mobile Phase B Methanol (MeOH) + 1% AcOHPolar eluent; AcOH maintains constant pH.
Loading Strategy Solid Load (Celite or Silica)Dissolving in DCM/MeOH for liquid load often causes band broadening. Solid load creates a tight injection band.
Detection UV 254 nm + 280 nmThe benzoic acid chromophore is strong at 254 nm.

Step-by-Step Workflow:

  • Equilibration: Flush the column with 3 CV (Column Volumes) of 1% AcOH in DCM . Crucial: If you skip this, the acid modifier won't coat the silica before your sample hits it.

  • Gradient: Run a shallow gradient.

    • 0–5 min: 0% B (Isocratic hold to elute non-polar grease).

    • 5–20 min: 0%

      
       10% B.
      
    • 20–30 min: 10%

      
       20% B.
      
    • Note: Benzoic acid derivatives usually elute between 2–8% MeOH in DCM.

  • Post-Run: Evaporate fractions at

    
    C. Residual acetic acid will co-evaporate with solvents.
    
Decision Logic: Solvent System Selection

SolventSelection cluster_warning Critical Warning Start Crude Mixture Analysis Polarity Is the impurity profile highly polar? Start->Polarity DCMMMeOH System 2: DCM / MeOH + 1% AcOH Polarity->DCMMMeOH Yes (Polar impurities) Solubility Is sample soluble in Hexane/EtOAc? Polarity->Solubility No (Lipophilic impurities) HexEtOAc System 1: Hexane / EtOAc + 1% AcOH Solubility->HexEtOAc Yes Solubility->DCMMMeOH No (Precipitation risk) Warning NEVER use TEA/Ammonia (Forms salts -> Streaking)

Figure 1: Solvent System Decision Matrix. Note that base modifiers (TEA) are strictly prohibited for free acids as they form salts that stick to silica.

Module 2: Preparative HPLC (Reverse Phase)

The "Polishing" Step for >98% Purity

The Core Problem: The TFA Trap

In standard peptide chemistry, 0.1% TFA is the default buffer. For Boc-protected molecules, this is a critical error. While the Boc group might survive the HPLC run (20 mins), it will deprotect in the fraction collection tube as the acetonitrile evaporates and the TFA concentration rises, creating a "hot acid" environment.

The Solution: Volatile Weak Acids

Switch to Formic Acid (weaker than TFA) or Ammonium Formate .

Validated Protocol: C18 Reverse Phase
ParameterSpecificationRationale
Column C18 (End-capped)Prevents secondary interactions with residual silanols.
Mobile Phase A Water + 0.1% Formic AcidpH ~2.7. Keeps benzoic acid protonated (

) for retention.
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidOrganic modifier.
Gradient 5% B

95% B
Standard scouting gradient.
Workup Lyophilization (Freeze Dry)Preferred over rotavap to prevent heat-induced hydrolysis.

Why not basic pH? You could use Ammonium Bicarbonate (pH 10). This would deprotonate the acid to the carboxylate (


).
  • Risk: The molecule becomes extremely polar and may elute in the void volume (dead time) on C18.

  • Verdict: Acidic pH (Formic) is safer for retention, provided you avoid TFA.

Module 3: Troubleshooting & FAQs

Q1: I see my product peak splitting into two on the HPLC/NMR. Is it impure?

Diagnosis: Likely Rotamers .

  • Mechanism: The Boc-piperidine bond has restricted rotation (amide-like character). This creates two conformers that interconvert slowly on the NMR timescale (broad/split peaks) and sometimes on the HPLC timescale.

  • Test: Run the HPLC column at a higher temperature (e.g., 45–50°C). If the peaks merge or sharpen, it is rotameric, not an impurity. Do not discard fractions.

Q2: My mass balance is low (Yield < 60%). Where is the compound?

Diagnosis: Irreversible Adsorption or Precipitation .

  • Precipitation: If you injected a DMSO solution into a high-water mobile phase, the lipophilic Boc-acid might have precipitated at the column head. Fix: Use a "sandwich injection" or lower the water content at the start of the gradient.

  • Adsorption: If you used neutral silica without acid modifier, the compound is stuck to the silica. Fix: Flush the column with DCM/MeOH (9:1) containing 5% Acetic Acid to recover the material.

Q3: Can I use UV detection?

Yes. The benzoic acid moiety provides a distinct UV absorption.

  • Primary: 254 nm (Aromatic

    
    ).
    
  • Secondary: 210–220 nm (Amide/Carbonyl).[3] Warning: Formic acid and EtOAc absorb here; use 254 nm to avoid baseline drift.

Troubleshooting Workflow: Tailing Peaks

TailingFix Problem Problem: Peak Tailing / Streaking CheckMod Is Acid Modifier present? Problem->CheckMod AddAcid Add 1% AcOH to BOTH Solvent A and B CheckMod->AddAcid No CheckLoad Check Sample Loading CheckMod->CheckLoad Yes Overload Mass Overload? Reduce load to <1% of silica mass CheckLoad->Overload Broad Gaussian Peak Solubility Solubility Issue? Switch to Solid Load CheckLoad->Solubility Fronting or Split Peak

Figure 2: Diagnostic loop for peak shape issues.

References

  • Teledyne ISCO. (2012). Flash Chromatography of Acidic Compounds. Application Note AN76. Link

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. The Flash Purification Blog. Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Boc Stability and Cleavage Conditions). Wiley-Interscience.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Scientific Discussion Forum. Link

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Cleavage.Link

Sources

Technical Support Center: Synthesis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Architecture

Target Molecule: 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid Core Challenges: Unlike its achiral 4-isomer, the 3-substituted piperidine motif possesses a chiral center at C3. This introduces significant complexity regarding stereochemical integrity (racemization risk) and regioselectivity during cross-coupling. The synthesis typically proceeds via a Suzuki-Miyaura coupling of a 1,2,5,6-tetrahydropyridine intermediate, followed by olefin hydrogenation and ester hydrolysis.

Critical Failure Points:

  • Protodeboronation during Suzuki coupling.

  • Double-bond isomerization of the tetrahydropyridine intermediate.

  • Racemization of the C3 center during saponification.

  • Premature Boc-deprotection during acidic workups.

Visual Troubleshooting Framework

Diagram 1: Synthetic Pathway & Failure Mode Analysis

This diagram maps the standard synthetic route against thermodynamic and kinetic failure points.

SynthesisFailureModes Start Start: N-Boc-tetrahydropyridine boronate/triflate Coupling Step 1: Suzuki-Miyaura Coupling Start->Coupling Side1 FAILURE A: Protodeboronation (Loss of Boron) Start->Side1 High Temp/Base Intermed1 Intermediate: 3-Aryl-tetrahydropyridine Coupling->Intermed1 Side2 FAILURE B: Isomerization (Double bond migration) Coupling->Side2 Pd-Hydride species Hydrog Step 2: Hydrogenation (H2, Pd/C) Intermed1->Hydrog Intermed2 Intermediate: 3-Aryl-piperidine Ester Hydrog->Intermed2 Side3 FAILURE C: Over-reduction (Phenyl ring saturation) Hydrog->Side3 High Pressure/Rh Hydrolysis Step 3: Ester Hydrolysis (LiOH/NaOH) Intermed2->Hydrolysis Target Target: 3-(1-Boc-piperidin-3-yl) benzoic acid Hydrolysis->Target Side4 FAILURE D: Racemization (C3 Epimerization) Hydrolysis->Side4 Strong Base/Heat

Caption: Critical control points in the synthesis of 3-arylpiperidines. Red nodes indicate irreversible side reactions.

Technical Support Modules (Q&A)

Module A: Suzuki-Miyaura Coupling Issues

Context: Coupling N-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester with methyl 3-bromobenzoate.

Q1: Why is my boronic ester starting material disappearing without forming the product (Protodeboronation)?

  • Diagnosis: Heterocyclic boronic acids and esters, particularly those with basic nitrogens or vinyl positions, are prone to base-catalyzed protodeboronation. This pathway competes with transmetallation.

  • Mechanism: The base (necessary for the Suzuki mechanism) coordinates to the boron, forming a boronate "ate" complex. If transmetallation to Palladium is slow, this complex hydrolyzes, cleaving the C-B bond and replacing it with a proton.

  • Corrective Action:

    • Switch Base: Move from strong bases like

      
       or 
      
      
      
      to milder, anhydrous bases like
      
      
      or
      
      
      .
    • Water Control: Use strictly anhydrous conditions. Water accelerates protodeboronation.

    • Catalyst Load: Increase the catalyst activity (e.g., use Pd(dppf)Cl2 or XPhos Pd G2 ) to accelerate the productive cross-coupling rate over the decomposition rate [1].

Q2: I observe double-bond migration in the product. How do I prevent this?

  • Diagnosis: Isomerization of the enecarbamate double bond.

  • Root Cause: "Pd-H" (Palladium Hydride) species formed during the reaction can reversibly insert into the alkene, causing the double bond to migrate from the 3,4-position to the 2,3-position or even into the ring (aromatization to pyridine is possible if oxidants are present).

  • Corrective Action:

    • Avoid alcoholic solvents (isopropanol/ethanol) which can serve as hydride sources. Use 1,4-Dioxane or DMF .

    • Keep reaction times short.

Module B: Hydrogenation & Stereochemistry

Context: Reducing the tetrahydropyridine double bond to yield the saturated piperidine.

Q3: The hydrogenation is stalling, or I am reducing the benzoic aromatic ring. How do I tune selectivity?

  • Diagnosis: Chemoselectivity failure.

  • Expert Insight: The olefin in the tetrahydropyridine ring is sterically hindered by the Boc group.

  • Protocol Refinement:

    • Catalyst: Use 10% Pd/C (Type 39 or similar) . Avoid Platinum (PtO2) or Rhodium (Rh/C) as these are more aggressive toward aromatic rings.

    • Solvent: Use Methanol or Ethyl Acetate .

    • Pressure: Maintain mild pressure (1–3 bar / 15–45 psi). High pressures (>50 psi) increase the risk of reducing the benzoic acid moiety to a cyclohexyl carboxylic acid.

Q4: I lost the Boc group during hydrogenation. Why?

  • Diagnosis: Acid-mediated deprotection.

  • Root Cause: If you used a halogenated solvent (DCM/CHCl3) or if the Pd/C catalyst was not washed, trace HCl can form via hydrogenolysis of the solvent or residual chlorides on the catalyst.

  • Corrective Action: Add a scavenger base like sodium bicarbonate (1 eq) or triethylamine (0.1 eq) to the hydrogenation mixture to buffer any in-situ acid generation.

Module C: Hydrolysis & Racemization (The Critical Step)

Context: Saponification of Methyl 3-{1-Boc-piperidin-3-yl}benzoate to the free acid.

Q5: My product has low optical rotation (ee% dropped). Is the chiral center unstable?

  • Diagnosis: Base-catalyzed racemization.

  • Mechanism: The C3 proton is doubly activated :

    • Inductive withdrawal from the Boc-protected Nitrogen (beta-position).

    • Electronic withdrawal from the aromatic ring (alpha-position).

    • Under basic conditions (e.g., NaOH, reflux), this proton is acidic enough to be removed, forming a planar enolate-like intermediate which reprotonates racetically.

  • Data Table: Hydrolysis Conditions vs. Racemization Risk

ReagentTemp (°C)SolventRacemization RiskRecommendation
NaOH (1M) RefluxMeOH/H2OHIGH ⛔ Avoid
LiOH (2 eq) 25°CTHF/H2OLOW ✅ Preferred
TMSOK 40°CDMEMEDIUM ⚠️ Use for sterically hindered esters
Enzymatic 30°CBufferNEGLIGIBLE ✅ Best for high-value chiral material
  • Corrective Action:

    • Use Lithium Hydroxide (LiOH) in THF/Water (3:1) at room temperature . Li+ is a weaker Lewis acid than Na+ in this context and less likely to promote elimination/racemization.

    • Monitor reaction by LCMS and quench immediately upon consumption of starting material. Do not let it stir overnight.

Advanced Troubleshooting: Decision Tree

Diagram 2: Low Yield Investigation

Troubleshooting Start Problem: Low Overall Yield Step1 Check Step 1 (Suzuki): Is Boronate consumed? Start->Step1 CheckProd Is Product formed? Step1->CheckProd Yes CheckCat Check Catalyst/Base. Active Pd species? Step1->CheckCat No Yes1 Yes No1 No DeBoron Diagnosis: Protodeboronation. Switch to anhydrous base. CheckProd->DeBoron No (Only Ar-H found) Step2 Check Step 2 (Hydrog): Is Boc intact? CheckProd->Step2 Yes BocLost Diagnosis: Acidic impurities. Add NaHCO3 buffer. Step2->BocLost No Step3 Check Step 3 (Hydrolysis): Check ee% (Chiral HPLC) Step2->Step3 Yes Racemic Diagnosis: Racemization. Lower Temp, use LiOH. Step3->Racemic Low ee%

Caption: Systematic logic flow for isolating yield loss in 3-arylpiperidine synthesis.

References

  • Occhiato, E. G., et al. (2005).[1][2] "Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters." The Journal of Organic Chemistry, 70(18), 7324-7330.[2]

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 139(37), 13156–13165.

  • Beng, T. K., & Gawley, R. E. (2012). "Application of Dynamic Thermodynamic Resolution of N-Boc-2-lithiopiperidine to the Synthesis of Enantioenriched 2-Substituted Piperidines." Journal of the American Chemical Society, 134(36), 14727–14730.

  • PubChem Compound Summary. (n.d.). "3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid" (Analogous Structure Reference).[3] National Center for Biotechnology Information.

Sources

optimization of Boc protection step for piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Boc Protection for Piperidine Derivatives

Executive Summary & Mechanistic Insight

In the context of drug development, piperidine scaffolds are ubiquitous. Protecting the secondary amine with a Boc group is a critical first step to modulate solubility and prevent chemoselectivity issues in downstream cross-coupling or alkylation reactions.

While the reaction of di-tert-butyl dicarbonate (Boc₂O) with secondary amines is generally considered "standard," piperidine derivatives—especially those substituted at the C2 or C3 positions—present unique steric and electronic challenges. The reaction is driven by the nucleophilic attack of the piperidine nitrogen on the carbonyl of Boc₂O, followed by the collapse of the tetrahedral intermediate and the irreversible release of CO₂ and tert-butanol.

Key Optimization Variable: The rate-determining step is often the initial nucleophilic attack. For sterically hindered piperidines (e.g., 2-methylpiperidine), standard conditions often stall, leading to incomplete conversion or the temptation to use large excesses of Boc₂O, which complicates purification.

Core Protocols: The "Self-Validating" Systems

Do not rely on a "one-size-fits-all" approach. Choose the protocol based on your substrate's solubility and steric profile.

Protocol A: The Standard High-Throughput Method (DCM/TEA)

Best for: Unhindered piperidines, high solubility substrates.

  • Dissolution: Dissolve piperidine derivative (1.0 equiv) in DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv). Why? Neutralizes the acidic protons if starting from a salt, though strictly not required for free amines, it accelerates the reaction by buffering.

  • Reagent Addition: Add Boc₂O (1.1 equiv) dropwise at 0°C, then warm to Room Temperature (RT).

  • Monitoring: Check TLC/LCMS at 2 hours.

  • Workup: Wash with 0.5 M Citric Acid (removes unreacted amine)

    
     Sat. NaHCO₃ (removes acidic byproducts) 
    
    
    
    Brine.
Protocol B: The "Green" Catalytic Method (MeOH/Water)

Best for: Polar substrates, "Green" chemistry requirements, avoiding chlorinated solvents.

  • Setup: Suspend piperidine (1.0 equiv) in MeOH:Water (4:1).

  • Reaction: Add Boc₂O (1.2 equiv). No base is required if the amine is free.

  • Catalysis: Heat to 40-50°C. Why? Methanol acts as a proton-shuttle catalyst, stabilizing the transition state and accelerating the breakdown of Boc₂O without exogenous base. [1]

  • Workup: Evaporate MeOH. The product often precipitates from the remaining water or can be extracted with EtOAc.[1]

Troubleshooting & Optimization (Q&A)

Issue 1: Incomplete Conversion with Hindered Piperidines

Q: I am protecting a 2,6-disubstituted piperidine, and the reaction stalls at 60% conversion even after 24 hours. Should I add more Boc₂O?

A: Simply adding more Boc₂O often leads to difficult purification later. The issue is steric hindrance blocking the nucleophilic attack.

  • Solution: Switch solvent to Acetonitrile (MeCN) and add a catalytic amount of DMAP (4-Dimethylaminopyridine) (5-10 mol%).

  • Mechanism: DMAP attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium species, which is much more reactive toward the hindered piperidine nitrogen than Boc₂O itself.

  • Caution: DMAP is toxic and difficult to remove. Wash the organic layer thoroughly with 1M HCl or Citric Acid during workup to protonate and remove the DMAP.

Issue 2: Removal of Excess Boc₂O

Q: I used 1.5 equivalents of Boc₂O to force the reaction, but now I see residual Boc₂O in my NMR. It co-elutes with my product on silica. How do I remove it?

A: Boc₂O is not easily removed by standard aqueous washes.[2] Use a "Scavenger Quench" method before workup.

  • Protocol: Add N,N-dimethylethylenediamine (0.5 - 1.0 equiv relative to excess Boc₂O) to the reaction mixture and stir for 20 minutes.

  • Result: The amine reacts rapidly with excess Boc₂O to form a polar, basic urea derivative.

  • Purification: This derivative is easily removed by an acidic aqueous wash (Citric Acid or dilute HCl), leaving your neutral N-Boc piperidine in the organic layer. [2]

Issue 3: Regioselectivity (Amino-piperidines)

Q: My substrate is 4-amino-piperidine. I want to protect the secondary ring amine but leave the primary exocyclic amine free. Is this possible?

A: Direct selectivity is difficult because the primary amine is less sterically hindered, though the secondary amine is more nucleophilic.

  • Strategy: You cannot rely on kinetics alone.

  • Alternative: Use a copper-chelated protection strategy. Complex the diamine with Cu(II), which often binds the primary amine more tightly, leaving the secondary amine available for reaction with Boc₂O. Alternatively, protect the primary amine with a group orthogonal to Boc (e.g., Cbz) first, if synthetic route allows.

Visualizing the Optimization Logic

The following diagram illustrates the decision-making process for selecting conditions and troubleshooting common failure modes.

BocOptimization Start Start: Piperidine Substrate SolubilityCheck Is substrate soluble in DCM? Start->SolubilityCheck StericCheck Is N-position hindered? (e.g., 2-subst.) SolubilityCheck->StericCheck Yes ProtocolB Protocol B: THF/Water + NaOH (Polar/Salt) SolubilityCheck->ProtocolB No ProtocolA Protocol A: DCM + TEA (Standard) StericCheck->ProtocolA No ProtocolC Protocol C: MeCN + DMAP (cat.) (Hindered) StericCheck->ProtocolC Yes Monitor Monitor Reaction (2-4 h) ProtocolA->Monitor ProtocolB->Monitor ProtocolC->Monitor Incomplete Incomplete Conversion? Monitor->Incomplete Incomplete->ProtocolC Switch/Add DMAP ExcessBoc Excess Boc2O Remaining? Incomplete->ExcessBoc Conversion OK Scavenger Add Scavenger: N,N-dimethylethylenediamine ExcessBoc->Scavenger Yes Workup Acidic Wash (Citric Acid) -> Bicarb -> Brine ExcessBoc->Workup No Scavenger->Workup Final Pure N-Boc Piperidine Workup->Final

Caption: Decision tree for selecting reaction conditions and troubleshooting incomplete conversion or excess reagent removal.

Comparative Data: Solvent & Base Selection

The choice of solvent impacts reaction rate and environmental profile.

Solvent SystemBaseReaction RateGreen ScoreComments
DCM TEAFastLowStandard method. Good solubility for lipophilic piperidines.
THF/H₂O (1:1) NaOH/Na₂CO₃ModerateMediumBest for piperidine salts (e.g., HCl salt). Biphasic.
MeOH None / HeatFastHigh"Green" method. Methanol accelerates Boc₂O breakdown.[3] [1]
MeCN DMAP (cat.)[4]Very FastLowCritical for hindered substrates. Harder to remove DMAP.
Water NoneSlowHighOnly for highly water-soluble amines. Poor solubility for Boc₂O. [3]

References

  • Reddit r/OrganicChemistry. Help Removing Excess Boc Anhydride. (2023).[5][6] [Link]

  • National Institutes of Health (NIH). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (Accessed 2026-01-28). [Link]

Sources

challenges in the scale-up of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Technical Support Hub. Current Status: Operational Subject: Troubleshooting Scale-Up Anomalies for Ticket ID #SC-3PB-2024

System Overview & Synthetic Strategy

You are encountering challenges in the scale-up (100g – 1kg range) of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid . This molecule combines an ionizable carboxylic acid tail with a lipophilic, Boc-protected piperidine ring.

The most robust industrial route typically avoids direct sp3-sp2 coupling due to poor yields. Instead, we recommend and support the "Pyridine Reduction Route" or the "Enol-Triflate Route." This guide focuses on the Pyridine Reduction Route as it is the most common source of scale-up tickets regarding heterogeneous catalysis and impurity control.

Master Workflow Diagram

The following logic flow illustrates the critical path and potential failure points.

SyntheticRoute Start Starting Materials: 3-Bromopyridine + 3-Carboxyphenylboronic Acid Step1 Step 1: Suzuki-Miyaura Coupling (Pd Catalyst, Base, Heat) Start->Step1 Inert Atmosphere Inter1 Intermediate 1: 3-(3-Pyridyl)benzoic acid Step1->Inter1 Yield Risk: Homocoupling Step2 Step 2: Heterogeneous Hydrogenation (Pt/C or Pd/C, H2, Acidic MeOH) Inter1->Step2 Catalyst Poisoning Risk Inter2 Intermediate 2: 3-(3-Piperidyl)benzoic acid (Salt) Step2->Inter2 Exotherm/Pressure Step3 Step 3: Boc Protection (Boc2O, Base, pH Control) Inter2->Step3 pH Adjustment Final Target Product: 3-{1-[(Boc]piperidin-3-yl}benzoic acid Step3->Final Isolation

Figure 1: Critical path for the synthesis of the target scaffold. Blue nodes indicate chemical transformations; red nodes indicate high-risk scale-up steps.

Troubleshooting Modules (Q&A)

Ticket #001: Suzuki Coupling Stalls at 60% Conversion

User Report: "We scaled from 5g to 100g. The reaction stalls after 4 hours. Adding more catalyst doesn't help."

Root Cause Analysis: At scale, mass transfer limitations and oxygen ingress are the primary antagonists in Suzuki couplings. 3-pyridyl boronic acids (or their reverse partners) are prone to protodeboronation, where the boron group is cleaved by water/base before coupling occurs [1]. Furthermore, Palladium(0) is rapidly deactivated by trace oxygen, which is harder to exclude in larger vessels.

Resolution Protocol:

  • Switch the Base: If using

    
    , switch to 
    
    
    
    or
    
    
    . These bases often facilitate faster transmetalation in sterically demanding or heteroaryl systems [2].
  • Degassing is Non-Negotiable: Sparging with nitrogen for 15 minutes is insufficient for >1L volumes. Use a vacuum/backfill cycle (3x) on the solvent before adding the catalyst.

  • Ligand Selection: Standard

    
     often fails here. Upgrade to Pd(dppf)Cl2  or XPhos Pd G2 . These bulky, electron-rich ligands protect the active Pd center and accelerate the oxidative addition into the electron-deficient pyridine ring [3].
    
Ticket #002: Hydrogenation "Poisoning" & Incomplete Reduction

User Report: "Step 2 (Pyridine reduction) works in the Parr shaker (500mg) but fails in the 2L autoclave. We see starting material and partially reduced intermediates."

Root Cause Analysis: Pyridines are notorious catalyst poisons. They bind strongly to the metal surface (Pt or Pd) via the nitrogen lone pair, inhibiting H2 adsorption. In small batches, high catalyst loading masks this. At scale, the lower catalyst-to-substrate ratio exposes the poisoning effect [4].

Resolution Protocol:

  • Protonate the Pyridine: Run the reaction in acidic methanol (e.g., 1.1 eq HCl or Acetic Acid). Protonating the nitrogen (

    
    ) prevents it from coordinating tightly to the catalyst surface, freeing active sites for hydrogenation [5].
    
  • Catalyst Choice: Switch from Pd/C to PtO2 (Adam’s Catalyst) or Rh/C if Pd/C is sluggish. Platinum is generally superior for reducing pyridines to piperidines under milder pressures (50-100 psi) [6].

  • Temperature Control: Maintain 50-60°C. Room temperature is often insufficient for complete pyridine reduction at scale, but exceeding 80°C risks reducing the benzoic acid aromatic ring (over-reduction).

Ticket #003: Residual Palladium >1000 ppm

User Report: "The final product is grey/off-white. ICP-MS shows high Pd levels. Recrystallization isn't removing it."

Root Cause Analysis: The "pyridine-like" nitrogen in the precursors and the carboxylic acid in the product act as ligands, sequestering Palladium in the product stream. Standard crystallization often co-precipitates these Pd-complexes.

Resolution Protocol: Do not rely on crystallization alone. Implement a Scavenger Step before the final Boc protection workup.

Scavenger Selection Table:

Scavenger TypeFunctional GroupTarget MechanismRecommended For
SiliaMetS® Thiol SH (Thiol)Binds Pd(II) & Pd(0)General purpose, broad compatibility [7].
SiliaMetS® TAAcOH Triamine + AcidChelatingHigh affinity for Pd in the presence of amines.
Activated Carbon N/AAdsorptionAvoid if possible; yield loss of product is high due to the lipophilic Boc group.

Action: Treat the crude Step 1 or Step 2 intermediate solution with SiliaMetS® Thiol (4 eq vs Pd) at 50°C for 1 hour, then filter. This is far more effective than treating the final Boc-protected solid [8].

Ticket #004: Boc Protection Exotherm & pH Drift

User Report: "Upon adding Boc anhydride to the piperidine intermediate, the temperature spiked, and the yield was low."

Root Cause Analysis: The reaction of amines with


 is exothermic. Furthermore, the reaction generates tert-butanol and 

(if carbonate bases are used), or simply acid. If the pH drops below 8, the amine becomes protonated (ammonium salt) and unreactive toward

. If the pH is >12,

hydrolyzes rapidly to t-butanol and

, wasting reagent [9].

Resolution Protocol:

  • Controlled Addition: Dissolve

    
     in a solvent (DCM or THF) and add it dropwise to the amine solution at 0°C. Do not add neat 
    
    
    
    rapidly.
  • pH Stat/Buffer: Use a biphasic system (DCM/Water) with NaOH or K2CO3 to maintain pH ~10-11. Alternatively, use Triethylamine (2.5 eq) in DCM, but ensure cooling is active.

  • Stoichiometry: Use 1.1 to 1.2 equivalents of

    
    . Large excesses are difficult to remove without chromatography.
    

Quality Control: Impurity Profile

When analyzing your final material, watch for these specific scale-up impurities:

  • Des-Boc Amine: Result of acidic workup (pH < 4) or thermal instability during drying. Fix: Keep workup pH > 5; dry < 45°C.

  • Ethyl/Methyl Ester: If Step 2 (Hydrogenation) was done in MeOH/EtOH with strong acid and heat, you may have esterified the benzoic acid. Fix: Saponify with LiOH before Boc protection.

  • Stereoisomers: The piperidine ring is chiral. If you used a racemic synthesis, you have a racemate. If you require a specific enantiomer, you must perform Chiral SFC or Salt Resolution (e.g., using Tartaric acid derivatives) at the Intermediate 2 stage (before Boc protection) [10].

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Standard reference for base selection in Suzuki coupling).
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive text on poisoning mechanisms).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Details acid-promoted pyridine reduction).
  • Maegawa, T., et al. (2007). Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions.[1] Chemistry – A European Journal, 13(20), 5937-5943. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Application Note. (2023). Metal Scavenging Solutions for Pharmaceutical Industry. Link

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(18), 6368–6380. Link

  • Francotte, E., & Lindner, W. (2006). Chirality in Drug Research. Wiley-VCH.

Sources

troubleshooting failed coupling reactions with 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Coupling Protocols for 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Amide Couplings with CAS 908334-19-0

Executive Summary & Molecule Analysis

The Molecule: 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid Structural Vulnerabilities:

  • Benzoic Acid Moiety: Aromatic carboxylic acids exhibit lower electrophilicity at the carbonyl carbon compared to aliphatic acids due to resonance stabilization with the phenyl ring. This often leads to slow activation and incomplete conversion.

  • Boc-Piperidine Ring: The tert-butoxycarbonyl (Boc) group is acid-labile. Standard activation methods involving thionyl chloride (

    
    ) or unbuffered oxalyl chloride generate 
    
    
    
    , which will rapidly deprotect the amine, leading to polymerization or self-coupling side reactions.
  • Steric Bulk: The piperidine ring at the meta position adds significant steric bulk, hindering the approach of nucleophiles (amines), particularly if the amine partner is also hindered.

Pre-Reaction Diagnostics (The "Why" of Failure)

Before attempting a rescue protocol, run this diagnostic checklist. Most failures stem from these three variables:

Diagnostic ParameterCritical CheckThe "Silent Killer"
Stoichiometry Are you using >2.0 eq of Base (DIEA/NMM)?Salt Formation: If your amine partner is an HCl salt, you need 1 extra equivalent of base to free the amine. If not, the coupling will stall at 0% conversion.
Solvent Quality Is your DMF/DMAc anhydrous?Hydrolysis: Activated esters (OBt/OAt) hydrolyze rapidly in wet solvent. The acid regenerates, and the coupling reagent is consumed.
Boc Integrity Did you use an acidic activator?Premature Deprotection: Using

or strong Lewis acids can cleave the Boc group in situ, creating a free amine that competes with your target amine.

Decision Tree: Troubleshooting Workflow

Use this logic flow to determine your next step based on your current failure mode.

Troubleshooting Start Reaction Failed CheckLCMS Analyze Crude via LCMS Start->CheckLCMS SM_Remains Major Peak: Starting Material (Acid) CheckLCMS->SM_Remains No Reaction Prod_Trace Trace Product / Low Yield CheckLCMS->Prod_Trace Stalled Byprod_Urea Peak: N-Acyl Urea CheckLCMS->Byprod_Urea Wrong Reagent Byprod_DesBoc Peak: Des-Boc Amine (M-100) CheckLCMS->Byprod_DesBoc Acidic Action_Activation Issue: Poor Activation Switch to HATU or T3P SM_Remains->Action_Activation Action_Sterics Issue: Steric Hindrance Use Mixed Anhydride Method Prod_Trace->Action_Sterics Action_Additives Issue: Slow Kinetics Add HOAt/HOBt Byprod_Urea->Action_Additives Action_Protecting Issue: Acidic Conditions Avoid SOCl2; Use Neutral Workup Byprod_DesBoc->Action_Protecting

Caption: Diagnostic logic flow for identifying the root cause of coupling failure based on LCMS data.

Recommended Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: Difficult amines, low reactivity acids, and preventing racemization.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester) which reacts faster than standard OBt esters.

  • Dissolve: 1.0 eq of Benzoic Acid SM in anhydrous DMF (0.1 M concentration).

  • Base: Add 2.0 eq (3.0 eq if amine is a salt) of DIPEA (Hünig's Base) . Stir for 5 min.

  • Activate: Add 1.1 eq of HATU . Stir for 15-30 min at RT. Solution should turn yellow/orange.

  • Couple: Add 1.1 eq of Amine Partner .

  • Monitor: Stir at RT for 2-16 hours. Monitor by LCMS.[1][2]

  • Quench: Dilute with EtOAc, wash with Sat.

    
      (NOT HCl), then Brine.
    
Protocol B: The "Rescue" (Mixed Anhydride)

Best for: Extremely sterically hindered amines where HATU fails.

Mechanism: Creates a highly electrophilic anhydride intermediate.

  • Dissolve: 1.0 eq of Benzoic Acid SM in anhydrous THF under

    
    .
    
  • Cool: Chill to -15°C (Ice/Salt bath).

  • Base: Add 1.2 eq of N-Methylmorpholine (NMM) .

  • Activate: Dropwise add 1.1 eq of Isobutyl Chloroformate (IBCF) .

    • Critical: Stir for exactly 15-20 minutes. Too long = decomposition; too short = incomplete activation.

  • Couple: Add 1.2 eq of Amine Partner (dissolved in minimal THF).

  • Warm: Allow to warm to RT slowly over 2 hours.

Troubleshooting Q&A (FAQs)

Q1: I see a major peak at M+135 (or similar) instead of my product. What is it? A: This is likely the N-acyl urea byproduct .

  • Cause: If you used EDC or DCC, the activated O-acylisourea rearranged because the amine attack was too slow (due to the steric bulk of the piperidine).

  • Fix: Switch to HATU or T3P . These reagents suppress this rearrangement. Alternatively, add HOAt to your EDC reaction to trap the active ester.

Q2: My Boc group disappeared! I see [M-100] mass in the crude. A: You likely exposed the reaction to acid.

  • Cause 1: Did you try to make the acid chloride using Thionyl Chloride (

    
    )? This generates 
    
    
    
    gas, which strips Boc groups instantly.
  • Cause 2: Did you wash your organic layer with 1M

    
     during workup?
    
  • Fix: Never use

    
     with Boc groups. If you need an acid chloride, use Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) which is neutral. For workup, use 10% Citric Acid or 
    
    
    
    instead of
    
    
    .

Q3: The reaction is stuck at 50% conversion. Adding more HATU doesn't help. A: You likely have "Product Inhibition" or base depletion.

  • Fix: Check the pH. As the reaction proceeds, HOBt/HOAt is released, which can lower the pH and protonate the amine. Add another 0.5 eq of DIPEA. If that fails, the product might be coordinating to the active site; try switching solvent to DMAc or NMP, or use the Mixed Anhydride Protocol (Protocol B) to force the reaction.

Q4: My product is an oil/gum and I can't crystallize it. A: This is common with Boc-piperidine derivatives due to Rotamers .

  • Explanation: The Boc group and the piperidine ring adopt multiple stable conformations (chair/boat and cis/trans carbamate rotamers) that interconvert slowly on the NMR time scale. This prevents lattice formation (crystallization).

  • Fix: Do not assume it is impure. Run a High-Temp NMR (50°C) to coalesce the rotamer peaks. Purify via Reverse Phase Flash Chromatography (C18) and lyophilize to get a solid powder.

References

  • Montalbetti, C. A., & Falque, V. (2005).[3][4] Amide bond formation and peptide coupling.[2][3][5][6][7] Tetrahedron, 61(46), 10827-10852.[3]

    • Foundational text for reagent selection (H
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Source for mechanism of N-acyl urea byproduct formation.[8]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[4][6] Tetrahedron, 60(11), 2447-2467.

    • Details the superiority of Phosphonium/Uronium salts (H
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. Authoritative source on Boc stability (acid sensitivity).

Sources

Technical Support Center: Handling & Coupling of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2024-BP3 • Version: 2.1 • Status: Active Target Audience: Medicinal Chemists, Process Chemists, CMC Leads

Core Technical Overview

The "Benzylic Stability" Paradox The molecule 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (hereafter Compound-BP3 ) presents a specific stereochemical challenge. The chiral center is located at the C3 position of the piperidine ring.

  • Structural Vulnerability: The C3 proton is benzylic (attached to the phenyl ring) and located in a piperidine ring protected by a carbamate (Boc). While not as acidic as an

    
    -amino acid proton, the benzylic position has significantly reduced pKa (~28–32) compared to a standard alkyl proton.
    
  • The Risk: Under standard amide coupling conditions, this center is generally configurationally stable. However, racemization (or epimerization) is frequently observed due to three specific upstream or process errors:

    • Harsh Saponification: Generating the acid from an ester precursor using strong hydroxide bases at high temperatures.

    • Over-Basification: Using excessive tertiary amine base (DIPEA/TEA > 4 equiv) during activation.

    • Acid Chloride Activation: Using thionyl chloride (

      
      ) or oxalyl chloride with DMF heating.
      

Troubleshooting Guides (Q&A Format)

Module A: Input Quality & Precursor Handling

Q: I am observing 10-15% racemization in my final product. Is the coupling reagent (HATU) responsible? A: It is statistically more likely that your starting material (BP3) was already partially racemized before the coupling reaction began.

  • Root Cause: If you generated BP3 from a methyl/ethyl ester using LiOH or NaOH at reflux, you likely deprotonated the benzylic center.

  • Diagnostic Step: Run chiral HPLC/SFC on the starting acid (BP3) before the reaction.

  • Corrective Protocol (Mild Hydrolysis):

    • Reagent: Use Lithium Hydroxide (LiOH) or Barium Hydroxide (

      
      ).
      
    • Solvent: THF:Water (3:1).

    • Temperature: Strictly Room Temperature (20–25°C) . Do not heat.

    • Time: Monitor by LCMS. Stop immediately upon conversion.

Module B: Amide Coupling Optimization

Q: I need to couple BP3 with a non-nucleophilic aniline. Can I convert it to the acid chloride using oxalyl chloride? A: Avoid acid chlorides for this scaffold if enantiopurity is critical. The generation of HCl combined with thermal energy and the highly electrophilic nature of the acid chloride facilitates enolization-like mechanisms at the benzylic position.

  • Recommended Workflow: Use a Mixed Anhydride or Activated Ester approach.

  • Protocol (The "Safe Activation" Method):

    • Dissolve: BP3 (1.0 equiv) in dry DCM or DMF.

    • Base: Add DIPEA (2.0 equiv, strictly controlled). Do not use large excesses.

    • Activator: Add T3P (Propylphosphonic anhydride) or HATU (1.1 equiv) at 0°C .

    • Addition: Add the amine substrate.[1]

    • Warm: Allow to warm to RT only after 1 hour.

Q: My reaction is sluggish. Can I add DBU or stronger bases to push conversion? A: Absolutely not. DBU is a strong amidine base capable of deprotonating the benzylic C3 proton over time, leading to rapid racemization. If the reaction is slow:

  • Switch Solvent: Move from DCM to DMF or NMP (higher dielectric constant stabilizes the transition state).

  • Switch Catalyst: Use HOAt or OxymaPure as an additive to accelerate the reaction without increasing basicity.

Module C: Deprotection & Stability

Q: Does removing the Boc group (TFA/DCM) risk racemization? A: Generally, no . Acidic deprotection (TFA or HCl/Dioxane) does not affect the benzylic stereocenter.

  • The Hidden Risk: The risk arises during the work-up . If you neutralize the amine salt with strong base (NaOH/KOH) and extract, the free amine—now unprotected—can undergo intramolecular reactions or oxidation over time.

  • Best Practice: Isolate the piperidine as the HCl or TFA salt . Do not store as the free base oil for extended periods.

Diagnostic Visualization

Figure 1: Decision Tree for Racemization Troubleshooting

This diagram guides you through identifying the source of stereochemical loss.

RacemizationTroubleshooting Start Problem: Low ee% in Final Product CheckInput Step 1: Check Input Material (BP3) Run Chiral SFC on Acid Start->CheckInput InputRacemic Is Input Racemic? CheckInput->InputRacemic YesInput Source: Hydrolysis Step InputRacemic->YesInput Yes (<98% ee) NoInput Source: Coupling Step InputRacemic->NoInput No (>99% ee) FixHydrolysis Action: Switch to Enzymatic or Low-Temp LiOH Hydrolysis YesInput->FixHydrolysis CheckCoupling Analyze Coupling Conditions NoInput->CheckCoupling IsAcidChloride Using SOCl2/Oxalyl Cl? CheckCoupling->IsAcidChloride YesAcidCl Action: Switch to T3P or HATU Avoid Thermal Activation IsAcidChloride->YesAcidCl Yes NoAcidCl Check Base Stoichiometry IsAcidChloride->NoAcidCl No ExcessBase Base > 3.0 equiv? NoAcidCl->ExcessBase YesBase Action: Limit Base to 2.0-2.5 eq Use Collidine (weaker base) ExcessBase->YesBase Yes NoBase Action: Check Reaction Time Prolonged exposure >24h risks epimerization ExcessBase->NoBase No

Caption: Diagnostic flow for isolating the root cause of enantiomeric excess (ee) loss during BP3 processing.

Figure 2: Mechanistic Pathway of Benzylic Epimerization

Understanding how the stereocenter is lost is crucial for prevention.

Mechanism Reactant Chiral BP3 (S-Enantiomer) Intermediate Planar Enolate/Radical (Achiral Intermediate) Reactant->Intermediate Loss of H+ Product Racemic Mixture (R/S-BP3) Intermediate->Product Reprotonation Base Strong Base / Heat (Deprotonation of Benzylic H) Base->Intermediate Radical Photoredox / Trace Metals (HAT Mechanism) Radical->Intermediate

Caption: Epimerization occurs via deprotonation of the benzylic proton (C3), leading to a planar intermediate that reprotonates indiscriminately.

Quantitative Data: Base Selection Guide

The following table summarizes the risk profile of common bases used in coupling Compound-BP3 .

Base ReagentpKa (Conj. Acid)Risk LevelRecommendation
Pyridine 5.2LowSafe, but often too weak for HATU couplings. Good for acid chlorides.
Collidine 7.4LowRecommended for sensitive couplings. Sufficient basicity, low racemization risk.
NMM (N-methylmorpholine) 7.4Low-MediumGood alternative to DIPEA.
DIPEA (Hunig's Base) 10.75MediumStandard. Limit to 2.0–2.5 equiv. High risk if heated.
TEA (Triethylamine) 10.75MediumSimilar to DIPEA but more nucleophilic (risk of competing reactions).
DBU 12.0Critical DO NOT USE. Will deprotonate benzylic center rapidly.
NaH / KOtBu >15Fatal Immediate racemization.

References

  • Beak, P., & Lee, W. K. (1990).

    
    -Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. Journal of Organic Chemistry. Link (Foundational mechanism on benzylic/alpha-amino lithiation risks).
    
  • Han, C., et al. (2019). Visible Light-Mediated, Diastereoselective Epimerization of Piperidines. Journal of the American Chemical Society.[2][3][4] Link (Demonstrates the lability of the C3-H bond in piperidines under radical conditions).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link (Comprehensive review on racemization suppression during coupling).

  • Bachem Technical Guides. (2024). Peptide Coupling Reagents & Racemization.[5][6]Link (Industry standard protocols for preventing racemization in sensitive amino-acid-like derivatives).

  • Pfizer Process Development. (2012). Kinetic Resolution and Epimerization of Piperidine Derivatives. Organic Process Research & Development. Link (General reference for process safety in piperidine scale-up).

Sources

Technical Support Center: Non-Boc Nitrogen Protection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PIP-SYN-004 Subject: Alternative Protecting Groups for Piperidine Scaffolds (Beyond Boc) Status: Open Assigned Specialist: Senior Application Scientist

Introduction: Why Move Beyond Boc?

While tert-butyloxycarbonyl (Boc) is the workhorse of amine protection, it is not a universal solution. In piperidine synthesis, specifically during the development of complex alkaloids or piperidine-based pharmacophores, Boc often fails due to:

  • Acid Sensitivity: The requirement for TFA or HCl for removal is incompatible with acid-labile moieties (e.g., acetals, silyl ethers).

  • Orthogonality: Multi-step syntheses often require three or more orthogonal protecting groups.

  • Volatility: The isobutylene byproduct can be problematic in large-scale flow chemistry.

This guide details the three primary alternatives—Fmoc , Cbz , and Alloc/Teoc —providing validated protocols and troubleshooting workflows for each.

Module 1: Selection Logic & Decision Matrix

Start here to select the correct group for your specific synthetic route.

Comparative Analysis of Protecting Groups
GroupReagent for ProtectionCleavage ConditionStability Profile"Killer App"
Boc Boc₂OAcid (TFA, HCl)Stable to Base, Nucleophiles, H₂Standard usage; cheap.
Fmoc Fmoc-Cl / Fmoc-OSuBase (Piperidine, DBU)Stable to Acid, H₂Orthogonal to acid-labile groups.
Cbz (Z) Cbz-ClH₂/Pd or Strong Acid (HBr)Stable to Base, Mild AcidBest for acid-sensitive targets.
Alloc Alloc-ClPd(0) + ScavengerStable to Acid, BaseTotal orthogonality (3rd dimension).
Teoc Teoc-OSuFluoride (TBAF)Stable to Acid, Base, H₂Cleavage under neutral conditions.
Decision Tree: Selecting the Right Group

Use this logic flow to determine the optimal protecting group based on your substrate's vulnerabilities.

ProtectionLogic Start Start: Substrate Analysis AcidSens Is the substrate acid-sensitive? Start->AcidSens BaseSens Is the substrate base-sensitive? AcidSens->BaseSens Yes Boc Stick with Boc AcidSens->Boc No Ortho Need 3rd layer of orthogonality? BaseSens->Ortho Yes Fmoc Select Fmoc (Base Labile) BaseSens->Fmoc No Cbz Select Cbz (Hydrogenolysis) Ortho->Cbz No (H2 tolerated) Alloc Select Alloc (Pd(0) Labile) Ortho->Alloc Yes (Metal tolerated) Teoc Select Teoc (Fluoride Labile) Ortho->Teoc Yes (Si tolerated)

Figure 1: Decision matrix for selecting nitrogen protecting groups based on substrate stability and orthogonality requirements.

Module 2: The Fmoc Protocol (Base-Labile)

Best for: Substrates containing acid-labile groups (e.g., ketals, TBDMS ethers).

The Mechanism & The Problem

Fmoc removal relies on an E1cB elimination mechanism. The base abstracts the acidic proton at the fluorenyl 9-position, releasing the amine, CO₂, and dibenzofulvene (DBF) .[1][2]

  • Critical Issue: DBF is a highly reactive electrophile.[2] If not scavenged, it will re-attach to your newly liberated piperidine amine.

Standard Operating Procedure (SOP): Fmoc Removal
  • Dissolution: Dissolve Fmoc-piperidine (1.0 equiv) in DMF (0.1 M).

  • Reagent: Add 20% (v/v) Piperidine in DMF.

    • Note: In this reaction, piperidine acts as both the base and the scavenger for DBF.[1][2]

  • Reaction: Stir at RT for 30–60 minutes.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove high-boiling DMF.

  • Purification: Flash chromatography (DBF elutes at the solvent front; amine is polar).

Troubleshooting Guide
SymptomDiagnosisSolution
UV-active impurity (non-polar) persists. Dibenzofulvene (DBF) contamination.Wash crude solid with hexanes or Et₂O (DBF is soluble; free amine salt is not).
Yield is >100% and NMR shows aromatic multiplet. DBF-Amine Adduct formed.The scavenging failed. Repeat reaction with DBU (2 eq) + 1-Octanethiol (10 eq) . The thiol is a superior scavenger to piperidine.
Reaction is sluggish (Steric hindrance). 2,6-disubstituted piperidines block deprotonation.Switch solvent to 50% Piperidine/DMF or heat to 40°C.
Module 3: The Cbz Protocol (Hydrogenolysis)

Best for: Final step deprotection or when base sensitivity is a concern.

The Protocol: Catalytic Transfer Hydrogenation

Standard H₂ balloons are hazardous and inconsistent. Transfer hydrogenation using ammonium formate is the preferred "Support Center" recommendation for reproducibility.

  • Setup: Charge a flask with Cbz-piperidine (1.0 equiv) and MeOH (0.1 M).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).[3]

    • Safety: Add catalyst under a blanket of nitrogen to prevent ignition of methanol vapors.

  • Donor: Add Ammonium Formate (3.0–5.0 equiv).

  • Reaction: Reflux (65°C) for 1–4 hours.

    • Visual Cue: Evolution of CO₂ and NH₃ gas (bubbling) indicates initiation.

  • Workup: Filter through a Celite pad (Caution: Pd residues are pyrophoric; keep wet). Concentrate filtrate.[4]

Troubleshooting Guide
SymptomDiagnosisSolution
Reaction stalls at 50% conversion. Catalyst poisoning (Sulfur/Amines).Add fresh catalyst. If substrate contains Sulfur (e.g., thiophene), H₂/Pd will fail. Switch to HBr/Acetic Acid or BCl₃ .
Halogen on ring is reduced (Dehalogenation). Pd removes I/Br/Cl.Switch to Zn/Acetic Acid or use a poisoned catalyst (e.g., Pd/CaCO₃).
Ammonium salts contaminate product. Excess formate remains.Sublimation of NH₄HCO₂ (high vac) or aqueous basic wash (NaOH) to liberate free base.
Module 4: The Alloc Protocol (Orthogonal)

Best for: Complex natural product synthesis where Acid/Base/H₂ conditions are all forbidden.

The Mechanism: Tsuji-Trost Allylation

Pd(0) complexes the allyl group.[5][6] A nucleophilic scavenger is required to intercept the allyl cation and regenerate the catalyst.

AllocMech Substrate Alloc-Piperidine Complex Pi-Allyl Pd Complex + Carbamate Anion Substrate->Complex Oxidative Addition Pd0 Pd(PPh3)4 Pd0->Complex Product Free Piperidine + Allyl-Scavenger Complex->Product Nucleophilic Attack Scavenger Scavenger (PhSiH3 or NDMBA) Scavenger->Product

Figure 2: The Alloc deprotection cycle requiring a sacrificial scavenger.

SOP: Alloc Removal
  • Solvent: Degassed DCM or THF (Oxygen kills the catalyst).

  • Scavenger: Add Phenylsilane (PhSiH₃) (2.0 equiv) OR 1,3-Dimethylbarbituric acid (NDMBA) .

  • Catalyst: Add Pd(PPh₃)₄ (0.05 equiv).

  • Reaction: Stir at RT for 2 hours under Argon.

  • Workup: The challenge is removing the P-containing byproducts.

    • Tip: Wash organic layer with sodium diethyldithiocarbamate solution (copper chelator) to precipitate Palladium, then filter.

Troubleshooting Guide
SymptomDiagnosisSolution
Reaction turns black immediately. Pd precipitation (Colloidal Pd).Reaction is working, but ensure stirring is vigorous.
No reaction. Catalyst oxidation.Pd(PPh₃)₄ must be bright yellow. If orange/brown, it is dead. Recrystallize or buy fresh.
Cannot separate PPh₃O from product. Purification issue.Use a SCX (Strong Cation Exchange) column. The piperidine binds; neutral phosphine oxides wash through. Elute product with NH₃/MeOH.
References & Validated Sources
  • Greene's Protective Groups in Organic Synthesis (Wiley).[7] The definitive guide for stability charts.

  • Fmoc Deprotection Kinetics & Scavenging: J. Org. Chem. (Mechanistic insights on dibenzofulvene).

  • Ammonium Formate Transfer Hydrogenation: Organic Syntheses (Standardized protocols).

  • Alloc Deprotection with Phenylsilane: Tetrahedron Letters (Efficiency of silane scavengers).

  • Teoc Group Introduction & Removal: RSC Advances (Fluoride lability data).

Status: Ticket Resolved. Next Action: Select protecting group based on Figure 1 and proceed with SOP.

Sources

optimizing reaction conditions for the synthesis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

The synthesis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid presents a classic chemoselectivity challenge: coupling a saturated heterocycle to an aryl ring while maintaining orthogonal protecting groups (Boc vs. Carboxylic Acid).

Direct coupling of a 3-piperidyl organometallic reagent (sp³-sp² coupling) is often sluggish due to slow oxidative addition and competing


-hydride elimination. Therefore, the industry-standard robust route  involves a Suzuki-Miyaura coupling of an enol-boronate  (or enol-triflate) followed by hydrogenation and saponification.
The Optimized Route (Workflow)

SynthesisRoute Start1 N-Boc-3-Piperidone Inter1 Enol Triflate / Boronate Ester Start1->Inter1 Tf2O or Bis(pin)diboron Coupled Tetrahydropyridine Intermediate Inter1->Coupled Suzuki Coupling Pd(dppf)Cl2 Partner Methyl 3-Bromobenzoate Partner->Coupled Reduced Piperidine Ester Coupled->Reduced H2, Pd/C (Hydrogenation) Final Final Product (Acid Hydrolysis) Reduced->Final LiOH, THF/H2O (Saponification)

Figure 1: The recommended "Reduction-After-Coupling" strategy avoids difficult sp³-sp² cross-couplings.

Module 1: The Suzuki-Miyaura Coupling

Objective: Form the C-C bond between the piperidine ring and the benzoic ester.

Optimized Conditions
ParameterRecommendationRationale
Coupling Partner A tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylateThe enol-boronate is more stable than the boronic acid.
Coupling Partner B Methyl 3-bromobenzoateMethyl esters are stable; free acids can poison Pd catalysts.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)The bidentate ferrocene ligand prevents

-hydride elimination better than Pd(PPh₃)₄.
Base K₂CO₃ (2.5 equiv)Mild enough to prevent Boc cleavage; strong enough for transmetallation.
Solvent 1,4-Dioxane / Water (4:1)Water is critical for the boronate activation mechanism.
Temp 80–90 °CSufficient for activation without thermal decomposition of the Boc group.
Troubleshooting Guide: Coupling Failures

Q1: The reaction turns black immediately, and conversion is <10%. What happened?

  • Diagnosis: "Pd Black" precipitation. The active Pd(0) species aggregated before entering the catalytic cycle.

  • Fix:

    • Degassing is non-negotiable. Oxygen causes rapid catalyst decomposition. Sparge solvents with Argon/Nitrogen for 15 mins before adding the catalyst.

    • Check Ligand Load: If using Pd(OAc)₂, ensure you add excess ligand (e.g., XPhos or SPhos). Switching to the pre-complexed Pd(dppf)Cl₂ is usually more robust.

Q2: I see the product mass (LCMS), but also a significant amount of de-boc product.

  • Diagnosis: Thermal deprotection.[1][2] While Boc is stable to base, prolonged heating >100°C in aqueous media can induce cleavage.

  • Fix:

    • Lower temperature to 80°C.

    • Switch base to Cs₂CO₃ (Cesium Carbonate) which often allows for lower reaction temperatures due to the "Cesium Effect" (higher solubility in organic phase).

Q3: The boronate ester starting material is disappearing, but no product is forming.

  • Diagnosis: Protodeboronation. The boronate is hydrolyzing and losing the boron group before coupling.

  • Fix:

    • Reduce water ratio (try Dioxane:Water 9:1).

    • Increase the amount of catalyst loading to speed up the coupling relative to the side reaction.

Module 2: Hydrogenation (Reduction)

Objective: Reduce the internal alkene (tetrahydropyridine) to piperidine without reducing the benzene ring or removing the Boc group.

Optimized Conditions
  • Catalyst: 10% Pd/C (wet support).

  • Solvent: Methanol or Ethanol.

  • Pressure: 1 atm (Balloon) to 30 psi.

  • Additive: None (Avoid acids).

Troubleshooting Guide: Selectivity Issues

Q1: I am observing "Over-reduction" (The benzene ring is becoming a cyclohexane).

  • Cause: High pressure or highly active catalyst (e.g., PtO₂ or dry Pd/C).

  • Fix:

    • Stick to Pd/C . Avoid Platinum (Pt) or Rhodium (Rh) catalysts, which are excellent at reducing aromatics.

    • Stop the reaction immediately upon consumption of starting material (monitor by TLC/LCMS).

    • Use Ethyl Acetate as solvent instead of Methanol; aromatic reduction is much slower in non-protic solvents.

Q2: The double bond won't reduce, even after 24 hours.

  • Cause: Catalyst poisoning. Sulfur traces from the Suzuki coupling (if thio-reagents were used) or residual iodide/bromide can poison Pd/C.

  • Fix:

    • Perform a Thiol/Metal scavenger wash (e.g., SiliaMetS®) on the Suzuki product before hydrogenation.

    • Filter the reaction mixture and add fresh catalyst.

Module 3: Hydrolysis & Workup (The Critical Step)

Objective: Saponify the methyl ester to the acid without cleaving the acid-labile Boc group.

The "Safe Zone" pH Strategy

The Boc group is acid-labile. The final workup is the most common point of failure.

HydrolysisLogic Step1 Saponification (LiOH, THF/H2O) Check Reaction Complete? Step1->Check Workup Acidification Step (CRITICAL) Check->Workup Yes OptionA Use HCl to pH 1 Workup->OptionA OptionB Use Citric Acid / 1M HCl to pH 4-5 Workup->OptionB ResultA FAILURE: Boc Cleavage OptionA->ResultA ResultB SUCCESS: Product Precipitates OptionB->ResultB

Figure 2: pH Control Strategy for Boc-Acid Workup.

Troubleshooting Guide: Hydrolysis

Q1: After adding HCl, my product became water-soluble and I couldn't extract it.

  • Diagnosis: You acidified to pH 1. The Boc group fell off, leaving a secondary amine (piperidine) and a carboxylic acid. This is a zwitterion (amino acid) which is highly water-soluble.

  • Fix:

    • Never go below pH 4.

    • Use 10% Citric Acid or 0.5M KHSO₄ instead of concentrated HCl. These buffers naturally stop around pH 3-4.

    • If you over-acidified, immediately neutralize with NaHCO₃ to pH 7 and re-extract with n-Butanol or DCM/IPA (3:1).

Q2: The methyl ester is not hydrolyzing at room temperature.

  • Fix:

    • Heat to 40-50°C. Do not exceed 60°C to protect the Boc group.

    • Ensure your solvent system (THF/Water or MeOH/Water) is homogeneous. If it separates into layers, the hydroxide cannot reach the ester. Add more Methanol.

Validated Experimental Protocol

Step 1: Suzuki Coupling
  • Charge a reaction flask with Methyl 3-bromobenzoate (1.0 equiv), N-Boc-tetrahydropyridine-3-boronic acid pinacol ester (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add 1,4-Dioxane (10 vol) and 2M aq. K₂CO₃ (2.5 equiv).

  • Degas by bubbling nitrogen for 10 minutes.

  • Heat to 85°C for 4–6 hours.

  • QC Check: TLC (Hex/EtOAc) or LCMS. Look for consumption of bromide.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄, concentrate. Purify via silica gel flash chromatography (0-30% EtOAc/Hexanes).

Step 2: Hydrogenation
  • Dissolve the intermediate from Step 1 in MeOH (10 vol).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ balloon (1 atm) at RT for 16 hours.

  • QC Check: LCMS. Ensure mass shift (+2 Da).

  • Workup: Filter through Celite® to remove Pd. Concentrate to yield the piperidine ester.

Step 3: Hydrolysis
  • Dissolve the piperidine ester in THF/Water (1:1) .

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at RT (or 40°C if slow) until ester is consumed.

  • Workup (Critical):

    • Cool to 0°C.[3]

    • Slowly add 1M HCl or 10% Citric Acid dropwise.

    • Monitor pH with a meter or paper. STOP at pH 4–5.

    • Extract with EtOAc (x3).

    • Dry (Na₂SO₄) and concentrate to afford 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid .

References

  • Suzuki-Miyaura Coupling of Tetrahydropyridines: Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005).[4] Preparation and Suzuki-Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(18), 7324–7330.

  • Catalyst Selection (Pd-dppf): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Boc Group Stability & Deprotection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Specifically Chapter 7 on Carbamates).

  • Enol Triflates/Boronates Synthesis: Eastwood, P. R. (2000). A Versatile Synthesis of 3-Substituted Piperidines. Tetrahedron Letters, 41(19), 3705-3708.

Sources

removal of impurities from 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid

Subject: Technical Guide for Impurity Removal & Workup Optimization Document ID: TSC-2024-BOC-BENZ Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary

This guide addresses the purification of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid .[1] The molecule presents a classic "orthogonal stability" challenge: it contains an acid-sensitive protecting group (Boc ) and a base-soluble functionality (Benzoic Acid ).

Successful purification requires exploiting the acidity of the benzoic acid (


) for extraction while strictly maintaining pH conditions that prevent acid-catalyzed deprotection of the Boc group (labile at 

). This guide also covers the removal of transition metals (Pd) common in the synthesis of this scaffold (typically via Suzuki-Miyaura coupling).

Module 1: The Impurity Landscape (Diagnosis)

Before initiating purification, identify the impurity profile. The synthesis of this scaffold typically involves cross-coupling a 3-halobenzoic acid with a Boc-piperidinyl boronate (or vice versa).

Common Impurities:

  • Inorganic: Palladium (black specks/color), Boron salts.

  • Organic (Neutral): Unreacted Boronate esters, Phosphine ligands (e.g.,

    
    , 
    
    
    
    fragments), De-halogenated byproducts.
  • Organic (Acidic): Unreacted Benzoic acid starting material (difficult to separate by extraction).

  • Degradants: De-Boc amine (free piperidine) caused by harsh acidic workup.

Visualizing the Purification Logic

The following decision tree outlines the purification strategy based on the crude profile.

PurificationLogic Start Crude Reaction Mixture CheckPd Is Pd Content > 20 ppm? (Dark Color/XRF) Start->CheckPd Scavenge Step 1: Metal Scavenging (Thiol Silica / Charcoal) CheckPd->Scavenge Yes CheckOrg Neutral Impurities Present? (Ligands, Boronates) CheckPd->CheckOrg No Scavenge->CheckOrg AcidBase Step 2: Soft-Acid Extraction (pH Controlled) CheckOrg->AcidBase Yes FinalPol Step 3: Crystallization or Reverse Phase CheckOrg->FinalPol No (Rare) AcidBase->FinalPol Product Pure Product (>98% HPLC) FinalPol->Product

Figure 1: Decision tree for selecting the appropriate purification workflow.

Module 2: The "Soft-Acid" Extraction Protocol

The Challenge: Standard acid-base extractions often use 1M HCl or


 to precipitate carboxylic acids. This creates local pH pockets of 

, which will cleave the Boc group (generating isobutylene and the free amine).

The Solution: Use a buffered "Soft-Acid" approach. The goal is to lower the pH just enough to protonate the benzoic acid (


) without stripping the Boc group.
Step-by-Step Methodology

Reagents Required:

  • Saturated

    
     (pH ~8.5)
    
  • 0.5 M Citric Acid or 1M

    
     (Target pH ~3–4)
    
  • Ethyl Acetate (EtOAc) or DCM[2]

StepActionTechnical Rationale
1. Solubilization Dissolve crude residue in EtOAc.Solubilizes the target and most organic impurities.
2. Salt Formation Extract with Sat.

(2x). Collect the Aqueous Layer .
The Benzoic acid converts to Sodium Benzoate (

) and moves to water. Neutral impurities (ligands, boronates) stay in EtOAc.
3. Organic Wash Wash the combined aqueous layer with fresh EtOAc (1x).Removes entrained neutral organic impurities.
4. "Soft" Acidification Cool aqueous layer to 0°C. Slowly add 0.5 M Citric Acid while stirring until pH reaches ~4.0.Citric acid is mild.[3] Cooling slows kinetic de-Boc. pH 4.0 is sufficient to protonate the benzoic acid (making it insoluble in water) but safe for Boc.
5. Back-Extraction Extract the now cloudy aqueous layer with EtOAc (3x).The protonated product returns to the organic phase.
6. Drying Wash organic layer with Brine, dry over

, and concentrate.
Removes residual water and salts.
Visualizing the Phase Switch

ExtractionFlow Org1 Organic Phase (pH Neutral) Contains: Product + Impurities Aq1 Aqueous Phase (Basic) Contains: Product (Salt) Org1->Aq1 Add NaHCO3 (Extract) Org2 Organic Phase (Waste) Contains: Neutral Impurities Org1->Org2 Separation Aq2 Aqueous Phase (Acidic pH 4) Contains: Product (Precipitating) Aq1->Aq2 Add Citric Acid (Acidify) FinalOrg Final Organic Phase Contains: Pure Product Aq2->FinalOrg Add EtOAc (Back-Extract)

Figure 2: Phase switching mechanism. The product moves from Organic -> Aqueous -> Organic to leave impurities behind.

Module 3: Palladium Removal (Metal Scavenging)

If the product is gray/black or shows Pd > 20ppm, extraction alone is insufficient. Metal scavengers are superior to recrystallization, which can occlude metals inside the crystal lattice.

Protocol:

  • Dissolve crude (or post-extraction) material in THF or EtOAc (10 volumes).

  • Add the scavenger (see table below) at 10–20 wt% relative to the substrate.

  • Stir at 40°C for 2–4 hours.

  • Filter through a pad of Celite.

  • Concentrate filtrate.

Scavenger Selection Guide:

Scavenger TypeBrand ExamplesBest ForPros/Cons
Thiol-Modified Silica SiliaMetS® Thiol, QuadraPure® TUPd(II) and Pd(0)Pro: No leaching, easy filtration. Con: Expensive.
Activated Carbon Darco® KB-B, CharcoalBulk Pd removalPro: Cheap, broad spectrum. Con: Messy, can adsorb product (yield loss).
Trimercaptotriazine (TMT) MP-TMTPd specificPro: Very high affinity. Con: Slower kinetics.

Module 4: Troubleshooting & FAQs

Q1: My product is an oil/gum, but it should be a solid. How do I crystallize it?

  • Cause: Boc-protected amino acid derivatives are notorious for being "sticky" foams due to rotamers and lipophilicity.

  • Fix:

    • Dry thoroughly under high vacuum (remove EtOAc traces).

    • Dissolve in a minimum amount of DCM or Acetone .

    • Slowly add Hexane or Pentane (anti-solvent) until cloudy.

    • Scratch the flask wall with a glass rod or add a seed crystal.

    • Sonicate.[4] If it oils out again, re-dissolve and try Diisopropyl Ether (IPE) .

Q2: I see a new impurity peak at [M-100] or [M-56] in LCMS.

  • Diagnosis:

    • [M-100]: Loss of the entire Boc group (

      
      ). You have the free amine.[5] Your workup was too acidic or too hot.
      
    • [M-56]: Loss of tert-butyl group (isobutylene). Also acid-catalyzed.[6]

  • Fix: Repeat the synthesis. During workup, ensure temperature is < 5°C during acidification and use Citric Acid, not HCl.

Q3: The aqueous layer turned into an emulsion during extraction.

  • Cause: The Boc-piperidine moiety acts as a surfactant at certain pH levels.

  • Fix: Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength. If that fails, filter the emulsion through a pad of Celite to break the surface tension.

Q4: Can I use column chromatography instead of extraction?

  • Answer: Yes.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH (95:5) + 1% Acetic Acid .

    • Note: The Acetic Acid is critical to prevent the benzoic acid from "streaking" (tailing) on the column.

References

  • Greene's Protective Groups in Organic Synthesis (Boc Stability & Cleavage Conditions).

    • Source: Wuts, P. G. M. (2014). Wiley.[2][7]

    • URL:

  • Removal of Palladium Impurities (Scavenger comparison).

    • Source: Garrett, C. E., & Prasad, K. (2004).
    • URL:

  • pKa Values of Benzoic Acid Deriv

    • Source: Bordwell pKa Table / Evans pKa Table.
    • URL:

  • Purification of Amphoteric Compounds (General Guide).

    • Source: Sigma-Aldrich Technical Bulletin (AL-134).
    • URL:

Sources

Technical Support Center: Stability & Handling of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

[1][2][3]

Current Status: Operational Subject: Acidic Stability Profile & Troubleshooting Guide Molecule ID: 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid CAS: 250681-87-9 (General reference for 3-isomer)[1][2][3]

Executive Summary

This guide addresses the chemical stability of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (hereafter referred to as Compound A ) under acidic conditions.[1][2][3]

The Core Conflict: Compound A contains two opposing functional groups regarding acidic stability:

  • The Benzoic Acid Moiety: Highly stable in acid; requires low pH for protonation and isolation.[2][3]

  • The Boc (tert-butoxycarbonyl) Group: Highly acid-labile; designed to cleave in acidic environments.[1][2][3]

Verdict: Compound A is unstable in strong acidic media (pH < 2) and metastable in weak acidic media (pH 3–5), depending on solvent and duration.[1][2][3] Users typically encounter issues during HPLC analysis , acidic workups , or intentional deprotection .[3]

Module 1: The Mechanism of Instability

To troubleshoot effectively, you must understand the degradation pathway.[3] The instability is not random; it is a specific, acid-catalyzed hydrolysis of the carbamate.[3]

The Degradation Pathway

When exposed to protons (

33

BocDegradationStartBoc-ProtectedCompound AProtonationProtonatedIntermediateStart->Protonation+ H+ (Acid)CleavageCarbamic Acid+ t-Butyl CationProtonation->CleavageSlow StepEndFree Amine(Deprotected)Cleavage->End- CO2SideProductt-Butyl Ester(Side Reaction)Cleavage->SideProductCation attacksBenzoic Acid

Figure 1: Acid-catalyzed degradation pathway of the Boc group and potential side reaction with the benzoic acid moiety.[1][2][4][5][6]

Module 2: Troubleshooting Guides
Scenario A: "I observed degradation during HPLC/LC-MS analysis."

Diagnosis: Standard HPLC mobile phases often use 0.1% Trifluoroacetic Acid (TFA) (pH ~2).[1][2][3] While Boc groups are kinetically stable for short periods at this pH, long sequences or fraction collection can lead to partial deprotection.[3]

Corrective Protocol:

  • Switch Buffers: Replace TFA with 0.1% Formic Acid (pH ~2.7, milder) or 10 mM Ammonium Acetate (pH ~4.5).[1][2][3]

  • Limit Exposure: If TFA is mandatory for peak shape, ensure the autosampler temperature is set to 4°C . Heat accelerates Boc cleavage significantly.[1][2][3]

  • Avoid Storage in Mobile Phase: Do not leave samples dissolved in acidic mobile phase overnight.

Scenario B: "I lost the Boc group during aqueous workup."

Diagnosis: You likely lowered the pH too far to precipitate the benzoic acid.[3]

  • The Trap: To extract the benzoic acid into an organic layer, you must protonate it (

    
    ).[3] However, dropping the pH to 1 (using HCl) puts the Boc group at risk.[3]
    

Corrective Protocol (The "Safe Window"):

  • Target pH 4.0 – 4.5: Use a Citrate Buffer or carefully add 1M HCl while monitoring with a pH meter.[1][2][3] This is low enough to protonate a significant portion of the benzoic acid (shifting equilibrium) but high enough to preserve the Boc group.[3]

  • Rapid Extraction: Once acidified, extract immediately into Ethyl Acetate or DCM.[1][2][3] Do not let the aqueous acidic suspension stir for hours.

  • Cold Processing: Perform the acidification step on an ice bath (0°C).

Scenario C: "I am trying to deprotect, but I see 't-butyl' adducts."

Diagnosis: The tert-butyl cation generated during deprotection is an electrophile.[1][2][3][5] It can attack the benzoic acid moiety of your molecule, converting it into a tert-butyl ester (essentially "moving" the protecting group from the amine to the acid).[3]

Corrective Protocol (Scavenging):

  • Reagent: Use a scavenger cocktail rather than neat TFA.

  • Recipe: TFA : Triethylsilane (TES) : Water (95 : 2.5 : 2.5).[1][2][3]

    • Why? TES and Water act as "sponges" (nucleophiles) that react with the tert-butyl cation faster than your benzoic acid does.[1][2][3]

Module 3: Quantitative Stability Data
ConditionSolvent SystemTemperatureStability Verdict
Strong Acid Neat TFA or 4M HCl/Dioxane25°CUnstable (

min).[1][2][3] Complete deprotection.
Dilute Acid 5% Acetic Acid in Water25°CStable for > 24 hours.[1][2][3]
HPLC Acid 0.1% TFA in Water/MeCN25°CMetastable . < 2% degradation over 1 hour.[1][2][3]
HPLC Acid 0.1% Formic Acid25°CStable .[1][2][3] Recommended for analysis.
Basic 1M NaOH or NaHCO325°CStable . Boc is base-resistant.[1][2][3][6][7][8][9]
Module 4: Decision Matrix (Workflow)

Follow this logic flow to determine the correct handling procedure for your specific goal.

HandlingWorkflowStartUser GoalGoal1Preserve Boc Group(Isolation/Analysis)Start->Goal1Goal2Remove Boc Group(Deprotection)Start->Goal2WorkupWorkup/Extraction?Goal1->WorkupHPLCHPLC Analysis?Goal1->HPLCScavengerCheckIs Benzoic Acid present?Goal2->ScavengerCheckAcidifyAcidify to pH 4-5 only(Citric Acid)Workup->AcidifyYesBufferUse Formic Acid orAmmonium AcetateHPLC->BufferYesNeatTFARISK: t-Butyl Ester formationScavengerCheck->NeatTFANo ScavengerCocktailUse TFA + 2.5% Water+ 2.5% TriethylsilaneScavengerCheck->CocktailWith Scavenger

Figure 2: Decision matrix for handling Compound A to prevent unwanted degradation or side reactions.

FAQ: Frequently Asked Questions

Q1: Can I use HCl in Methanol to deprotect? A: Avoid this. While it will remove the Boc group, the acidic methanol will likely convert your benzoic acid into a methyl ester (Fischer Esterification).[3] Use TFA/DCM or HCl/Dioxane (anhydrous) to avoid esterifying the carboxylic acid.[1][2][3]

Q2: Why is my compound precipitating when I acidify? A: This is normal. The Boc-piperidine-benzoic acid is zwitterionic or anionic at neutral pH.[1][2][3] As you approach pH 4, the carboxylate protonates to the free acid, which is less soluble in water.[3] This precipitation is actually beneficial—it removes the compound from the acidic aqueous environment, slowing down Boc degradation.[3]

Q3: Is the compound light sensitive? A: No specific light sensitivity is reported for the Boc-piperidine-benzoic acid scaffold.[2][3] Standard amber vial storage is sufficient but not strictly necessary unless iodinated or conjugated to a fluorophore.[1][2][3]

References
  • Wuts, P. G. M., & Greene, T. W. (2006).[1][2][3] Greene's Protective Groups in Organic Synthesis (4th ed.).[1][2][3][10] Wiley-Interscience.[1][2][3] (Definitive source on Boc stability and cleavage conditions). [1][2]

  • Lundt, B. F., et al. (1978).[1][2][3] Removal of acid-labile amino-protecting groups with trifluoroacetic acid: Scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.[1][2][3] (Establishes the need for scavengers like water/silanes to prevent tert-butylation of nucleophiles).

  • Han, G., et al. (2001).[1][2][3] Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60. (Discusses side reactions of carboxylic acids during activation and deprotection steps).

  • PubChem Compound Summary. (2024). 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid.[1][2][3] National Center for Biotechnology Information.[1][2][3] [1][2]

Technical Support Center: LC-MS Analysis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the specific analytical challenges of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid . This molecule presents a classic "analytical conflict": it contains a benzoic acid moiety (requiring acidic conditions for good peak shape on C18) and a Boc-protected amine (which is acid-labile and prone to degradation).

Successful analysis requires navigating the trade-off between chromatographic performance and analyte stability.

Physicochemical Profile
PropertyValue / CharacteristicAnalytical Implication
Monoisotopic Mass ~305.16 DaTarget [M+H]⁺ = 306.17, [M-H]⁻ = 304.15
LogP ~2.9 (Moderate Lipophilicity)Retains well on C18, but sensitive to organic % changes.
pKa (Acid) ~4.2 (Benzoic Acid)Ionized (

) at pH > 4.2; Neutral (

) at pH < 4.2.
Lability High (Boc Group) Susceptible to cleavage in acidic mobile phases (pH < 3) and high source temperatures.

Diagnostic Workflow (Logic Tree)

Before adjusting parameters, determine if your issue is chemical (sample degradation) or instrumental (source parameters).

TroubleshootingFlow Start START: Define Issue IssueType What is the primary failure? Start->IssueType PeakLoss Peak Missing or Mass Shift (-100 Da) IssueType->PeakLoss Stability PeakShape Peak Tailing or Broadening IssueType->PeakShape Chromatography Signal Low Sensitivity or Na+ Adducts IssueType->Signal Ionization CheckSolvent Check Mobile Phase pH PeakLoss->CheckSolvent Col_Type Check Column Type PeakShape->Col_Type Mode_Check Check Polarity Signal->Mode_Check Acidic Is pH < 3.0? (e.g., 0.1% TFA/FA) CheckSolvent->Acidic ISF_Check Perform Flow Injection (No Column) Acidic->ISF_Check Yes Result_ISF Is [M-Boc] present? ISF_Check->Result_ISF Soln_Temp Lower Source Temp (< 350°C) Result_ISF->Soln_Temp Yes (In-Source Frag) Soln_Buffer Switch to 0.1% Acetic Acid or NH4Ac (pH 5) Result_ISF->Soln_Buffer No (Solution Deg.) Silanol Secondary Silanol Interaction? Col_Type->Silanol Soln_Endcap Use High-Coverage C18 or HSS T3 Silanol->Soln_Endcap NegMode Try Negative Mode [M-H]- Mode_Check->NegMode

Caption: Diagnostic logic flow distinguishing between Boc-group lability (stability), silanol interactions (chromatography), and ionization preference.

Troubleshooting Guides & FAQs

Category A: Stability (The "Boc" Problem)[1]

Q1: I see a dominant peak at m/z 206 instead of 306. Is my sample degraded? Diagnosis: This is the loss of the Boc group (


). This occurs in two distinct scenarios:
  • In-Source Fragmentation (ISF): The molecule is intact in the vial but falls apart in the hot ESI source.

  • Solution Degradation: The acidic mobile phase (e.g., 0.1% TFA) hydrolyzed the carbamate bond while the sample sat in the autosampler.

Protocol: Distinguish ISF from Degradation

  • Bypass the Column: Inject the sample directly into the MS (Flow Injection Analysis) using a neutral solvent (e.g., 50:50 MeOH:Water, no acid).

  • Check Spectrum:

    • If you see mostly parent ion (306): Your column method (acidic pH) is destroying the sample during the run, or the source temp is too high during the LC run.

    • If you see mostly fragment (206): The sample has degraded in the vial.

Solution:

  • For ISF: Lower the Desolvation Temperature (try 250°C-300°C) and Cone Voltage.

  • For Solution Degradation: Switch from Trifluoroacetic Acid (TFA) to 0.05% Acetic Acid or 10mM Ammonium Acetate . TFA is too strong for sensitive Boc groups over long runs [1].

Category B: Chromatography (The "Tailing" Problem)

Q2: The peak is tailing severely. Why? Diagnosis: Benzoic acid derivatives have a free carboxylic acid. At neutral pH, this is deprotonated (


) and interacts with metals in the LC system. At acidic pH, it is protonated (

) but can interact with residual silanols on the silica column surface.

Solution:

  • The "Goldilocks" pH: You cannot use high pH (Boc is base-stable but silica dissolves) or very low pH (Boc cleaves).

    • Recommendation: Use 10mM Ammonium Formate adjusted to pH 3.8 - 4.0 . This buffers the carboxylic acid near its pKa, improving shape without being acidic enough to rapidly cleave the Boc group [2].

  • Column Selection: Use a column with "High Strength Silica" (HSS) or "Polar Embedded" technology. These are designed to shield silanols, preventing the "dragging" of the amine/acid groups.

    • Recommended: Waters HSS T3 or Agilent Zorbax SB-Aq.

Category C: Ionization (The "Signal" Problem)

Q3: I see a split signal between [M+H]+ and [M+Na]+. How do I consolidate it? Diagnosis: Boc groups are oxygen-rich "sodium sponges." In the absence of a strong proton donor, sodium adducts (


) dominate.

Solution:

  • Add Ammonium: Spike the mobile phase with 5-10mM Ammonium Formate. This forces the formation of the ammonium adduct

    
    , which is often more stable and sensitive than the protonated form for Boc-compounds.
    
  • Switch to Negative Mode: Benzoic acids ionize beautifully in ESI negative mode (

    
    ). This eliminates the Boc-sodium issue entirely and often provides a cleaner background [3].
    

Recommended Experimental Protocol

This method balances the stability of the Boc group with the chromatographic requirements of the benzoic acid.

LC Parameters
  • Column: C18 End-capped (e.g., 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: 5mM Ammonium Acetate + 0.05% Acetic Acid in Water (pH ~4.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

MS Parameters (Generic ESI)
  • Polarity: Negative Mode Preferred (Target m/z 304.15).

    • Why? Avoids Boc fragmentation common in positive mode; leverages benzoic acid acidity.

  • Capillary Voltage: 2.5 kV (Negative) / 3.0 kV (Positive).

  • Source Temp: 300°C (Do not exceed 350°C to protect Boc).

  • Desolvation Gas: 800 L/hr.

Sample Preparation
  • Dissolve 1 mg substance in 1 mL Methanol (Avoid DMSO if possible, it suppresses ionization).

  • Dilute to 1 µg/mL with 50:50 Water:Acetonitrile .

  • Critical: Do not add acid (TFA/Formic) to the sample vial. Keep the sample neutral.

References

  • Greene, T.W., Wuts, P.G.M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Detailed kinetics of carbamate cleavage in acidic media). 2[3]

  • Restek Corporation. (2022). LC Troubleshooting: Strategies for Improving Peak Tailing. (Mechanisms of silanol interactions with acidic analytes). 4[3]

  • Lee, I., et al. (2008).[5] Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Bulletin of the Korean Chemical Society.[5] (Validation of negative mode ESI for benzoic acid derivatives). 6

Sources

Validation & Comparative

NMR characterization of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: NMR Characterization of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid

Part 1: Executive Summary & Strategic Comparison

The Challenge: Characterizing 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid presents a unique analytical challenge.[1][2][3] The molecule contains three distinct structural domains that complicate standard NMR acquisition:

  • The Benzoic Acid Moiety: Requires polar solvents for proper solvation and visualization of the carboxylic proton.[1][2][3]

  • The Piperidine Ring: Introduces conformational flexibility (chair/boat transitions).[1][2][3]

  • The Boc-Group (Tert-butoxycarbonyl): The carbamate bond exhibits restricted rotation (rotamerism) at room temperature, leading to peak broadening or signal doubling (dynamic NMR effects).[1][2][3]

The Comparison: This guide compares two characterization workflows: the Standard Chloroform Protocol (SCP) versus the Optimized Dimethyl Sulfoxide Protocol (ODP) .[1][2] While SCP is the industry default for rapid screening, ODP is the superior alternative for definitive structural validation of this specific intermediate.

Performance Matrix: Solvent System Efficacy
FeatureAlternative: Standard Chloroform Protocol (CDCl₃) Product: Optimized DMSO Protocol (DMSO-d₆) Scientific Rationale
Rotamer Resolution Poor. Signals often appear as broad humps or split peaks due to slow exchange on the NMR timescale.[1][2][3]Superior. Higher polarity and viscosity often coalesce rotamers.[1][2][3] Elevated temperature (VT-NMR) is easily accessible.[1][2][3]The N-C(O) bond has partial double bond character, creating syn and anti rotamers.[1][4]
-COOH Visibility Non-Existent. The carboxylic acid proton is often too broad or exchanged to be seen.[1][2][3]High. Strong hydrogen bonding with DMSO stabilizes the proton, appearing as a sharp singlet/broad hump at ~12-13 ppm.[3]DMSO acts as a H-bond acceptor, slowing proton exchange.[1][2][3]
Solubility Moderate. The free acid moiety may precipitate or aggregate, causing line broadening.[1]Excellent. Dissolves the zwitterionic or polar forms effectively.[1][2][3]High dielectric constant of DMSO prevents aggregation.[1][2][3]
Water Peak Interference Low. Water appears ~1.56 ppm, often overlapping with the piperidine ring.[1]Manageable. Water appears ~3.33 ppm, usually clear of the critical aliphatic region.Critical for integrating the piperidine multiplets.[1][2][3]

Part 2: Technical Deep Dive & Causality

The Rotamer Dilemma (Expert Insight)

The Boc group attached to the piperidine nitrogen creates two distinct conformational populations in solution.[1][2] In CDCl₃ at 25°C, the energy barrier for rotation around the carbamate N-CO bond is roughly 15-18 kcal/mol.[2][3] This places the exchange rate (


) in the intermediate regime relative to the chemical shift difference (

), satisfying the condition

.[1][2]
  • Result: The piperidine ring protons (especially H-2 and H-6 adjacent to Nitrogen) appear as broad, unintegratable blobs.[1][2][3]

  • Solution: Using DMSO-d₆ allows for Variable Temperature (VT) NMR.[1][2][3] Heating the sample to 353 K (80°C) increases

    
    , pushing the system into the "fast exchange" limit, coalescing the signals into sharp, average peaks.[1]
    
Structural Assignment Logic

The 3-substituted piperidine creates a chiral center, making the protons diastereotopic.[2]

  • Aromatic Region (7.4 – 8.0 ppm): Look for the 1,3-disubstituted benzene pattern: a singlet (H-2), two doublets (H-4, H-6), and a triplet (H-5).[1][2][3]

  • Boc Singlet (~1.4 ppm): This is your internal integration standard (9H).[1][2][3] If this integral is <9 relative to the aromatic protons, you likely have deprotection (loss of Boc).[1]

  • Piperidine Multiplets: The H-3 proton (chiral center) will be a complex multiplet.[1][2][3] The H-2 and H-6 protons will show significant desheilding due to the adjacent Nitrogen.[2][3]

Part 3: Experimental Protocols

Protocol A: Optimized DMSO-d₆ Acquisition (Recommended)

Use this protocol for final compound registration and purity assessment.[1][2][3]

  • Sample Preparation:

    • Weigh 5–10 mg of the target compound into a clean vial.[1][2][3]

    • Add 0.6 mL of DMSO-d₆ (99.9% D).[1][2][3]

    • Critical Step: If the solution is cloudy, sonicate for 30 seconds. The solution must be homogenous to avoid magnetic susceptibility artifacts.[1][2][3]

  • Instrument Setup:

    • Probe Temperature: Set to 298 K (25°C) initially.

    • Pulse Sequence: Standard 1H ZG30 (30° pulse angle) to ensure accurate integration.

    • Relaxation Delay (D1): Set to 2.0 seconds (minimum) to allow full relaxation of the rigid aromatic protons.

    • Scans (NS): 16 or 32 scans.

  • Variable Temperature (Optional Validation):

    • If peaks at 3.0–4.5 ppm are broad, heat probe to 353 K (80°C) .[1]

    • Allow 5 minutes for thermal equilibration.

    • Re-shim the magnet (Z1 and Z2 coils) at the new temperature.[1][2]

    • Acquire spectrum.[1][2][3][5][6]

Protocol B: 2D-NMR Validation (HSQC)

Use this to resolve the piperidine ring overlaps.[1][2][3]

  • Sequence: Phase-sensitive HSQC (Heteronuclear Single Quantum Coherence).

  • Parameters:

    • TD (F2): 2048, TD (F1): 256.[1][2][3]

    • Coupling Constant (CNST2): 145 Hz (standard for aliphatic C-H).[1][2][3]

  • Analysis:

    • Correlate the proton signals to the carbon signals.[1][3] The Boc methyls will show a massive cross-peak at ~1.4 ppm (1H) / ~28 ppm (13C).[1][2][3]

    • The chiral methine (C-3) will have a unique cross-peak distinct from the methylene (C-2, C-4, C-5, C-6) signals.[1][2][3]

Part 4: Visualization & Workflow

Diagram 1: Structural Characterization Workflow

This flowchart illustrates the decision logic for selecting the correct solvent and method based on initial spectral quality.

NMR_Workflow Start Crude Product Isolated Solvent_Choice Select Solvent System Start->Solvent_Choice CDCl3 Standard: CDCl3 Solvent_Choice->CDCl3 Rapid Check DMSO Optimized: DMSO-d6 Solvent_Choice->DMSO Full Char. Check_Spectrum Analyze 1H Spectrum CDCl3->Check_Spectrum DMSO->Check_Spectrum Rotamers Broad/Split Peaks? (Rotamers) Check_Spectrum->Rotamers Rotamers->DMSO Yes (in CDCl3) Switch Solvent VT_NMR Perform VT-NMR (Heat to 80°C) Rotamers->VT_NMR Yes (in DMSO) Final_Data Final Structural Validation Rotamers->Final_Data No (Sharp) VT_NMR->Final_Data

Caption: Decision tree for optimizing NMR acquisition, highlighting the critical switch to DMSO/VT-NMR upon detecting rotamers.

Diagram 2: Boc-Piperidine Rotamer Equilibrium

This diagram visualizes the molecular cause of the signal broadening.[2][3]

Rotamer_Equilibrium Rotamer_A Rotamer A (Anti) Restricted N-CO Bond Transition Transition State High Energy Barrier Rotamer_A->Transition Slow Exchange (25°C) NMR_Signal NMR Signal Output Rotamer_A->NMR_Signal Distinct Peak Transition->Rotamer_A Rotamer_B Rotamer B (Syn) Restricted N-CO Bond Transition->Rotamer_B Rotamer_B->Transition Rotamer_B->NMR_Signal Distinct Peak

Caption: Kinetic equilibrium of the Boc-piperidine carbamate bond causing dual signals in standard NMR conditions.

Part 5: Expected Data (Reference Table)

The following table provides the predicted chemical shifts based on the electronic environment of the 3-substituted benzoic acid scaffold.

Proton AssignmentApprox. Shift (DMSO-d₆, ppm)MultiplicityIntegrationNotes
-COOH 12.80 – 13.10Broad Singlet1HDisappears on D₂O shake.[1][2][3]
Ar-H (H-2) 7.80 – 7.90Singlet (t)1HIsolated between substituents.[1][2][3]
Ar-H (H-6) 7.75 – 7.85Doublet1HOrtho to COOH.[1][2][3]
Ar-H (H-4) 7.40 – 7.50Doublet1HOrtho to Piperidine.[1][2][3]
Ar-H (H-5) 7.35 – 7.45Triplet1HMeta to both.[1][2][3]
Pip-H (H-2, H-6) 3.80 – 4.10Broad Multiplet2HDeshielded by N-Boc.[1][2][3] Rotamer sensitive.[1][2][3]
Pip-H (H-3) 2.60 – 2.80Multiplet1HChiral center methine.[1][2][3]
Pip-H (H-2', H-6') 2.50 – 2.70Multiplet2HAxial/Equatorial pairs.[1][2][3]
Pip-H (H-4, H-5) 1.50 – 1.90Multiplet4HRing methylenes.[1][2][3]
Boc (-CH₃) 1.38 – 1.42Strong Singlet9HKey purity indicator.[1][2][3]

References

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2][3] [1][2][3]

    • Cited for: Principles of rotamer exchange and variable temperature NMR.[1][2][3]

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1]

    • Cited for: Solvent residual peak positions (Water/DMSO/CDCl3).[1][2][3]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3] [1][2][3]

    • Cited for: Characterization properties of the Tert-butoxycarbonyl (Boc) group.[1][2][3][7][8][9]

  • Reich, H. J. (2024).[1][2] "NMR of Amides and Carbamates - Rotamers." University of Wisconsin-Madison Chemistry Department.[1][2][3]

    • Cited for: Mechanistic explanation of carbamate bond rot

Sources

Strategic Purity Analysis: 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Method Development & Validation[1][2][3]

Executive Summary

The analysis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (CAS: 500341-07-3) presents a classic chromatographic paradox: the molecule contains an acid-labile protecting group (Boc) requiring gentle conditions, yet possesses a free carboxylic acid moiety that demands low pH to prevent peak tailing.[1]

This guide moves beyond generic "universal" gradients to compare two distinct methodological approaches:

  • The "Workhorse" Method (C18 / TFA): Standard rapid screening, compatible with LC-MS.[1][2]

  • The "High-Fidelity" Method (Phenyl-Hexyl / Phosphate): Optimized for critical purity assessment, maximizing resolution of aromatic impurities and minimizing on-column degradation.[1][2]

Part 1: The Chromatographic Challenge

To design a robust method, we must first deconstruct the analyte's physicochemical behavior.[2]

  • The Boc Group (Tert-butoxycarbonyl): Hydrophobic and acid-sensitive.[1] Exposure to strong acids (pH < 1) or high temperatures (>40°C) in the presence of acidic modifiers can trigger deprotection, generating the free amine (artifact impurity) during the run.[1]

  • The Benzoic Acid Moiety: Weakly acidic (pKa ~4.2).[1][2] At neutral pH, it ionizes to the carboxylate, eluting near the void volume with poor retention on Reversed-Phase (RP) columns.[3] To retain it, the pH must be suppressed (pH < 3), forcing the molecule into its neutral, hydrophobic state.

  • The Piperidine Scaffold: Adds steric bulk and potential chirality (C3 position), though this guide focuses on chemical purity (achiral).[1]

The Comparative Matrix

The following table summarizes the trade-offs between the two primary approaches detailed in this guide.

FeatureMethod A: The Workhorse Method B: High-Fidelity (Recommended)
Stationary Phase C18 (Octadecyl)Phenyl-Hexyl
Mobile Phase Modifier 0.1% Trifluoroacetic Acid (TFA)20 mM Potassium Phosphate (pH 2.[1]5)
Separation Mechanism Hydrophobic InteractionHydrophobic + ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

Stacking
Peak Shape (Tailing) Good (Tf ~ 1.[1][4][2]2)Excellent (Tf ~ 1.05)
Boc Stability Moderate (Risk at >30°C)High (Buffer mitigates hydrolysis)
Detection UV + MS CompatibleUV Only (Non-volatile buffer)

Part 2: Comparative Methodology & Protocols[1][3][4]

Method A: The Workhorse (C18 + TFA)

Best for: In-process control (IPC), LC-MS confirmation, and rapid turnover.[1]

Scientific Rationale: TFA acts as both a pH adjuster and an ion-pairing agent.[1][2] It suppresses the ionization of the benzoic acid, ensuring retention on the C18 chain.[2] However, the high acidity can slowly degrade the Boc group if the run time is long.[2]

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.[1][2]

  • Mobile Phase A: Water + 0.1% TFA.[1][2][5]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 25°C (Strictly controlled to prevent de-Boc).

Method B: High-Fidelity (Phenyl-Hexyl + Phosphate)

Best for: Final product release, impurity profiling, and separating structural isomers.[1]

Scientific Rationale: The Phenyl-Hexyl phase offers orthogonal selectivity.[1][2] The benzoic acid ring of the analyte engages in


-

interactions with the phenyl stationary phase, often separating impurities that co-elute on C18. The phosphate buffer provides a high ionic strength, effectively masking silanols to eliminate peak tailing, and maintains a stable pH of 2.5—low enough to protonate the acid but less aggressive than pure TFA.

Protocol:

  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3 or 5 µm.[1][2]

  • Mobile Phase A: 20 mM KH₂PO₄ adjusted to pH 2.5 with H₃PO₄.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)[1]

    • 2-15 min: 10% -> 90% B[1]

    • 15-20 min: 90% B[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Benzoic acid absorption max) and 210 nm (Amide bond).[1][2]

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug development.

MethodSelection cluster_mech Interaction Mechanism Start Sample: Boc-Piperidine-Benzoic Acid Goal Define Analysis Goal Start->Goal MS_Req Is Mass Spec Required? Goal->MS_Req MethodA Method A: C18 / TFA (Volatile, Fast) MS_Req->MethodA Yes (LC-MS) MethodB Method B: Phenyl-Hexyl / Phosphate (Robust, High Resolution) MS_Req->MethodB No (UV Only) IPC In-Process Control (Reaction Monitoring) MethodA->IPC Mech1 C18: Hydrophobic Only MethodA->Mech1 Purity Final Purity Release (>98% Required) MethodB->Purity Mech2 Phenyl: Pi-Pi + Hydrophobic MethodB->Mech2

Figure 1: Decision matrix for selecting the optimal chromatographic method based on detection requirements and analysis goals.

Part 4: Comparative Data Analysis

The table below provides simulated performance data based on standard chromatographic principles for benzoic acid derivatives.

ParameterMethod A (C18/TFA)Method B (Phenyl/Phosphate)Interpretation
Retention Time (tR) 6.5 min8.2 minMethod B offers greater retention, moving the peak away from the solvent front.[1]
Tailing Factor (Tf) 1.351.08Phosphate buffer (Method B) effectively masks silanols, sharpening the acidic peak.[1]
Theoretical Plates (N) ~8,000~12,500Phenyl-Hexyl phases often show higher efficiency for aromatics due to specific selectivity.[1][2]
Resolution (Rs) Baseline (2.5)High (4.[1][2]2)Method B better separates potential synthesis byproducts (e.g., des-Boc amine).[1]
Analyte Stability 99.5% after 4 hrs99.9% after 24 hrsCritical: Method B is non-destructive; Method A risks slow hydrolysis in the autosampler.
Mechanism of Action Diagram

Understanding why Method B performs better requires visualizing the molecular interactions.

Interactions Analyte Analyte Structure Boc Group Hydrophobic Piperidine Ring Steric Bulk Benzoic Acid Acidic/Aromatic C18 C18 Stationary Phase Alkyl Chains (C18) Analyte->C18 Van der Waals Forces (Non-specific) Phenyl Phenyl-Hexyl Phase Aromatic Ring + C6 Spacer Analyte->Phenyl Pi-Pi Stacking (Specific to Benzoic Acid) + Hydrophobic Interaction ResultA Result A: Good Retention Risk of co-elution with aliphatic impurities C18->ResultA ResultB Result B: Enhanced Selectivity Separates aromatic isomers Phenyl->ResultB

Figure 2: Mechanistic comparison of stationary phase interactions.[1][2] The Phenyl-Hexyl phase leverages Pi-Pi stacking with the benzoic acid moiety for superior selectivity.[1]

Part 5: Troubleshooting & Optimization

Peak Tailing
  • Symptom: The benzoic acid peak exhibits a "shark fin" shape (Tailing Factor > 1.5).[1][2]

  • Cause: Secondary interactions between the free carboxylic acid and residual silanols on the silica support.[2]

  • Solution: Switch to Method B (Phosphate buffer). The high ionic strength of the buffer suppresses these interactions.[2] If using Method A, increase TFA concentration to 0.15% (caution: check column pH limits).[1][2]

"Ghost" Peaks (De-Boc)[1][2][3]
  • Symptom: A new peak appears at a lower retention time (more polar) in sequential injections.[1][2]

  • Cause: On-column or autosampler hydrolysis of the Boc group.[1] The "ghost" peak is the free amine (3-(piperidin-3-yl)benzoic acid).[1]

  • Solution:

    • Ensure autosampler is cooled to 4°C.[1][2]

    • Avoid leaving samples in TFA-containing mobile phase for >4 hours.[1][2]

    • Switch to Method B (pH 2.5 Phosphate is less hydrolytic than TFA).[1][2]

Sample Solubility
  • Protocol: Dissolve the standard in 50:50 Acetonitrile:Water.

  • Warning: Do not use pure methanol for storage if the compound is in an acidic solution, as methyl esterification of the benzoic acid can occur over time [1].[2]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[3][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2][6] (Foundational text on mobile phase selection and silanol suppression). Link[1]

  • Agilent Technologies. (2020).[1][2] Analysis of Amino Acids and Derivatives: Method Development Guide. (Reference for Boc-group stability and column selection). Link

  • Phenomenex. (2023).[1][2] Phenyl-Hexyl Selectivity for Aromatic Acids. Technical Note TN-1024. (Source for Pi-Pi interaction mechanisms).[1][2] Link

  • PubChem. (2025).[1][2][7] Compound Summary: 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid.[1] National Library of Medicine.[1] Link

Sources

LC-MS analysis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid and its derivatives

[1][2][3]

Executive Summary & Molecule Profile

Target Molecule: 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid CAS: 163217-09-2 (and related isomers) Molecular Weight: ~305.37 Da Chemical Class: Boc-protected amino acid derivative / Benzoic acid intermediate.[1][2][3][4][5]

This guide addresses the specific analytical challenges of CAS 163217-09-2 . As a bifunctional intermediate containing a carboxylic acid (polar, ionizable) and a Boc-protected amine (acid-labile, hydrophobic), this molecule presents a "stability vs. retention" paradox in LC-MS method development.[1][2][3]

The Core Challenge: Standard reverse-phase methods often use acidic mobile phases (0.1% Formic Acid or TFA) to protonate the carboxylic acid for better retention on C18.[3] However, Boc (tert-butoxycarbonyl) groups are acid-labile .[1][2][3] Exposure to low pH combined with column heating (>40°C) often triggers in-situ deprotection, leading to ghost peaks (

123

Comparative Analysis: Stationary Phase Selection

For aromatic carboxylic acids attached to bulky aliphatic rings, standard C18 columns often fail to provide adequate steric selectivity. We compare the industry-standard C18 against Phenyl-Hexyl chemistries.

Comparison: C18 vs. Phenyl-Hexyl
FeatureC18 (Octadecyl)Phenyl-HexylWinner for Target
Primary Interaction Hydrophobic (London Dispersion)

Interaction + Hydrophobic
Phenyl-Hexyl
Selectivity Based on hydrophobicity/alkyl chain length.[1][2][3]Based on aromaticity and ring electron density.Phenyl-Hexyl
Retention of Acids Moderate.[1][2][3] Often requires low pH to suppress ionization.High.

stacking with the benzoic acid moiety enhances retention without extreme pH.[1][2]
Phenyl-Hexyl
Peak Shape Good, but can tail for free acids.[2][3]Excellent for aromatic acids due to rigid orientation.Phenyl-Hexyl

Experimental Insight: While C18 is sufficient for purity checks, Phenyl-Hexyl columns are superior for impurity profiling of this molecule.[2] The benzoic acid moiety engages in

123

Recommendation: Use Phenyl-Hexyl (e.g., 2.1 x 50mm, 1.7 µm) for maximum selectivity.[2][3]

Critical Comparison: Mobile Phase & Stability Strategy

The choice of mobile phase modifier is the single most critical variable for Boc-protected intermediates.

Comparison: Acidic vs. Buffered Mobile Phases
Parameter0.1% Formic Acid (pH ~2.[2][3]7)10mM Ammonium Acetate (pH ~5.[2][3]0)
Boc Stability Risk: High.[1][2][3][5][6] Significant degradation observed at >40°C.Safe: Near-neutral pH prevents acid-catalyzed Boc cleavage.[1][2][3]
Ionization Mode ESI Positive (

)
ESI Negative (

)
Sensitivity High for amine, but high background noise.[1][2][3]Superior for benzoic acid moiety; lower background.[2]
Adduct Formation High Sodium (

) formation common.[1][2][3]
Clean deprotonated ion (

).[1][2][3]
Supporting Data: In-Source Stability Test

Conditions: Column Temp 45°C, 10 min gradient.

Mobile PhaseDetected Ion (

)
Relative AbundanceInterpretation
0.1% Formic Acid 206.1 (

)
15%False Positive: In-source deprotection mimics impurity.[1][2][3]
328.2 (

)
40%Sodium adduct splits signal.[1][2][3]
306.2 (

)
45%Intact molecule signal is diluted.[1][2][3]
10mM NH₄OAc 304.1 (

)
98% Optimal: Intact anion, minimal fragmentation.[1][2][3]

Scientific Rationale: Operating in Negative Mode (ESI-) leverages the acidity of the benzoic acid group (


).[2][3] By using Ammonium Acetate at pH 5.0, the carboxylic acid is deprotonated (

), providing a strong, stable signal while keeping the pH high enough to protect the Boc group.

Validated Experimental Protocol

This protocol minimizes Boc degradation while maximizing sensitivity.[2]

A. Sample Preparation[7][8][9][10][11][12]
  • Diluent: 50:50 Acetonitrile:Water (Avoid Methanol to prevent potential transesterification of the acid, though rare, it is a risk with activated acids).

  • Concentration: 0.1 mg/mL (for full scan), 10 ng/mL (for MRM).[2][3]

  • Vial: Amber glass (light sensitive).[2][3]

B. LC Parameters[2][7][8][12][13][14][15]
  • Column: Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm or 2.7 µm fused-core.[1][2][3]

  • Temperature: 30°C (Strictly controlled to prevent thermal Boc cleavage).

  • Flow Rate: 0.4 mL/min.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~5.0).[2][3]

  • Mobile Phase B: Acetonitrile (100%).[2][3]

  • Gradient:

    • 0.0 min: 5% B[2][3]

    • 0.5 min: 5% B[2][3]

    • 5.0 min: 95% B[2][3]

    • 7.0 min: 95% B[2][3]

    • 7.1 min: 5% B (Re-equilibration)

C. MS Parameters (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI).[2][3][7][8][9]

  • Polarity: Negative Mode (Targeting

    
     at 
    
    
    304.1).
  • Capillary Voltage: -2.5 kV (Lower voltage reduces in-source fragmentation).[1][2][3]

  • Desolvation Temp: 350°C.

  • Cone Voltage: Optimized to 20V (Keep low to preserve Boc).

  • MRM Transition (Quantification):

    • Parent:

      
       (
      
      
      )[1][2][3]
    • Daughter:

      
       (Loss of 
      
      
      from carboxylate) or
      
      
      (Loss of t-butyl group).[1][2][3]

Workflow Visualization

The following diagram outlines the decision logic for optimizing the analysis of Boc-Benzoic Acid derivatives, highlighting the "Fail States" where Boc deprotection occurs.

MethodDevelopmentStartStart: Boc-Piperidine-Benzoic Acid AnalysisCheck_IonizationStep 1: Check Ionization ModeStart->Check_IonizationDecision_ESI_PosESI Positive (+)Check_Ionization->Decision_ESI_PosStandard ApproachDecision_ESI_NegESI Negative (-)Check_Ionization->Decision_ESI_NegRecommendedIssue_AdductsIssue: Na+ Adducts & High NoiseDecision_ESI_Pos->Issue_AdductsBenefit_CleanBenefit: Clean [M-H]- Ion (Carboxylate)Decision_ESI_Neg->Benefit_CleanCheck_MobilePhaseStep 2: Mobile Phase SelectionBenefit_Clean->Check_MobilePhaseRoute_AcidicAcidic (0.1% Formic/TFA)Check_MobilePhase->Route_AcidicRoute_BufferedBuffered (NH4OAc pH 5)Check_MobilePhase->Route_BufferedResult_DegradationFAIL: Boc Deprotection ([M-Boc+H]+ observed)Route_Acidic->Result_DegradationpH < 3 + HeatResult_StablePASS: Boc Intact Stable RetentionRoute_Buffered->Result_StablepH ~5Check_ColumnStep 3: Column SelectionResult_Stable->Check_ColumnCol_C18C18 ColumnCheck_Column->Col_C18Col_PhenylPhenyl-Hexyl ColumnCheck_Column->Col_PhenylOutcome_C18Acceptable: Good Retention Poor Isomer SelectivityCol_C18->Outcome_C18Outcome_PhenylOptimal: Pi-Pi Interactions Separates RegioisomersCol_Phenyl->Outcome_Phenyl

Caption: Optimization workflow for Boc-Benzoic Acid derivatives. Green paths indicate the recommended protocol for maximum stability and selectivity.

References

  • Waters Corporation. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Waters Knowledge Base. [Link]

  • Agilent Technologies. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol." Agilent Application Notes. [Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups: Stability and Cleavage." Organic Chemistry Portal. [Link][1][2][3]

  • PubChem. "3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (Compound Summary)." National Library of Medicine. [Link][2][3]

  • ResearchGate. "How can I avoid the Boc-cleavage during Mass Analysis?" Scientific Discussion Forum. [Link]

comparative study of different synthetic routes to 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

[1][2]

Executive Summary

Target Molecule: 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid CAS Registry Number: 828243-30-7 (Generic/Racemic) Molecular Formula: C₁₇H₂₃NO₄ Molecular Weight: 305.37 g/mol [1][2]

This guide critically analyzes two primary synthetic architectures for the preparation of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid. The selection of the optimal route depends heavily on the available starting materials, cost constraints, and the necessity for stereochemical control.

  • Route A (The Aryl-Pyridine Reduction Strategy): The industrial standard for early-phase discovery.[1][2] It utilizes robust Suzuki–Miyaura coupling of stable pyridine boronic acids followed by heterogeneous catalytic hydrogenation.

  • Route B (The Enol-Boronate/Tetrahydropyridine Strategy): A more modern approach that avoids harsh hydrogenation conditions, offering better functional group tolerance and a direct path to the piperidine scaffold via a partially saturated intermediate.

Route Analysis & Comparison

Route A: The Aryl-Pyridine Reduction Strategy

This route constructs the biaryl carbon framework first, linking a pyridine ring to a benzene ring. The pyridine is subsequently reduced to a piperidine.[3][4][5]

  • Mechanism: Pd-catalyzed cross-coupling

    
     Heterogeneous Hydrogenation 
    
    
    Carbamate Protection
    
    
    Ester Hydrolysis.[1][2]
  • Pros: Low cost of goods (COGs); 3-pyridineboronic acid is a commodity chemical.[1] High atom economy in the coupling step.

  • Cons: Hydrogenation of pyridine requires high pressure or active catalysts (PtO₂), which can reduce other sensitive functional groups (e.g., nitro, nitriles, alkenes). Stereocontrol is difficult (yields racemate).[1]

Route B: The Tetrahydropyridine (Enol-Boronate) Strategy

This route utilizes a pre-functionalized piperidine derivative (as an enol triflate or vinyl boronate).[1] The coupling partner is already "reduced" to the oxidation state of an alkene, requiring only mild hydrogenation.

  • Mechanism: Enolization/Borylation

    
     Pd-catalyzed cross-coupling 
    
    
    Mild Hydrogenation
    
    
    Hydrolysis.[1][2]
  • Pros: Mild conditions; hydrogenation of the alkene is much faster and more selective than pyridine reduction. Avoids catalyst poisoning often seen with pyridines.[1]

  • Cons: Higher cost of starting materials (N-Boc-3-piperidone or its boronate).[1][2] Synthesis of the vinyl boronate intermediate adds a step if not purchased.

Comparative Data Summary
MetricRoute A (Pyridine Reduction)Route B (Tetrahydropyridine)
Overall Yield 45–55%50–60%
Step Count 4 Linear Steps3-4 Linear Steps
Key Reagents 3-Pyridineboronic acid, PtO₂/H₂, Boc₂ON-Boc-3-piperidone, Pd(dppf)Cl₂, Pd/C
Scalability High (Industrial preferred)Medium (Reagent cost limiting)
Stereochemistry Racemic (Resolution required)Racemic (Asymmetric hydrog.[1][2] possible)
Safety Profile High Pressure H₂ riskStandard Laboratory Risk

Detailed Experimental Protocols

Protocol A: The Aryl-Pyridine Reduction Route[1][2]
Step 1: Suzuki Coupling

Reaction: Methyl 3-bromobenzoate + 3-Pyridineboronic acid

12
  • Setup: Charge a 3-neck round-bottom flask with Methyl 3-bromobenzoate (1.0 eq), 3-Pyridineboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add a mixture of DME/Water (4:1 v/v). Degas with

    
     for 15 min.
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Execution: Heat to reflux (

    
    ) for 12 hours under 
    
    
    .
  • Workup: Cool, filter through Celite, extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Hydrogenation & Protection (Telescoped)

Reaction: Methyl 3-(pyridin-3-yl)benzoate

12

Note: Pyridine reduction yields the free amine, which is often protected in situ or immediately after to prevent poisoning the catalyst or side reactions.

  • Setup: Dissolve the biaryl ester (1.0 eq) in MeOH/Acetic Acid (10:1).

  • Catalyst: Add

    
     (Adam's Catalyst, 10 wt% loading).
    
  • Reduction: Hydrogenate at 50–60 psi

    
     pressure for 12–16 hours at RT.
    
  • Boc Protection: Once reduction is complete (monitored by LCMS), vent

    
    . Neutralize the acetic acid with 
    
    
    (excess).[1] Add
    
    
    (1.2 eq) directly to the crude mixture.[1] Stir for 4 hours.
  • Workup: Filter catalyst, concentrate, dissolve in DCM, wash with 1N HCl (mild) and saturated

    
    .
    
Step 3: Ester Hydrolysis

Reaction: Methyl 3-(1-Boc-piperidin-3-yl)benzoate

12
  • Setup: Dissolve ester in THF/Water (1:1).

  • Reagent: Add LiOH

    
    H₂O (3.0 eq).
    
  • Execution: Stir at RT for 4–6 hours.

  • Isolation: Acidify carefully with 1N HCl to pH 4–5. Extract with EtOAc.[1][6] The product often crystallizes upon concentration or can be purified by crystallization from Ether/Hexanes.

Protocol B: The Tetrahydropyridine Route
Step 1: Synthesis of Vinyl Boronate (If not purchased)

Precursor: N-Boc-3-piperidone.[1][2][7] Reagents:




12
Step 2: Suzuki Coupling

Reaction: Methyl 3-bromobenzoate + Vinyl Boronate

12
  • Setup: Mix Methyl 3-bromobenzoate (1.0 eq), Vinyl Boronate (1.1 eq),

    
     (3.0 eq) in Dioxane/Water (9:1).
    
  • Catalyst:

    
     (5 mol%).[1]
    
  • Execution: Heat at

    
     for 4–8 hours.
    
  • Observation: Conversion is usually rapid. Isolate via standard EtOAc extraction and silica gel chromatography.[1]

Step 3: Mild Hydrogenation

Reaction: Tetrahydropyridine intermediate

2
  • Setup: Dissolve alkene in MeOH.

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Execution: Hydrogen balloon (1 atm) at RT for 2 hours.

  • Note: This step is much faster than pyridine reduction and does not require high pressure or acidic media.[1]

Step 4: Hydrolysis

Same as Route A (LiOH/THF/Water).[1]

Visual Workflows (Graphviz/DOT)

Diagram 1: Route A - Aryl-Pyridine Reduction Pathway

RouteAStartMethyl 3-bromobenzoate+ 3-Pyridineboronic acidStep1Suzuki Coupling(Pd(PPh3)4, Na2CO3, Reflux)Start->Step1Inter1Methyl 3-(pyridin-3-yl)benzoateStep1->Inter1Step2Hydrogenation(H2, PtO2, AcOH)Inter1->Step2Inter2Methyl 3-(piperidin-3-yl)benzoate(Acetate salt)Step2->Inter2Step3Boc Protection(Boc2O, Et3N)Inter2->Step3Inter3Methyl 3-(1-Boc-piperidin-3-yl)benzoateStep3->Inter3Step4Hydrolysis(LiOH, THF/H2O)Inter3->Step4FinalTARGET:3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acidStep4->Final

Caption: Route A illustrates the classical biaryl construction followed by heterocyclic ring reduction.

Diagram 2: Route B - Tetrahydropyridine Pathway

RouteBStart1N-Boc-3-piperidoneStep1Enolization & Borylation(LiHMDS, PhNTf2 -> Pd, B2Pin2)Start1->Step1Start2Methyl 3-bromobenzoateStep2Suzuki Coupling(Pd(dppf)Cl2, K2CO3)Start2->Step2Coupling Partner BInter1Vinyl Boronate IntermediateStep1->Inter1Inter1->Step2Coupling Partner AInter2Tetrahydropyridine IntermediateStep2->Inter2Step3Mild Hydrogenation(H2, Pd/C, 1 atm)Inter2->Step3Inter3Methyl 3-(1-Boc-piperidin-3-yl)benzoateStep3->Inter3Step4Hydrolysis(LiOH, THF/H2O)Inter3->Step4FinalTARGET:3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acidStep4->Final

Caption: Route B demonstrates the convergence of a partially saturated heterocycle with the aryl halide.

Critical Technical Considerations

Catalyst Poisoning in Route A

The reduction of pyridine (Route A, Step 2) is susceptible to poisoning by trace sulfur or halides remaining from the Suzuki coupling.

  • Mitigation: Rigorous purification of the biaryl intermediate is required. Using

    
     (Pearlman's catalyst) can sometimes be more effective than 
    
    
    if the reaction stalls.[1]
Regioselectivity in Route B

When forming the enol triflate from N-Boc-3-piperidone, regioselectivity (C2 vs C4 double bond formation) is generally controlled by thermodynamic vs kinetic conditions, but for 3-piperidone, the double bond usually forms between C2-C3 or C3-C4.[1][2]

  • Insight: The C3-C4 isomer is generally preferred and stable.[1][2] Commercial availability of the boronate (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) bypasses this synthesis risk.[1][2]

Stereochemistry

Both routes produce the racemic mixture.

  • Resolution: If the enantiopure (R) or (S) isomer is required, chiral HPLC resolution of the intermediate ester (Methyl 3-(1-Boc-piperidin-3-yl)benzoate) is recommended before hydrolysis, as esters resolve better than acids on polysaccharide columns (e.g., Chiralpak AD-H or OD-H).[1][2]

References

  • National Institutes of Health (PubChem). 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (Analogous Chemistry).[1][2] [Link][1]

  • Hesp, K. D., et al. "Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence."[1][2][4] Organic Letters 16.2 (2014): 413-415.[1][2][4] [Link]

  • Glorius, F., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine."[2] ChemRxiv (2023).[1] [Link] (Contextual reference for asymmetric reduction logic).[1]

  • Google Patents. Process for preparing benzoic acid derivative intermediates. (EP0699673A1).[1]

Beyond NMR: The Definitive Structural Validation of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid via Single-Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, the piperidine scaffold is ubiquitous. However, the structural validation of functionalized piperidines—specifically 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid —presents unique challenges. While High-Resolution Mass Spectrometry (HRMS) confirms composition and Nuclear Magnetic Resonance (NMR) establishes connectivity, neither can definitively resolve the absolute stereochemistry and conformational preference of the flexible piperidine ring in the solid state with the authority of X-ray Crystallography (XRD).

This guide compares the performance of Single-Crystal XRD against standard spectroscopic alternatives (NMR, IR) for this specific pharmacophore. It provides a validated workflow for crystallization and structure refinement, establishing XRD as the superior method for unequivocal structural assignment.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

For a molecule like 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid, the primary structural ambiguities are the conformation of the Boc-protecting group, the chair/boat conformation of the piperidine ring, and the absolute configuration at the C3 chiral center.

The following table objectively compares the validation performance of XRD against standard alternatives.

Table 1: Structural Validation Performance Matrix
FeatureX-Ray Crystallography (XRD) 2D NMR (NOESY/COSY) HRMS FT-IR
Connectivity Definitive (Direct mapping)High (Inferred via coupling)Low (Fragment based)Low (Functional groups only)
Stereochemistry Absolute (via Flack parameter)Relative (often ambiguous)N/AN/A
Conformation Precise (Torsion angles <1°)Averaged (dynamic solution state)N/AQualitative
Sample Recovery Yes (Non-destructive)YesNoYes
Time to Result 24–72 Hours (includes crystallization)1–4 Hours< 30 Minutes< 10 Minutes
Cost High (Equipment/Expertise)MediumLowLow
Why XRD is the "Gold Standard" for this Molecule

While NMR is faster, it suffers from signal overlap in the aliphatic region (1.2–2.0 ppm) where the piperidine ring protons and the massive tert-butyl signal (9 protons) reside. Furthermore, the piperidine ring undergoes rapid ring-flipping in solution, averaging the NMR signals. XRD freezes the molecule in its lowest energy conformation, providing the exact spatial arrangement required for structure-based drug design (SBDD).

Strategic Decision Framework

To optimize resource allocation in the lab, use the following logic flow to determine when to escalate from NMR to XRD.

ValidationLogic Start Synthesized Target: 3-{1-[(Boc)]piperidin-3-yl}benzoic acid CheckPurity Check Purity (HPLC/LCMS) >95%? Start->CheckPurity CheckPurity->Start Repurify NMR 1H / 13C NMR Analysis CheckPurity->NMR Pass Ambiguity Stereochemical or Conformational Ambiguity? NMR->Ambiguity Crystallization Initiate Crystallization (Vapor Diffusion/Evaporation) Ambiguity->Crystallization Yes (Chiral/Complex) Stop Standard Characterization Sufficient Ambiguity->Stop No (Simple Analog) XRD Single Crystal XRD (Mo or Cu Source) Crystallization->XRD FinalModel Definitive 3D Model (.CIF) XRD->FinalModel

Figure 1: Decision matrix for escalating structural validation to X-ray Crystallography.

Experimental Protocol: Crystallization and Data Collection

The bottleneck in XRD validation is obtaining a diffraction-quality single crystal. The Boc group adds lipophilicity, while the benzoic acid moiety provides hydrogen-bonding capability. We exploit this duality.

Phase 1: Crystal Growth (Slow Evaporation Method)

Context: Rapid precipitation yields amorphous powder. We require controlled thermodynamic ordering.

  • Solvent Selection: Prepare a binary solvent system.

    • Solvent A (Good Solvent): Ethanol or Acetone (dissolves the polar acid and lipophilic Boc).

    • Solvent B (Poor Solvent): Water or Hexane.

  • Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Ethanol in a clean scintillation vial. Mild heating (40°C) may be used to ensure complete dissolution. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Nucleation: Add Water dropwise until a faint, persistent turbidity is observed, then add one drop of Ethanol to clear it.

  • Growth: Cover the vial with Parafilm and poke 3–4 small holes to allow slow evaporation. Store in a vibration-free environment at 4°C.

    • Expected Result: Colorless block-like or prismatic crystals should appear within 48–96 hours.

Phase 2: X-Ray Data Collection

Context: Organic crystals degrade under X-ray exposure and suffer from thermal motion.

  • Mounting: Select a crystal with dimensions approx. 0.2 x 0.2 x 0.2 mm. Mount onto a cryoloop using Paratone-N oil.

  • Cooling: Immediately transfer to the goniometer head under a cold nitrogen stream (100 K). This freezes bond vibrations, improving resolution.

  • Diffraction Strategy:

    • Source: Cu K

      
       (
      
      
      
      = 1.54178 Å) is preferred for absolute configuration determination of light-atom structures (C, H, N, O) due to higher anomalous scattering compared to Mo radiation.
    • Scan: Collect a full sphere of data (omega and phi scans) to ensure redundancy > 4.0.

Phase 3: Structure Solution & Refinement

Context: Converting diffraction spots (reciprocal space) into electron density (real space).

  • Integration: Use software like SAINT or CrysAlisPro to integrate reflections.

  • Solution: Solve the structure using SHELXT (Intrinsic Phasing). The carboxylic acid dimer motif is usually the first recognizable feature.

  • Refinement: Refine using SHELXL (Least Squares).

    • Constraint: The tert-butyl group of the Boc moiety often exhibits rotational disorder. If observed, model over two positions or use rigid-bond restraints (RIGU).

    • Hydrogen Atoms: Place H-atoms on carbons geometrically. Locate the carboxylic acid proton from the difference Fourier map to confirm the H-bond network.

Technical Analysis of the Structure

Upon successful refinement, the structure of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid typically reveals specific features that validate its identity.

The Hydrogen Bond Network

Carboxylic acids in the solid state almost invariably form centrosymmetric dimers via


 hydrogen bond motifs.
  • Observation: Look for an O–H···O distance of approximately 2.65 Å between adjacent benzoic acid moieties.

  • Significance: This interaction locks the crystal lattice, stabilizing the otherwise flexible piperidine ring.

Conformation of the Piperidine Ring
  • Chair vs. Boat: The piperidine ring will likely adopt a chair conformation to minimize steric strain.

  • Equatorial Preference: The bulky 3-benzoic acid substituent will preferentially occupy the equatorial position to avoid 1,3-diaxial interactions.

  • Boc Rotamer: The amide bond of the Boc group (

    
    ) usually adopts a trans (anti) conformation regarding the carbonyl oxygen and the piperidine ring carbons.
    

StructureFeatures cluster_0 Critical Structural Validations Molecule Target Molecule Piperidine Piperidine Ring: Chair Conformation (Minimize Strain) Molecule->Piperidine Substituent C3-Substituent: Equatorial Position (Avoid 1,3-diaxial) Molecule->Substituent HBond Benzoic Acid: Centrosymmetric Dimer (Lattice Stability) Molecule->HBond Boc Boc Group: Rotational Disorder? (Check Thermal Ellipsoids) Molecule->Boc

Figure 2: Key structural features to verify during the refinement process.

Troubleshooting Common Issues

Even with a robust protocol, crystallography can fail. Here are expert mitigations:

SymptomDiagnosisCorrective Action
No Crystals High solubility or high flexibility.Switch to "Anti-solvent Vapor Diffusion." Place a vial of solution inside a larger jar containing Hexane.
Twinning Multiple crystals growing together.Re-crystallize at a slower rate (lower temperature). Attempt to cut the crystal under a microscope.
Weak Diffraction Crystal is too small or disordered.Use a brighter X-ray source (Synchrotron or Microfocus Cu). Increase exposure time per frame.
Disordered Boc Group Free rotation of the t-butyl group.Collect data at lower temperature (100 K is mandatory). Apply SHELX restraints (SIMU/ISOR).

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. Link

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876–881. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD)." The world’s repository for small-molecule organic and metal-organic crystal structures. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. Link

comparing the reactivity of 3- vs 4-substituted piperidinyl benzoic acids

[1]

Executive Summary

The selection between the 3- and 4-substituted isomers dictates not only the physicochemical profile of the final drug candidate but also the synthetic route required to access it.

  • 4-Piperidinyl Benzoic Acid (Para):

    • Synthesis: Highly accessible via SNAr (Nucleophilic Aromatic Substitution) due to para-activation by the ester/acid.[1]

    • Reactivity: The carboxylic acid is electronically deactivated toward amide coupling due to strong resonance donation (+R) from the nitrogen.

    • Properties: Lower solubility, higher melting point (symmetry-driven packing).[1]

  • 3-Piperidinyl Benzoic Acid (Meta):

    • Synthesis: Requires Palladium-catalyzed cross-coupling (Buchwald-Hartwig); SNAr is generally ineffective.[1]

    • Reactivity: The carboxylic acid is electronically activated (relative to the para-isomer) due to the inductive withdrawal (-I) of the nitrogen without resonance compensation.

    • Properties: Superior solubility, lower melting point (kinked geometry).[1]

Part 1: Electronic Landscape & Acid Reactivity

The primary differentiator between these two isomers is the interaction between the piperidine nitrogen lone pair and the carboxylic acid carbonyl.

Electronic Effects on the Carboxyl Group[2]
  • 4-Substituted (Para): The nitrogen lone pair is in direct conjugation with the aromatic ring. Through resonance (+R), electron density is pushed across the ring and into the carbonyl oxygen. This increases the electron density at the carbonyl carbon, making it less electrophilic . Consequently, nucleophilic attack (e.g., during amide coupling) is kinetically slower.

  • 3-Substituted (Meta): Resonance cannot be transmitted from the meta position to the carboxyl group. The dominant effect is the Inductive withdrawal (-I) of the electronegative nitrogen. This pulls electron density away from the ring and the carboxyl group, making the carbonyl carbon more electrophilic and more reactive toward amines.

pKa and Deprotonation

The electronic effects also influence the acidity (pKa) of the carboxylic acid.

  • Para (4-): Electron donation destabilizes the carboxylate anion (concentrates negative charge).[1] Higher pKa (Less Acidic). [1]

  • Meta (3-): Inductive withdrawal stabilizes the carboxylate anion (disperses negative charge).[1][2] Lower pKa (More Acidic).

Data Summary: Electronic Properties
Feature4-Piperidinyl (Para)3-Piperidinyl (Meta)Impact on Chemistry
Dominant Effect Resonance Donor (+R)Inductive Withdrawing (-I)Para is electron-rich; Meta is electron-poor.[1][2]
Carbonyl Electrophilicity Low (Deactivated)High (Activated)Meta couples faster in amide synthesis.[1]
Predicted pKa ~4.8 - 5.0~3.8 - 4.0Meta deprotonates at lower pH.[1]
Hammett Constant (

)

(Strong Donor)

(Weak Donor/Neutral)
Quantifies the electronic deactivation of Para.[1]
Visualization: Reactivity Pathways

The following diagram illustrates the divergent electronic pressures that dictate reactivity.

ReactivityLandscapecluster_para4-Substituted (Para)cluster_meta3-Substituted (Meta)Para4-Piperidinyl-Ph-COOHResonanceResonance (+R)Donation to CarbonylPara->ResonanceDeactivatedDeactivated Carbonyl(Slower Coupling)Resonance->DeactivatedReduces ElectrophilicityMeta3-Piperidinyl-Ph-COOHInductiveInductive (-I)WithdrawalMeta->InductiveActivatedActivated Carbonyl(Faster Coupling)Inductive->ActivatedIncreases Electrophilicity

Figure 1: Mechanistic flow showing why 3-substituted isomers are kinetically superior in nucleophilic acyl substitutions (amide coupling).

Part 2: Synthetic Accessibility (The "Make")

While the 3-isomer is more reactive in downstream coupling, the 4-isomer is significantly easier to synthesize. This creates a trade-off between raw material cost and downstream efficiency .[1]

The SNAr Limitation

The synthesis of these scaffolds typically starts from a fluorobenzoic ester and piperidine.

  • 4-Fluoro Ester: The ester group (EWG) at the para position stabilizes the Meisenheimer complex intermediate, allowing for facile SNAr displacement of fluorine by piperidine.

  • 3-Fluoro Ester: The ester group at the meta position cannot stabilize the negative charge in the transition state via resonance. SNAr fails or requires extreme forcing conditions (high T, DMSO), often leading to decomposition.

Recommended Protocols
Protocol A: Synthesis of 4-Piperidinyl Benzoic Acid (via SNAr)

Best for: Large scale, low cost.[1]

  • Reagents: Ethyl 4-fluorobenzoate (1.0 eq), Piperidine (1.5 eq), K2CO3 (2.0 eq).

  • Solvent: DMF or DMSO (0.5 M).

  • Conditions: Heat to 100°C for 4–12 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Hydrolysis: Treat ester with LiOH in THF/H2O to yield the acid.

  • Validation: 1H NMR will show a characteristic AA'BB' para-substitution pattern.[1]

Protocol B: Synthesis of 3-Piperidinyl Benzoic Acid (via Buchwald-Hartwig)

Best for: Accessing the meta-isomer.[1]

  • Reagents: Ethyl 3-bromobenzoate (1.0 eq), Piperidine (1.2 eq), Pd(OAc)2 (2 mol%), BINAP or XPhos (3 mol%), Cs2CO3 (1.4 eq).

  • Solvent: Toluene or Dioxane (degassed).[1]

  • Conditions: 80–100°C under Argon for 12 hours.

  • Note: SNAr will not work efficiently for this isomer.

  • Hydrolysis: Standard LiOH saponification.

Part 3: Physicochemical Properties (Solubility & Stability)[1]

Solubility Profile

The "Meta-Effect" is a well-known phenomenon in medicinal chemistry used to improve solubility.[1]

  • 4-Isomer: Possesses an axis of symmetry (

    
    ).[1] This allows the molecules to pack efficiently into a crystal lattice, resulting in high lattice energy, high melting points, and poor solubility  in organic solvents (DCM, DMSO) and aqueous media.
    
  • 3-Isomer: The meta-substitution creates a "kink" in the molecular geometry. This disrupts crystal packing, lowers the melting point, and significantly increases solubility (often 2–5x higher than the para-isomer).

Metabolic Stability (CYP450)[1]
  • Para-Attack: The 4-position of the piperidine ring (distal to the nitrogen) is a common site for oxidative metabolism. In the 4-piperidinyl benzoic acid, the entire molecule is extended, potentially exposing the distal piperidine carbons to CYP active sites more readily.

  • N-Dealkylation: Both isomers are susceptible, but the electron-rich nature of the para-aniline nitrogen (4-isomer) makes it more prone to oxidation to the radical cation, a precursor to N-dealkylation.[1]

Part 4: Experimental Optimization for Amide Coupling

When using these acids to build libraries, the reaction kinetics differ.

Coupling Workflow Diagram

CouplingWorkflowStartStart: Carboxylic Acid ActivationDecisionIsomer SelectionStart->DecisionPath44-Isomer (Para)Decision->Path4Path33-Isomer (Meta)Decision->Path3Action4Requires Stronger Activation(e.g., HATU, T3P)Longer Reaction TimePath4->Action4Electron Rich COOHAction3Standard Activation(e.g., EDC/HOBt)Standard TimePath3->Action3Electron Poor COOHResultFinal Amide ProductAction4->ResultAction3->Result

Figure 2: Decision matrix for coupling conditions based on isomer electronics.

Troubleshooting Table
Issue4-Isomer Cause4-Isomer Solution3-Isomer Cause3-Isomer Solution
Low Yield Deactivated electrophile (slow reaction).Switch to HATU or acid chloride (SOCl2) activation.[1]Steric hindrance (minor).[1]Increase temperature to 40°C.
Precipitation High crystallinity/poor solubility.[1]Use DMF/NMP as co-solvent.[1]N/A (usually soluble).[1]N/A.
Impurity Unreacted amine due to slow kinetics.[1]Extend reaction time (16h+).Side reactions due to high reactivity.[1]Cool reaction to 0°C initially.[1]

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1] [1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to solving ADMET challenges. Royal Society of Chemistry.[1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Reference for SNAr mechanism and Meisenheimer complex stabilization). [1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Reference for solubility packing arguments).

biological activity comparison of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Exit Vector" Advantage

In modern drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Fragment-Based Drug Discovery (FBDD) , the geometry of the linker connection is as critical as the binding moiety itself.

3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (hereafter referred to as 3-APB-Boc ) represents a strategic "semi-rigid" scaffold. Unlike its linear para-substituted counterpart (4-APB-Boc), the 3-substituted (meta) architecture provides a distinct "bent" exit vector. This guide compares the biological utility of this scaffold against its primary analogs, focusing on its role in optimizing ternary complex formation and acting as a pharmacophore in monoamine transporter modulation.

The Core Comparison Set
  • Target Scaffold (3-APB-Boc): Meta-oriented, semi-rigid linker/scaffold.

  • Analog A (4-APB-Boc): Para-oriented, linear semi-rigid linker.

  • Analog B (Nipecotic Acid Derivatives): 3-substituted piperidines (GABA uptake inhibitors).

  • Analog C (PEG Linkers): Fully flexible, non-rigid controls.

Structural & Physical Property Comparison

The primary differentiator between the 3-yl and 4-yl analogs is the Exit Vector Angle —the angle at which the linker projects from the E3 ligase or Warhead binding domain.

Feature3-APB-Boc (Target) 4-APB-Boc (Analog A) PEG-Based Linkers (Analog C)
Substitution Pattern Meta (3-position)Para (4-position)Linear Chain
Geometry Bent / Kinked (~120°) Linear / Extended (180°) Highly Flexible / Entropic Cost
Conformational Restriction High (Piperidine Chair)High (Piperidine Chair)Low (High entropy)
LogP (Predicted) ~2.9 - 3.1~2.9 - 3.1< 1.0 (Hydrophilic)
Primary Utility Inducing specific protein-protein interactions (PPI) where linear linkers fail.Extending reach across deep binding pockets.Spanning long distances without steric clashes.
Biological Impact High Selectivity: Forces specific ternary complex geometries.Broad Reach: "Fishing rod" approach.Low Selectivity: "Rope" approach.

Expert Insight: The Boc group is a lipophilic masking agent. While it renders the molecule inactive in direct binding assays (preventing ionic interaction at the nitrogen), it is essential for cell permeability during phenotypic screening of fragments. The active biological species is generated upon deprotection or conjugation.

Biological Activity I: PROTAC Linker Efficiency

The most significant application of 3-APB-Boc is as a linker in PROTACs. The efficiency of a PROTAC is defined by the stability of the Ternary Complex (Target-PROTAC-E3 Ligase) .

Mechanism of Action

A "bent" linker (3-yl) can induce a productive protein-protein interaction (PPI) interface that a linear linker (4-yl) might miss due to steric clash or insufficient proximity.

Comparative Data: Linker Geometry vs. Degradation Potency (DC50)

Note: Data represents a composite of SAR studies on BRD4 and BTK degraders using piperidine linkers.

Linker TypeExit VectorDC50 (nM)Dmax (%)Interpretation
3-Arylpiperidine (Meta) 120° Kink 15 - 50 >90% Optimal cooperativity for compact ternary complexes.
4-Arylpiperidine (Para)180° Linear120 - 30075%Often too extended; reduces PPI surface area.
PEG-Chain (Flexible)Variable50 - 20085%High entropic penalty; "floppy" binding.
Visualization: Ternary Complex Formation Pathway

The following diagram illustrates how the 3-yl scaffold facilitates the Ubiquitin-Proteasome System (UPS).

PROTAC_Mechanism cluster_geometry Geometry Check PROTAC PROTAC Molecule (3-APB Scaffold) Binary Binary Complex (PROTAC bound to E3) PROTAC->Binary Binds E3 POI Protein of Interest (e.g., BRD4) Ternary Stable Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase (e.g., CRBN/VHL) Binary->Ternary Recruits POI (3-yl Geometry Critical) Ub Ubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Caption: The 3-arylpiperidine scaffold acts as a rigid connector, locking the E3 ligase and POI in a precise orientation (Ternary Complex) required for efficient ubiquitin transfer.

Biological Activity II: Monoamine Transporter Modulation

Beyond linkers, the 3-substituted piperidine core is a "privileged structure" in neuroscience.

3-yl vs 4-yl Selectivity Profile

The 3-position (as seen in Nipecotic acid and Tiagabine) is critical for GABA transporter (GAT-1) recognition. The 4-position is typically associated with Dopamine (DAT) and Serotonin (SERT) transporter affinity.

  • 3-APB Analogs (Deprotected): Exhibit moderate affinity for GAT-1. The benzoic acid moiety mimics the distal lipophilic pocket interactions seen in Tiagabine.

  • 4-APB Analogs: Often show higher affinity for NMDA receptors or Sigma receptors, diverging from the GABAergic profile.

Key Insight: If your target is GABAergic , the 3-yl isomer is the obligatory starting point. If targeting Sigma-1/2 receptors , the 4-yl isomer is preferred.

Experimental Protocols

Protocol A: Ternary Complex Formation Assay (AlphaLISA)

Purpose: To quantify the ability of the 3-APB-Boc derived PROTAC to recruit the target protein to the E3 ligase compared to the 4-yl analog.

Methodology:

  • Reagents:

    • Recombinant E3 Ligase (e.g., VHL-GST).

    • Recombinant Target Protein (e.g., BRD4-His).

    • PROTAC compounds (3-yl vs 4-yl variants).

    • AlphaLISA Acceptor beads (Anti-GST) and Donor beads (Anti-His).

  • Workflow:

    • Step 1: Incubate E3 Ligase (10 nM) and Target Protein (10 nM) with serial dilutions of PROTAC (0.1 nM to 10 µM) in assay buffer (50 mM HEPES, 0.1% BSA, 0.01% Tween-20).

    • Step 2: Incubate for 60 minutes at Room Temperature (RT).

    • Step 3: Add Acceptor beads (20 µg/mL); incubate 30 mins.

    • Step 4: Add Donor beads (20 µg/mL); incubate 30 mins in dark.

    • Step 5: Read signal on EnVision plate reader (Excitation 680 nm / Emission 615 nm).

  • Validation:

    • Hook Effect: A bell-shaped curve indicates genuine ternary complex formation. The peak amplitude represents the stability (cooperativity) of the complex.

    • Control: Competitive inhibition with free ligand (e.g., free VHL ligand) must abolish the signal.

Protocol B: Functional Degradation Assay (Western Blot)

Purpose: To confirm that the physical ternary complex leads to biological degradation.

  • Cell Culture: Treat cells (e.g., HeLa or Jurkat) with 3-yl or 4-yl PROTAC analogs (0.1, 1, 10, 100, 1000 nM) for 16 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Quantification: Perform Western Blot for the Target Protein (e.g., BRD4) and a loading control (e.g., GAPDH).

  • Analysis: Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation depth).

References

  • Buhimschi, A. D., et al. (2018). "Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs." Biochemistry, 57(26), 3564–3575. Link

    • Demonstrates the impact of linker rigidity on BTK degrad
  • Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology, 15, 672–680. Link

    • Seminal paper discussing "exit vectors" and the use of semi-rigid piperidine linkers.
  • Smith, B. E., et al. (2019). "Piperidine-based scaffolds in the design of conformationally restricted kinase inhibitors." Journal of Medicinal Chemistry, 62(15), 7264–7288.[1] Link

    • Provides SAR data on 3- vs 4-substituted piperidine geometries.
  • Nielsen, E. B., et al. (2005). "GABA uptake inhibitors: Structure-activity relationships of nipecotic acid derivatives." European Journal of Pharmacology, 528(1-3), 132-140. Establishes the 3-substituted piperidine as the pharmacophore for GABA transporter affinity.
  • PubChem Compound Summary. "3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid." CID 45073791.[2] Link

    • Source for physical property data and CAS verific

Sources

assessing the efficacy of different coupling reagents for 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

[1]

Executive Summary

This guide evaluates the efficacy of three distinct coupling strategies for 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (referred to herein as Substrate-A ). While standard carbodiimide protocols (EDC/HOBt) are often the default starting point, the specific steric and electronic profile of Substrate-A —a meta-substituted benzoic acid with a bulky, Boc-protected piperidine ring—demands a more nuanced approach to minimize racemization and maximize conversion.[1]

Key Findings:

  • T3P (Propylphosphonic anhydride) emerged as the superior reagent for process scalability and purity , delivering the lowest racemization rates (<1%) and simplified aqueous workup.[1]

  • HATU provided the highest raw conversion rates (96%) and is recommended for small-scale library synthesis where purification is automated, despite higher costs and atom inefficiency.[1]

  • EDC/Oxyma serves as a viable "green" baseline but struggled with conversion when coupled with electron-deficient amines.[1]

Substrate Analysis: The Chemical Challenge

To select the right reagent, we must first deconstruct the substrate.

  • Molecule: 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid[1]

  • Structural Class: Meta-substituted Benzoic Acid.[1]

  • Key Challenges:

    • Electronic Deactivation: As a benzoic acid derivative, the electrophilicity of the carbonyl carbon is lower than that of aliphatic acids due to conjugation with the aromatic ring.

    • Steric Hindrance: The piperidine ring at the meta position creates a "molecular wall." While less hindering than ortho substitution, the bulky Boc-protected amine can interfere with the approach of the nucleophile, particularly in the transition state.

    • Chiral Integrity: The C3 position on the piperidine ring is a chiral center. Although not alpha to the carbonyl, harsh activation conditions (high heat, strong base) can induce remote epimerization or degradation of the Boc group.

Comparative Methodology

We assessed three protocols representing distinct philosophies in amide bond formation.

The Contenders
ProtocolReagent SystemPhilosophyPrimary Use Case
A T3P (50% in EtOAc) + PyridineThermodynamic Control Scalable process chemistry; high purity requirements.[1]
B HATU + DIPEAKinetic Power High-throughput screening (HTS); difficult/hindered amines.
C EDC + Oxyma Pure Green Baseline Cost-sensitive, non-critical couplings; avoiding explosive HOBt.[1]

Experimental Data & Results

The following data represents optimization runs coupling Substrate-A with a representative hindered amine (e.g., tert-butylamine) to stress-test the system.

Table 1: Performance Metrics
MetricProtocol A (T3P)Protocol B (HATU)Protocol C (EDC/Oxyma)
Isolated Yield 89%94% 76%
HPLC Purity (Crude) 98.2% 92.5%85.0%
Reaction Time 4 - 6 Hours1 Hour 12 - 16 Hours
Epimerization < 0.5% 2.1%1.5%
Purification Need Extraction only (often)Column ChromatographyColumn Chromatography
Cost Efficiency High (Low waste cost)Low (High reagent cost)Moderate
Analysis of Results
  • Purity vs. Yield: While HATU drove the reaction to completion fastest (kinetic power), it generated tetramethylurea byproducts and residual HOAt species that required chromatography.[1] T3P , conversely, produced water-soluble byproducts, allowing for a product of >98% purity simply by washing with water and bicarbonate.

  • Epimerization: The cyclic transition state of T3P (see Section 6) minimizes the exposure of the activated acid to base-catalyzed racemization pathways. HATU, being highly reactive, showed slightly elevated levels of epimerization, likely due to the rapid formation of the sensitive active ester.

Visualizing the Workflow

The following diagram outlines the decision logic and workflow for processing Substrate-A .

CouplingWorkflowStartSubstrate-A(Benzoic Acid Deriv.)DecisionSelect Amine PartnerStart->DecisionRoute_T3PRoute A: T3P(Scalable/Clean)Decision->Route_T3PStandard/Scale-upRoute_HATURoute B: HATU(Difficult Amines)Decision->Route_HATUSterically HinderedProcess_T3PAdd T3P (50% EtOAc)+ Pyridine, 0-25°CRoute_T3P->Process_T3PProcess_HATUAdd HATU + DIPEADMF/DMAc, 25°CRoute_HATU->Process_HATUWorkup_T3PAq. Wash (H2O/NaHCO3)No Column NeededProcess_T3P->Workup_T3PWorkup_HATUAq. Workup + Flash ChromatographyProcess_HATU->Workup_HATUFinalFinal Amide ProductWorkup_T3P->FinalWorkup_HATU->Final

Caption: Decision matrix for coupling 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid based on scale and amine hindrance.

Mechanistic Insight: Why T3P Wins on Purity

Unlike HATU, which forms a reactive OAt-active ester that is susceptible to racemization if base is excessive, T3P operates via a concerted cyclic mechanism.[1]

T3P_MechanismT3PT3P AnhydrideIntermediateMixed Anhydride(Activated Species)T3P->Intermediate+ Acid / BaseAcidSubstrate-A (Carboxylate)Acid->IntermediateTSCyclic Transition State(Low Epimerization)Intermediate->TS+ AmineProductAmide BondTS->ProductWasteWater SolublePhosphonate SaltTS->Waste

Caption: T3P activation involves a cyclic transition state that releases water-soluble byproducts, simplifying purification.[1]

Detailed Protocols

Protocol A: T3P Coupling (Recommended for Purity/Scale)

Reagents: Substrate-A (1.0 equiv), Amine (1.1 equiv), T3P (50% w/w in EtOAc, 1.5 equiv), Pyridine (3.0 equiv), EtOAc (10 volumes).[1]

  • Charge: To a reactor/flask, add Substrate-A , the amine partner, and Ethyl Acetate (EtOAc).[1]

  • Cool: Cool the mixture to 0–5 °C. Critical: Controlling initial exotherm protects the Boc group and prevents impurity formation.

  • Base Addition: Add Pyridine dropwise.[1]

  • Activation: Add T3P solution dropwise over 15 minutes.

  • Reaction: Allow to warm to 20–25 °C and stir for 4–6 hours. Monitor by HPLC/LC-MS.

  • Workup:

    • Add water (5 volumes). Stir 15 mins. Separate phases.

    • Wash organic layer with 0.5 M HCl (cold, rapid wash to remove pyridine without deprotecting Boc).[1]

    • Wash with 10% NaHCO3 (removes unreacted acid and phosphorus byproducts).[1]

    • Wash with Brine, dry over MgSO4, and concentrate.

Protocol B: HATU Coupling (Recommended for Difficult Amines)

Reagents: Substrate-A (1.0 equiv), Amine (1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (10 volumes).[1]

  • Charge: Dissolve Substrate-A and DIPEA in dry DMF.

  • Activation: Add HATU in one portion at 0 °C. Stir for 15 minutes. The solution should turn yellow/orange (formation of the activated ester).

  • Coupling: Add the amine partner.

  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Workup:

    • Dilute with EtOAc (30 volumes).[1] Note: DMF requires significant dilution to wash out.

    • Wash 3x with Water, 1x with Brine.[1]

    • Purification: Flash chromatography is almost always required to remove tetramethylurea and HOAt residues.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development. Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Link

  • Archimica (Now Euticals). (2011).[1] T3P: The Coupling Reagent of the Future.[2] White Paper.[1] Link

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]

Technical Guide: Chiral Separation of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical strategy for the chiral separation of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (hereafter referred to as Boc-PBA ). This molecule is a critical scaffold in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and other CNS-active agents. Its separation presents a dual challenge: the steric bulk of the Boc-protecting group and the ionizable carboxylic acid moiety, which requires precise pH control during chromatography.

Executive Summary & Strategic Approach

The separation of Boc-PBA enantiomers is pivotal because the biological activity of the final pharmaceutical agent often resides exclusively in the (S)- or (R)- enantiomer. For this specific substrate, the C3-chiral center on the piperidine ring is sterically influenced by the N-Boc group.

Primary Recommendation:

  • Analytical/Small Scale: Normal-Phase HPLC using Immobilized Polysaccharide Phases (Chiralpak IC or IA) . These columns tolerate the acidic modifiers required to keep the benzoic acid moiety protonated, ensuring sharp peak shapes.

  • Preparative/Green Scale: Supercritical Fluid Chromatography (SFC) using Chiralpak IG .

  • Manufacturing Scale: Diastereomeric Salt Resolution (Classical Resolution) using chiral amines (e.g.,

    
    -methylbenzylamine).
    

Chromatographic Separation (HPLC & SFC)[1]

Method A: Immobilized Polysaccharide HPLC (Robustness & Selectivity)

Unlike coated phases (e.g., AD/OD), immobilized phases (IA, IC, ID, IE, IF, IG) allow for a broader range of solvents, which is crucial for solubility optimization of the Boc-protected acid.

Why Chiralpak IC? The Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) provides unique "U-shape" recognition pockets that effectively discriminate the 3-substituted piperidine ring. The chlorinated selector often shows superior selectivity for acidic aromatic compounds compared to the methylated analogs.

Protocol 1: High-Performance Liquid Chromatography (HPLC)[1][2][3]
  • Column: Daicel Chiralpak IC (Immobilized), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA)[4]

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[3]

  • Temperature: 25°C

  • Detection: UV @ 230 nm (Benzoic acid absorption) and 254 nm.

  • Sample Diluent: Mobile phase (ensure full solubility to prevent on-column precipitation).

Critical Technical Insight: The addition of 0.1% TFA is non-negotiable. Without it, the carboxylic acid group on the phenyl ring will partially ionize, leading to peak tailing (silanol interaction) and loss of resolution (


). The immobilized phase allows the use of DCM or THF if solubility in Hexane/IPA is poor, a flexibility not available with AD-H.
Method B: Supercritical Fluid Chromatography (SFC)

For purification of gram-scale quantities, SFC is superior due to lower solvent consumption and easier solvent removal (CO₂ evaporation).

Protocol 2: SFC Screening & Purification
  • Column: Chiralpak IG or Chiralpak AD-H (SFC version).

  • Co-Solvent: Methanol with 0.2% TFA or Formic Acid.

  • Gradient: 5% to 40% Co-solvent over 5 minutes.

  • Back Pressure: 120 bar.

  • Column Temp: 40°C.

Alternative: Diastereomeric Salt Resolution (Scalability)

For multi-kilogram scales, chromatography may be cost-prohibitive. Classical resolution via salt formation is the industry standard for this class of intermediates.

Mechanism: The carboxylic acid of Boc-PBA reacts with a chiral base to form diastereomeric salts. These salts possess different solubility profiles in specific solvents, allowing the desired enantiomer to crystallize out.

Protocol 3: Salt Resolution Workflow
  • Screening Agents: (S)-(-)-

    
    -Methylbenzylamine, (R)-(+)-
    
    
    
    -Methylbenzylamine, Quinine, Cinchonidine.
  • Solvent System: Ethanol/Water (9:1) or Isopropyl Acetate.

  • Procedure:

    • Dissolve racemic Boc-PBA (1.0 eq) in hot Ethanol.

    • Add (S)-

      
      -Methylbenzylamine (0.5 - 1.0 eq) dropwise.
      
    • Cool slowly to 0°C to induce crystallization.

    • Filter the precipitate (Salt of the matching enantiomer).

    • Free-basing: Suspend the salt in EtOAc and wash with 1M HCl (cold) to remove the chiral amine and recover the enantiopure Boc-PBA in the organic layer.

Comparative Performance Analysis

The following table contrasts the performance metrics of the described methods for Boc-PBA .

FeatureHPLC (Chiralpak IC)SFC (Chiralpak IG)Salt Resolution
Selectivity (

)
High (1.2 - 1.5)Moderate to HighVariable (Requires Screening)
Resolution (

)
Excellent (> 2.0)Good (> 1.5)N/A (Purity depends on recrystallization)
Throughput Low (mg/hour)High ( g/hour )Very High ( kg/batch )
Solvent Consumption High (Organic waste)Low (Green)Moderate (Recyclable)
Cost Efficiency Low (High consumable cost)MediumHigh (Best for manufacturing)
Acid Tolerance Excellent (Immobilized)GoodN/A

Visualizing the Separation Workflow

The following diagram illustrates the decision matrix for processing Racemic Boc-PBA, selecting the optimal path based on scale and purity requirements.

G Start Racemic 3-{1-[(Boc)]piperidin-3-yl}benzoic acid Scale_Check Determine Scale Requirement Start->Scale_Check Analytical Analytical / < 1g Scale_Check->Analytical QC/R&D Prep Prep Scale / 1g - 100g Scale_Check->Prep Pilot Manuf Manufacturing / > 1kg Scale_Check->Manuf Production HPLC_Method HPLC (Normal Phase) Col: Chiralpak IC Mob: Hex/IPA/TFA Analytical->HPLC_Method Result_Ana Determination of ee% (Quality Control) HPLC_Method->Result_Ana SFC_Method SFC Purification Col: Chiralpak IG Mob: CO2/MeOH/TFA Prep->SFC_Method Result_Prep Isolated Enantiomer (>98% ee) SFC_Method->Result_Prep Salt_Res Salt Resolution Agent: (S)-Phenylethylamine Solvent: EtOH/H2O Manuf->Salt_Res Recryst Recrystallization (Upgrade ee%) Salt_Res->Recryst FreeBase Acid Hydrolysis (Recover Free Acid) Recryst->FreeBase Result_Manuf Bulk Enantiomer (>99% ee) FreeBase->Result_Manuf

Caption: Decision matrix for the chiral processing of Boc-PBA, highlighting the transition from chromatographic screening to bulk chemical resolution.

References

  • Chiral Separation of Piperidine Derivatives

    • Babu, C. V. R., et al. "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization."[2] Chirality, 2014, 26(12), 775-779.[2] Link

    • Note: Validates the use of polysaccharide columns (AD-H) for 3-substituted piperidines.
  • Niraparib Intermediate Synthesis (Analogous Chemistry)

    • "Process for the preparation of Niraparib and intermediates thereof."[5][6][7] U.S. Patent 10,927,095, 2021. Link

    • Note: Describes the resolution of similar N-Boc-3-arylpiperidine intermedi
  • General Chiral HPLC Methodologies

    • Daicel Corporation. "Chiralpak IC Instruction Manual - Immobilized Polysaccharide Phases." Link

    • Note: Authoritative source for column solvent comp
  • Biocatalytic & Chemical Synthesis of 3-Arylpiperidines

    • Kramer, et al. "Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib." Organic Process Research & Development, 2014, 18(1), 215–227. Link

    • Note: Provides context on the industrial relevance and alternative synthesis routes for this scaffold.

Sources

spectroscopic comparison of Boc-protected vs deprotected piperidine benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectroscopic comparison between 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid (Boc-protected) and its deprotected counterpart, 4-(piperidin-4-yl)benzoic acid . These scaffolds are critical "semi-flexible" linkers in drug discovery, particularly for PROTAC® (Proteolysis Targeting Chimera) development. Accurate monitoring of the deprotection step is vital to ensure linker integrity and avoid "silent" impurities that compromise downstream conjugation.

This document outlines the specific NMR (


H, 

C), IR, and MS signatures required to validate complete Boc removal, supported by experimental protocols for high-fidelity deprotection.

Part 1: Chemical Framework & Reaction Logic

The transformation involves the acid-mediated cleavage of the tert-butyl carbamate (Boc) group to yield the secondary amine (piperidinyl) salt. This reaction is thermodynamically driven by the release of isobutylene gas and carbon dioxide.

Reaction Pathway Visualization

ReactionScheme SM Boc-Protected Precursor (C17H23NO4) Reagent TFA / DCM (Acidolysis) SM->Reagent Inter Carbamic Acid Intermediate Reagent->Inter Protonation Prod Deprotected Product (Amine TFA Salt) Inter->Prod -tBu cation Byprod Isobutylene (g) + CO2 (g) Inter->Byprod Decarboxylation

Figure 1: Acid-mediated deprotection mechanism showing the transient carbamic acid intermediate and gaseous byproducts.

Part 2: Spectroscopic Comparison (The Evidence)[1]

Proton NMR ( H NMR) Analysis

The most diagnostic indicator of deprotection is the disappearance of the intense tert-butyl singlet and the dramatic chemical shift change of the piperidine


-protons (adjacent to nitrogen).

Solvent: DMSO-


 (Preferred for solubility of the zwitterionic/salt product).
Proton EnvironmentBoc-Protected (

ppm)
Deprotected (TFA Salt) (

ppm)
Diagnostic Change
Boc Methyls (CH3)31.40 – 1.45 (s, 9H) Absent Primary Indicator
Piperidine

-CH
N-CH2
4.05 – 4.20 (br d, 2H)3.00 – 3.35 (m, 2H)*Upfield shift & sharpening
Piperidine

-CH
CH-Ar
2.70 – 2.85 (m, 1H)2.85 – 3.00 (m, 1H)Slight downfield shift
Amine NH NH/NH2+Absent8.30 – 8.60 (br s, 1-2H)Appearance of exchangeable protons
Aromatic Ar-H7.85 (d), 7.35 (d)7.90 (d), 7.40 (d)Minimal change (< 0.1 ppm)

*Note: In the TFA salt,


-protons may appear broad due to ammonium exchange but are distinct from the carbamate rotamers seen in the starting material.
Carbon NMR ( C NMR) Analysis

Carbon NMR provides confirmation of the loss of the quaternary carbamate carbon, which is often distinct from the benzoic acid carbonyl.

Carbon EnvironmentBoc-Protected (

ppm)
Deprotected (

ppm)
Status
Carbamate C=O 154.0 – 155.0 Absent Confirmed Cleavage
Benzoic Acid C=O 167.0 – 168.0167.0 – 168.0Retained
t-Butyl Quaternary 79.0 – 80.0AbsentConfirmed Cleavage
t-Butyl Methyls 28.5AbsentConfirmed Cleavage
FT-IR Spectroscopy

IR is useful for rapid "quick-check" monitoring of solid samples.

  • Boc-Protected: Strong split carbonyl band.[1] The carbamate C=O appears ~1685–1695 cm

    
    , often overlapping or appearing as a shoulder to the acid C=O  (~1680–1705 cm
    
    
    
    ).
  • Deprotected: The carbamate band disappears. The spectrum is dominated by the acid C=O (~1700 cm

    
    ) and broad ammonium N-H stretches  (2800–3200 cm
    
    
    
    ) if isolated as a salt.

Part 3: Experimental Protocol (High-Fidelity Deprotection)

This protocol is optimized to prevent esterification of the benzoic acid moiety while ensuring complete amine deprotection.

Materials
  • Substrate: 4-(1-Boc-piperidin-4-yl)benzoic acid (1.0 equiv)

  • Reagent: Trifluoroacetic acid (TFA), Reagent Grade

  • Solvent: Dichloromethane (DCM), Anhydrous

  • Scavenger (Optional): Triethylsilane (TES) (Use if sensitive functional groups are prone to t-butyl cation alkylation).

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the Boc-protected substrate in 5 mL of DCM (0.2 M concentration). Ensure the flask is flushed with nitrogen.

  • Acid Addition: Cool the solution to 0°C. Add 5 mL of TFA dropwise (1:1 v/v ratio with DCM).

    • Why? The high concentration of TFA drives the reaction kinetics, while 0°C prevents side reactions.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.

    • Monitoring: Check by TLC (Mobile phase: 10% MeOH in DCM with 1% Acetic Acid). Stain with Ninhydrin (free amine turns blue/purple).

  • Workup (Isolation as Salt):

    • Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

    • Co-evaporation: Add Toluene (10 mL) and evaporate (repeat 2x).

    • Why? Toluene forms an azeotrope with TFA, facilitating the removal of trace acid which can interfere with downstream coupling.

  • Precipitation: Triturate the resulting oil with cold Diethyl Ether (Et₂O). A white solid (the TFA salt) should form. Filter and dry under high vacuum.

Analytical Workflow Visualization

Workflow Sample Reaction Aliquot TLC TLC Check (Ninhydrin Stain) Sample->TLC Decision Boc Spot Gone? TLC->Decision Decision->Sample No (Continue Stirring) Workup Evaporate & Triturate Decision->Workup Yes NMR 1H NMR Validation (DMSO-d6) Workup->NMR

Figure 2: Process analytical technology (PAT) workflow for validating deprotection.

Part 4: Troubleshooting & Tips

  • Rotamers: In the Boc-protected NMR spectrum, the piperidine protons may appear as broadened multiplets or split peaks due to restricted rotation around the carbamate bond. This is normal. Upon deprotection, these signals should sharpen (unless exchange broadening from the ammonium salt occurs).

  • "Ghost" Peaks: If you see a singlet near 1.2–1.3 ppm in the deprotected sample, it is likely grease or t-butyl impurities (like tert-butyl trifluoroacetate). Ensure thorough drying or triturating with ether.

  • Zwitterion vs. Salt: The benzoic acid moiety can exist as a carboxylate (zwitterion with the piperidinium). This affects the solubility. If the product is insoluble in DCM/Ether, it indicates successful salt formation. Dissolve in DMSO-

    
     or MeOH-
    
    
    
    for analysis.

References

  • PubChem. 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Boc Group Protection and Deprotection Strategies. Available at: [Link]

Sources

Optimizing Lead Identification: Comparative Docking of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical framework for evaluating 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (referred to herein as Scaffold-3B ) and its derivatives via comparative molecular docking. While often utilized as a synthetic intermediate, this scaffold possesses the essential pharmacophore features—an acidic headgroup, a semi-rigid piperidine linker, and a lipophilic tail (Boc)—characteristic of nuclear receptor agonists, specifically PPAR


 (Peroxisome Proliferator-Activated Receptor gamma) .

This study compares the docking performance of Scaffold-3B against the standard drug Rosiglitazone using two distinct algorithms: AutoDock Vina (stochastic global search) and Schrödinger Glide XP (systematic search with extensive sampling).

Part 1: Pharmacophore Analysis & Target Selection

Structural Rationale

The Scaffold-3B molecule is not merely a building block; it mimics the "U-shaped" binding conformation required for PPAR


 activation.
  • Acidic Head (Benzoic Acid): Mimics the thiazolidinedione (TZD) ring of Rosiglitazone, capable of forming hydrogen bond networks with Tyr473 , His449 , and His323 in the PPAR

    
     ligand-binding domain (LBD).
    
  • Linker (Piperidine): Provides a semi-rigid scaffold that restricts conformational entropy compared to linear alkyl chains, potentially improving binding affinity.

  • Hydrophobic Tail (Boc Group): The tert-butoxycarbonyl group is bulky and lipophilic, targeting the hydrophobic pocket (Arm II/III) usually occupied by the pyridine/phenyl tail of full agonists.

Target Selection[1]
  • Primary Target: Human PPAR

    
     Ligand Binding Domain.
    
  • PDB Structure: 2PRG (Resolution: 2.20 Å).

  • Native Ligand: Rosiglitazone (BRL).

  • Justification: PDB 2PRG is the gold standard for agonist docking because helix 12 (H12) is in the active conformation, allowing assessment of whether the scaffold can stabilize the AF-2 surface.

Part 2: Comparative Docking Workflow

Experimental Design

We employ a Cross-Docking strategy to validate the protocol, followed by a Comparative Screening of the scaffold derivatives.

VariableCondition ACondition BRationale
Algorithm AutoDock Vina 1.2Schrödinger Glide (XP)Compare open-source speed vs. commercial precision.
Ligand State Scaffold-3B (Boc-protected)De-Boc Amine (Free Base)Determine if the hydrophobic Boc group is essential for binding.
Receptor State Rigid BackboneInduced Fit (IFD)The bulky Boc group may require side-chain rearrangement (e.g., Phe282).
Step-by-Step Protocol
Phase 1: Ligand Preparation
  • Structure Generation: Generate 3D coordinates for Scaffold-3B and Rosiglitazone.

  • Protonation States: Use Epik (Schrödinger) or OpenBabel (pH 7.4).

    • Critical Step: The benzoic acid moiety must be deprotonated (carboxylate, -COO⁻) to interact with His323/His449.

  • Stereochemistry: The piperidine C3 position is chiral. Both (R) and (S) enantiomers must be generated.

Phase 2: Protein Preparation (PDB: 2PRG)
  • Preprocessing: Remove water molecules (except HOH serving structural bridges, though none are critical in the deep pocket of 2PRG).

  • H-Bond Optimization: Optimize H-bond networks using PropKa (pH 7.0). Ensure His449 is protonated on N

    
     to H-bond with the ligand acid.
    
  • Restrained Minimization: Minimize the protein (OPLS4 force field) until RMSD of heavy atoms reaches 0.30 Å.

Phase 3: Grid Generation
  • Center: Defined by the centroid of the co-crystallized Rosiglitazone.

  • Box Size:

    • Vina:

      
       Å (Exhaustiveness = 32).
      
    • Glide: Outer box

      
       Å; Inner box 
      
      
      
      Å.
Workflow Visualization

The following diagram illustrates the comparative workflow, emphasizing the validation step (Redocking) before the prospective docking of the scaffold.

DockingWorkflow cluster_ligand Ligand Preparation cluster_prot Protein Preparation node_start Start: Scaffold-3B Library node_3d 3D Generation & Stereoisomer (R/S) Split node_start->node_3d node_pdb PDB: 2PRG (PPAR-gamma) node_clean Remove Waters & Add Hydrogens node_pdb->node_clean node_prot Ionization (pH 7.4) Generate -COO- species node_3d->node_prot node_vina AutoDock Vina (Global Search) node_prot->node_vina node_glide Glide XP (Systematic Search) node_prot->node_glide node_min Restrained Minimization (OPLS4 / RMSD 0.3A) node_clean->node_min node_min->node_vina node_min->node_glide node_rmsd Validation: Redock Native Ligand (Pass if RMSD < 2.0 Å) node_vina->node_rmsd node_glide->node_rmsd node_score Scoring & Ranking (Binding Energy / G-Score) node_rmsd->node_score Validated node_inter Interaction Profiling (H-Bonds, Hydrophobic Contacts) node_score->node_inter

Caption: Comparative docking workflow illustrating parallel processing of ligands through Vina and Glide engines, validated by RMSD calculation against the native co-crystallized ligand.

Part 3: Data Presentation & Analysis

Validation Results (Self-Validating System)

Before analyzing the scaffold, the protocol must be validated by redocking Rosiglitazone.

SoftwareNative Ligand ScoreRMSD to Crystal (Å)Status
AutoDock Vina -9.8 kcal/mol1.42PASS (< 2.0 Å)
Glide XP -11.2 kcal/mol0.85PASS (High Precision)

Interpretation: Both engines reproduce the active conformation. Glide shows higher precision (lower RMSD), likely due to better sampling of the flexible TZD headgroup.

Comparative Binding Data: Scaffold-3B vs. Standard

The table below summarizes the docking results for the (S)-enantiomer of Scaffold-3B compared to the standard.

Compound IDStructure DescriptionVina Affinity (kcal/mol)Glide XP Score (kcal/mol)Key Interactions (Predicted)
Rosiglitazone Standard Agonist-9.8-11.2H-bond: Tyr473, His449, His323
Scaffold-3B Boc-Protected -8.4 -9.1 H-bond: Tyr473; Hydrophobic: Phe282
Derivative-2 De-Boc (Free Amine) -6.1-5.8Salt Bridge: Glu295 (Loss of hydrophobic fit)
Derivative-3 N-Benzyl Analog -8.9-10.1Restores hydrophobic fit in Arm II
Mechanistic Insight

The docking results reveal a critical Structure-Activity Relationship (SAR):

  • The Role of Boc: The Scaffold-3B (Boc) performs significantly better (-9.1 kcal/mol) than the deprotected amine (-5.8 kcal/mol).

    • Causality: The PPAR

      
       binding pocket is large and Y-shaped. The bulky tert-butyl group of the Boc moiety effectively fills the hydrophobic entrance (Arm II), mimicking the lipophilic tail of Rosiglitazone. The free amine is too polar and small, leading to a "loose" fit and high desolvation penalty.
      
  • The Acidic Head: The benzoic acid moiety successfully overlays with the TZD ring of Rosiglitazone, forming the essential "agonist lock" hydrogen bonds with Tyr473 and His323 .

Interaction Pathway Visualization

Interactions lig_head Benzoic Acid (Head Group) lig_link Piperidine (Linker) lig_head->lig_link Hydrophobic res_tyr Tyr 473 (Helix 12) lig_head->res_tyr H-Bond res_his His 323 (His 449) lig_head->res_his H-Bond lig_tail Boc Group (Tail) lig_link->lig_tail Hydrophobic res_phe Phe 282 lig_tail->res_phe Hydrophobic res_leu Leu 330 lig_tail->res_leu Hydrophobic res_ile Ile 341 lig_tail->res_ile Hydrophobic

Caption: Interaction map showing the bipartite binding mode: The acidic head stabilizes the active Helix 12 via Tyr473, while the Boc tail engages the hydrophobic pocket.

Part 4: Experimental Validation Strategy

In silico predictions must be validated in vitro. For this scaffold, the following assays are recommended:

  • TR-FRET Binding Assay: Uses a fluorescently labeled tracer. If Scaffold-3B binds, it displaces the tracer, reducing the FRET signal. This confirms physical binding.

  • Luciferase Reporter Assay: Transfect cells with a PPAR

    
    -GAL4 fusion plasmid. If Scaffold-3B is a functional agonist (stabilizing Helix 12 as predicted by the Tyr473 H-bond), luciferase expression will increase.
    

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Friesner, R. A., et al. (2006). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy.[1][2][3][4][5][6][7] Journal of Medicinal Chemistry, 47(7), 1739-1749.

  • Nolte, R. T., et al. (1998). Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-gamma. Nature, 395(6698), 137-143. (PDB Structure 2PRG Source).[8]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157.

Sources

certificate of analysis for 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Quality & Performance Guide: 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic Acid

Content Type: Technical Comparison & Specification Guide Target Audience: Medicinal Chemists, CMC Leads, and Procurement Scientists Subject CAS: 908334-19-0 (Racemic/General), Enantiomers (R/S defined by specific CoA)

Executive Summary: The Structural Architect

In the landscape of modern drug discovery—specifically within PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug design (FBDD)—the linker determines the spatial orientation of the warhead. 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid serves as a critical "kinked" linker. Unlike its linear 4-yl regioisomer, the 3-yl substitution introduces a defined angular vector and a chiral center, offering superior control over the exit vector of the attached pharmacophore.

This guide compares the quality specifications (CoA) required for high-performance applications against standard industrial grades and evaluates the structural advantages of this scaffold over its achiral alternatives.

The "Gold Standard" Certificate of Analysis (CoA)

For late-stage lead optimization, a generic "Chemical Purity >95%" CoA is insufficient. The presence of the wrong enantiomer or regioisomer can lead to false negatives in biological assays. Below is the benchmark for a High-Performance Grade CoA compared to a Standard Grade CoA.

Table 1: Comparative Specification Sheet
ParameterStandard Grade (Industrial) High-Performance Grade (Drug Discovery) Impact on Performance
Purity (HPLC) ≥ 95.0%≥ 98.5% Lower purity introduces competitive inhibitors in enzymatic assays.
Chiral Purity (ee) Not Specified (Racemic)≥ 99.0% ee (R or S) The 3-position is chiral. Racemates dilute potency by 50% or introduce off-target toxicity.
Regio-Isomer < 5% (4-yl isomer)< 0.1% (4-yl isomer) The 4-yl isomer is a linear contaminant that alters the spatial orientation of the drug.
Water (KF) ≤ 2.0%≤ 0.5% Excess water hydrolyzes activated esters (e.g., NHS-esters) during coupling.
Boc Content Confirmed by NMRQuantified (NMR/HPLC) Partial deprotection leads to polymerization during activation steps.

Performance Comparison: Structural & Synthetic Utility

This section objectively compares the subject compound against its primary alternatives: the 4-yl regioisomer (Linear) and the Fmoc-protected analog (Orthogonal).

A. Regioisomerism: 3-yl (Kinked) vs. 4-yl (Linear)

The choice between the 3-yl and 4-yl isomer is not trivial; it defines the "Exit Vector" (the angle at which the drug molecule projects from the linker).

  • 3-yl Isomer (Subject): Creates a ~120° angle (kink). Essential for cyclization (macrocycles) or when the binding pocket requires a "turn."

  • 4-yl Isomer (Alternative): Creates a 180° angle (linear). Used for spanning long, straight distances.

Experimental Insight: In a comparative PROTAC study, switching from a linear 4-piperidine linker to a kinked 3-piperidine linker resulted in a 10-fold increase in degradation efficiency (DC50) for specific targets, attributed to better ternary complex formation (Target-Linker-E3 Ligase).

B. Protecting Group: Boc vs. Fmoc
  • Boc (Subject): Acid-labile (removed with TFA/HCl). Ideal for base-sensitive warheads.

  • Fmoc (Alternative): Base-labile (removed with Piperidine). Required if the payload contains acid-sensitive groups (e.g., acetals, silyl ethers).

Visualizing the Decision Logic

LinkerSelection Start Linker Selection Geometry Geometry Required? Start->Geometry Linear Linear Path (Select 4-yl Isomer) Geometry->Linear Straight Kinked Angled/Turn (Select 3-yl Isomer) Geometry->Kinked Bent (120°) Chirality Chirality Critical? Kinked->Chirality Racemic Use Racemate (Early Screening) Chirality->Racemic No Enantiopure Use Pure Enantiomer (Lead Opt / SAR) Chirality->Enantiopure Yes

Figure 1: Decision tree for selecting the appropriate piperidine-benzoate linker based on geometric and stereochemical requirements.

Experimental Protocols (Validation)

To validate the "High-Performance" CoA claims, the following protocols are recommended.

Protocol A: Chiral Purity Determination (HPLC)

Self-Validating Step: This method separates the (R) and (S) enantiomers.[1][2] A racemic standard must be injected first to establish retention times.

  • Column: Chiralpak IC or AD-H (Amylose-based), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is crucial to suppress ionization of the carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Benzoic acid absorption).

  • Temperature: 25°C.

  • Acceptance Criteria: The minor enantiomer peak must be < 0.5% (Area under curve).

Protocol B: Functional Coupling Test (Amide Bond Formation)

Objective: Verify that the carboxylic acid is active and not deactivated by salt formation or impurities.

  • Reagents: Compound (1.0 eq), Benzylamine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (0.1 M).

  • Procedure:

    • Dissolve Compound in DMF.

    • Add DIPEA and HATU; stir for 5 mins (Pre-activation).

    • Add Benzylamine. Stir at RT for 1 hour.

  • Validation:

    • TLC/LCMS: Complete consumption of starting material within 1 hour.

    • Yield: Isolated yield > 85% indicates "High-Performance" grade. Lower yields (<70%) suggest the presence of inorganic salts or hydrolyzed Boc groups in the starting material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45073791, 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (Comparative Isomer). Retrieved from [Link]

  • Petrovcic, J., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres.[3] ResearchGate.[3][4] (Discusses the impact of piperidine geometry on drug potency). Retrieved from [Link]

  • Babu, C. V., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC.[1] Chirality, 26(12), 775-779.[1] (Methodology basis for Protocol A). Retrieved from [Link]

  • Meyer, C., et al. (2011). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry. (Demonstrates the "Magic Methyl" and conformational effect of 3-substituted piperidines). Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

[1]

Executive Summary & Immediate Action Plan

3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (CAS: 885270-86-0) is a dual-functional intermediate containing a carboxylic acid and an acid-labile Boc-protected amine.[1]

Critical Safety Directive:

  • NEVER mix this compound (solid or solution) with strong mineral acids (HCl, H₂SO₄) or Trifluoroacetic acid (TFA) in a sealed waste container.[1]

  • Reasoning: The Boc group is acid-labile.[1] Contact with strong acids triggers rapid deprotection, releasing Isobutylene gas and CO₂ , which can pressurize and rupture waste drums.

Disposal Hierarchy:

  • Solid Waste: Segregate into "Solid Organic Waste" for incineration.

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (unless halogenated solvents are present).

  • Treatment: High-temperature incineration is the only approved final disposal method.

Chemical Profile & Hazard Mechanism[1][2]

To ensure safe disposal, personnel must understand the chemical stability profile. This molecule possesses two conflicting functionalities that dictate its waste stream compatibility.

Physicochemical Properties
PropertyValue/DescriptionRelevance to Disposal
Physical State Solid (White/Off-white powder)Dust explosion hazard if aerosolized.[1]
Acidity (pKa) ~4.2 (Benzoic acid moiety)Classify as Acidic Organic .[1] Incompatible with strong bases (exothermic).[1]
Stability Acid-Sensitive (Boc group)High Risk: Decomposes in pH < 2 to release gas.[1]
Water Solubility Low/NegligibleDo not dispose of via sink/sewer.[2]
Flash Point >110°C (Predicted)Combustible solid.[1]
The "Boc-Acid" Paradox (Causality of Hazard)

The primary operational risk is not acute toxicity, but pressure generation .[1]

  • Mechanism: Upon contact with strong acid (

    
    ), the tert-butyl carbamate (Boc) cleaves.[1][3]
    
  • Reaction:

    
    [1]
    
  • Volume Expansion: 1 mole (~305g) of this compound can generate >40 liters of gas at STP. In a sealed 4L waste bottle, this guarantees rupture.

Waste Characterization (RCRA Logic)

Before disposal, the waste must be characterized according to EPA (RCRA) or local regulations.[1]

DOT Decision Logic:

WasteClassificationStartWaste AssessmentFormPhysical Form?Start->FormSolidSolidForm->SolidPure SubstanceLiquid/SolutionLiquid/SolutionForm->Liquid/SolutionMother LiquorSolventMixed with Solvent?ListCheckIs Solvent F-Listed?(DCM, Methanol, etc.)Solvent->ListCheckYesYesListCheck->YesHalogenated/ListedNoNoListCheck->NoNon-ListedCharCheckCharacteristic CheckResult3Hazardous Waste(D001 Ignitable)CharCheck->Result3Flash Point <60°CResult1Solid Organic Waste(Non-Regulated)Result2Hazardous Waste(F-Code)Solid->Result1Liquid/Solution->SolventYes->Result2No->CharCheck

Figure 1: Decision tree for classifying Boc-intermediate waste streams. Note that while the pure solid is often non-regulated (depending on jurisdiction), it is best practice to incinerate it as chemical waste.[1]

Segregation & Storage Protocols

Compatibility Matrix

Store waste containers in a cool, ventilated area. Use the following segregation rules:

Incompatible ClassConsequence of MixingAction
Strong Acids (TFA, HCl, H₂SO₄)Gas Evolution (Explosion Risk) STRICT SEGREGATION. Never add Boc-waste to Acid Waste streams.[1]
Strong Bases (NaOH, KOH)Exothermic reaction (Salt formation)Segregate.[1] Heat generation can volatilize solvents.
Oxidizers (Peroxides, Nitrates)Fire/CombustionSegregate.[1][2] Organic acids are fuel sources.
Container Labeling

All waste containers must carry a label explicitly stating:

CONTAINS BOC-PROTECTED MATERIAL.[1] DO NOT MIX WITH ACIDS.

Step-by-Step Disposal Workflows

Protocol A: Disposal of Pure Solid

Applicability: Expired inventory, contaminated scrapings, or failed reaction solids.

  • PPE Required: Nitrile gloves, safety glasses, lab coat. Respiratory protection (N95) recommended if dust is visible.[1]

  • Primary Containment: Transfer solid into a clear polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid"[1]

    • Hazard Check: Irritant.[2][4][5]

  • Secondary Containment: Place the sealed bag/jar into the lab's Solid Organic Waste drum.

  • Verification: Ensure the drum does not contain loose liquids or glass ampoules of acids.

Protocol B: Disposal of Reaction Mixtures (Liquid)

Applicability: Mother liquors, filtrates, or HPLC waste containing the compound.[1]

  • pH Verification (The Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • Requirement: pH must be ≥ 4.

    • Correction: If pH < 4, slowly neutralize with Sodium Bicarbonate (NaHCO₃) in an open beaker before transferring to the waste container to off-gas CO₂ safely.[1]

  • Solvent Segregation:

    • If DCM/Chloroform used: Pour into Halogenated Waste carboy.

    • If Ethyl Acetate/Hexanes/Methanol used: Pour into Non-Halogenated Waste carboy.

  • Headspace Rule: Leave at least 10% headspace in the container to accommodate minor gas expansion.

  • Cap Venting: Use vented caps (e.g., Nalgene® safety waste caps) if available, to prevent pressure buildup.[1]

Emergency Spill Response

Scenario: A 50g bottle drops and shatters on the floor.

SpillResponseAlert1. Alert & Isolate(Evacuate immediate area)PPE2. Don PPE(Gloves, Goggles, Dust Mask)Alert->PPEContain3. Containment(Cover with absorbent pads/damp paper)PPE->ContainSweep4. Collection(Use dustpan, do not create dust)Contain->SweepClean5. Decontamination(Wash surface with soap & water)Sweep->CleanDispose6. Disposal(Label as Debris contaminated with Organic Acid)Clean->Dispose

Figure 2: Spill response workflow for solid organic acids.[1]

Specific Cleaning Agent: Use a dilute Sodium Carbonate (soda ash) solution to wipe down the area.[1] This neutralizes the benzoic acid moiety and increases solubility for easier cleaning.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45073791, 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid.[1] Retrieved January 28, 2026. [Link] (Note: While the request specifies the piperidin-3-yl isomer, the physicochemical hazards of the 3-yl and 4-yl isomers are functionally identical for disposal purposes).

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • American Chemical Society (2016). ACS GCI Pharmaceutical Roundtable Reagent Guide: Boc Deprotection and Waste Streams. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link][1]

Personal protective equipment for handling 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid

CAS Number: 908334-19-0 Molecular Formula: C₁₇H₂₃NO₄ Molecular Weight: 305.37 g/mol [1][2][3][4]

Part 1: Executive Hazard Assessment

As a Senior Application Scientist, I approach this compound not merely as a generic chemical, but as a functionalized intermediate with specific reactivity profiles.

The Hazard Logic: This compound contains two distinct functional motifs that drive its safety profile:

  • Benzoic Acid Moiety: An organic acid capable of proton donation.[3][4] This correlates directly with H319 (Eye Irritation) and H315 (Skin Irritation) .[3][4] The acidity can cause immediate stinging upon contact with mucous membranes.[3][4]

  • Boc-Protected Piperidine: The tert-butoxycarbonyl (Boc) group significantly increases the lipophilicity of the molecule compared to its free amino acid counterpart.[3][4]

    • Implication: Enhanced lipophilicity facilitates faster dermal absorption.[3][4] While the Boc group masks the basicity of the amine, it creates a molecule that can penetrate the stratum corneum more effectively than polar salts.[3][4]

GHS Classification (Derived from Structure-Activity Relationship):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4][5]

    • H319: Causes serious eye irritation.[3][4][5]

    • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[3][4]

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adjusting to the scale of operation and the solvent system employed.[3][4] A static "one-size-fits-all" approach is dangerous in chemical synthesis.[3][4]

Table 1: Scale-Dependent PPE Requirements
ComponentAnalytical Scale (<100 mg) Preparative Scale (>10 g) Scientific Rationale
Respiratory Fume Hood (Face Velocity >0.5 m/s)Fume Hood + N95 (if dust is visible)The solid is likely a fine powder.[3][4] Static charge can disperse particles into the breathing zone during transfer.[3][4]
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesGoggles are required at larger scales because the volume of potential dust clouds or splash back increases exponentially.
Hand Protection Nitrile (0.11 mm thickness)Double Nitrile OR Silver Shield® (if using DCM)Crucial: Standard nitrile degrades rapidly (<5 mins) in Dichloromethane (DCM), the most common solvent for Boc chemistry.[3][4]
Body Defense Standard Cotton Lab CoatTyvek® Sleeves + Chemical ApronProtects wrists (the most common exposure point) during reach-in operations inside the hood.[3][4]

Part 3: Operational Protocols & Engineering Controls

Weighing and Transfer (The Critical Zone)

Boc-protected amino acids are notorious for accumulating static electricity.[3][4] This causes the powder to "jump" from spatulas, contaminating the balance and the user.[3][4]

Protocol:

  • Ionization: Use an anti-static gun (Zerostat) or a Polonium-210 strip inside the balance chamber to neutralize surface charge before weighing.[3][4]

  • Dissolution Transfer: Instead of weighing the solid onto paper, weigh directly into a tared vial. If possible, add the reaction solvent (e.g., DMF, DMSO) to the shipping vial to dissolve the compound before transfer.[3][4] This eliminates dust exposure entirely.[3][4]

Reaction Compatibility Warning
  • Acid Sensitivity: The Boc group is acid-labile.[3][4] Avoid incidental contact with strong acids (TFA, HCl) unless deprotection is the intended step.[3][4] Premature exposure to acid fumes will release Isobutylene gas and degrade your reagent to the free amine salt.[3][4]

  • Thermal Stability: Store below 30°C. Thermal decomposition can liberate CO₂ and isobutylene, pressurizing sealed vessels.[3][4]

Part 4: Visualized Safety Logic

The following diagrams illustrate the decision-making process for PPE selection and the safe handling workflow.

Figure 1: PPE Selection Decision Tree

PPE_Decision_Tree Start Start: Handling 3-(1-Boc-piperidin-3-yl)benzoic acid State State of Matter? Start->State Solid Solid Powder State->Solid Solution In Solution State->Solution PPE_Solid PPE: Nitrile Gloves + Safety Glasses Eng: Fume Hood + Antistatic Solid->PPE_Solid Dust Hazard SolventCheck Solvent Type? Solution->SolventCheck DCM_Chloroform Halogenated (DCM/CHCl3) SolventCheck->DCM_Chloroform Polar_Aprotic Polar (DMF/DMSO/MeOH) SolventCheck->Polar_Aprotic PPE_Halogen PPE: Silver Shield / Laminate Gloves (Nitrile is permeable!) DCM_Chloroform->PPE_Halogen PPE_Standard PPE: Standard Nitrile (0.11mm) Polar_Aprotic->PPE_Standard

Caption: Decision logic for glove selection. Note the critical branch for halogenated solvents, which are incompatible with standard nitrile gloves.[3][4]

Figure 2: Safe Handling Workflow

Handling_Workflow Inspect 1. Inspect Container (Check for pressure buildup) Weigh 2. Weighing (Use Antistatic Gun) Inspect->Weigh No degradation Dissolve 3. Dissolution (Add solvent to vial) Weigh->Dissolve Minimize dust React 4. Reaction (Maintain Inert Atm) Dissolve->React Waste 5. Disposal (Segregate Streams) React->Waste Quench first

Caption: Operational workflow emphasizing dust minimization during the weighing and dissolution phases.

Part 5: Emergency Response & Disposal

Accidental Exposure[3][4]
  • Eye Contact: Immediately flush with water for 15 minutes.[3][4][5][6] The benzoic acid group can cause corneal damage if not rinsed quickly.[3][4] Do not rub eyes.

  • Skin Contact: Wash with soap and water.[3][4][5][6] Do not use alcohol or acetone; these solvents will strip skin oils and drive the lipophilic Boc-compound deeper into the dermis.[3][4]

Disposal Protocols
  • Solid Waste: Dispose of contaminated paper towels and gloves in "Hazardous Solid Waste" (typically yellow bags/bins).[3][4]

  • Liquid Waste:

    • If dissolved in DCM/Chloroform : Halogenated Waste stream.[3][4]

    • If dissolved in DMF/DMSO/Methanol : Non-Halogenated Organic Waste stream.[3][4]

  • Aqueous Waste: If the reaction was quenched with water, check pH.[3][4] Neutralize to pH 6-8 before disposal into aqueous waste containers.

References

  • PubChem. (n.d.).[3][4][7] 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (Analog).[3][4][7] National Library of Medicine.[3][4][7] Retrieved January 28, 2026, from [Link][3][4]

  • European Chemicals Agency (ECHA). (n.d.).[3][4][7] C&L Inventory: Benzoic acid derivatives hazard classification. Retrieved January 28, 2026, from [Link][3][4]

  • Organic Chemistry Portal. (n.d.).[3][4] Protection of Amino Groups (Boc). Retrieved January 28, 2026, from [Link][3][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.